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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 1-(1H-Indol-5-yl)propan-1-one

Introduction: 1-(1H-Indol-5-yl)propan-1-one, a heterocyclic ketone, represents a significant scaffold in the landscape of medicinal chemistry and materials science. Its structure, featuring a robust indole nucleus connec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 1-(1H-Indol-5-yl)propan-1-one, a heterocyclic ketone, represents a significant scaffold in the landscape of medicinal chemistry and materials science. Its structure, featuring a robust indole nucleus connected to a propanone moiety at the 5-position, offers a unique combination of electronic properties and reactive sites. The indole ring system is a well-established pharmacophore found in numerous biologically active compounds, while the ketone group provides a versatile handle for synthetic transformations. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and characterization, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Computed Properties

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. For 1-(1H-Indol-5-yl)propan-1-one, while extensive experimental data is not widely published, we can consolidate its known identifiers and high-quality computed properties to build a reliable profile.

PropertyValue / DescriptionSource
IUPAC Name 1-(1H-indol-5-yl)propan-1-one-
CAS Number 39750-25-9-
Molecular Formula C₁₁H₁₁NOPubChem
Molecular Weight 173.21 g/mol PubChem[1]
Physical Form Expected to be a solid at room temperature.Inferred from similar structures[2]
XLogP3 2.5PubChem[1]
Topological Polar Surface Area (TPSA) 32.9 ŲPubChem[1]
Hydrogen Bond Donors 1 (from the indole N-H)PubChem[1]
Hydrogen Bond Acceptors 2 (from the carbonyl oxygen and indole nitrogen)PubChem[1]
Rotatable Bonds 2PubChem

The computed octanol-water partition coefficient (XLogP3) of 2.5 suggests moderate lipophilicity, indicating that the compound is likely to have reasonable solubility in organic solvents and limited solubility in aqueous media. This property is a critical consideration for drug development, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

Synthesis and Purification

The most direct and industrially scalable approach to synthesizing 1-(1H-Indol-5-yl)propan-1-one is through the Friedel-Crafts acylation of indole. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for functionalizing aromatic rings.

Diagram: Synthetic Workflow

Synthetic_Workflow cluster_reactants Reactants cluster_process Process cluster_output Output Indole 1H-Indole Reaction Friedel-Crafts Acylation (Inert Solvent, e.g., DCM, CS₂) Controlled Temperature (0°C to RT) Indole->Reaction PropAnhydride Propionic Anhydride PropAnhydride->Reaction LewisAcid Lewis Acid (e.g., AlCl₃, ZnCl₂) LewisAcid->Reaction Quench Reaction Quench (Ice-cold water / dil. HCl) Reaction->Quench Extraction Work-up & Extraction (e.g., EtOAc / H₂O) Quench->Extraction Purification Purification (Column Chromatography or Recrystallization) Extraction->Purification Product 1-(1H-Indol-5-yl)propan-1-one Purification->Product Characterization Spectroscopic Characterization (NMR, MS, IR) Product->Characterization

Caption: General workflow for the synthesis of 1-(1H-Indol-5-yl)propan-1-one.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a representative procedure. Optimization may be required based on laboratory conditions and scale.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1H-Indole (1.0 eq) and a suitable inert solvent such as dichloromethane (DCM) or carbon disulfide. Cool the mixture to 0 °C in an ice bath.

    • Causality: Anhydrous and inert conditions are critical as Lewis acids like AlCl₃ are highly moisture-sensitive. Low temperature is used to control the exothermic reaction and minimize side-product formation.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., anhydrous aluminum chloride, AlCl₃, 1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. Stir the resulting slurry for 15-20 minutes.

  • Acylation: Add propionic anhydride (1.2 eq) dropwise via the dropping funnel over 30 minutes. After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Causality: Propionic anhydride is the acylating agent. A slight excess ensures complete consumption of the starting indole. The reaction forms a complex with the Lewis acid, which then acts as the electrophile.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding ice-cold water, followed by 1M HCl to dissolve the aluminum salts.

    • Self-Validation: The quench must be performed slowly and at low temperature to manage the highly exothermic decomposition of the reaction complex.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The following data are predicted based on the known chemical shifts and fragmentation patterns of similar indole derivatives.[3][4][5]

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ ~8.1-8.3 ppm (br s, 1H, N-H ), δ ~8.0 ppm (s, 1H, Ar-H 4), δ ~7.7-7.8 ppm (d, 1H, Ar-H 6), δ ~7.3-7.4 ppm (d, 1H, Ar-H 7), δ ~7.2 ppm (t, 1H, Ar-H 2), δ ~6.5 ppm (t, 1H, Ar-H 3), δ ~3.0 ppm (q, 2H, -CO-CH₂ -CH₃), δ ~1.2 ppm (t, 3H, -CO-CH₂-CH₃ ).
¹³C NMR (100 MHz, CDCl₃)δ ~200-203 ppm (C =O), δ ~135-140 ppm (Ar-C ), δ ~120-130 ppm (Ar-C ), δ ~100-115 ppm (Ar-C ), δ ~32 ppm (-C H₂-CH₃), δ ~8 ppm (-CH₂-C H₃).
FT-IR (ATR)ν ~3300-3400 cm⁻¹ (N-H stretch), ν ~3100 cm⁻¹ (Aromatic C-H stretch), ν ~1660-1680 cm⁻¹ (C=O stretch, conjugated), ν ~1500-1600 cm⁻¹ (C=C aromatic stretch).
Mass Spec. (EI)M⁺ at m/z = 173. Expected fragments at m/z = 144 ([M-C₂H₅]⁺, loss of ethyl group) and m/z = 116 ([M-C₂H₅CO]⁺, loss of propanoyl group).
  • Expertise Insight: The key to confirming 5-position substitution via ¹H NMR is the aromatic region. One would expect a singlet for the H4 proton (adjacent to the carbonyl group and isolated from other protons), and two doublets for H6 and H7, which are ortho to each other. This distinct pattern contrasts with the patterns for 3- or 6-substituted indoles.

Chemical Reactivity and Derivatization

1-(1H-Indol-5-yl)propan-1-one possesses three primary sites for chemical modification, making it a valuable intermediate for building molecular diversity.

Diagram: Potential Reactivity Pathways

Reactivity_Pathways cluster_N Indole Nitrogen (N-H) cluster_C Carbonyl Group (C=O) cluster_Ar Aromatic Ring Main 1-(1H-Indol-5-yl)propan-1-one N_Alkylation N-Alkylation / N-Arylation (e.g., R-X, Base) Main->N_Alkylation N_Protect N-Protection (e.g., Boc₂O, TsCl) Main->N_Protect Reduction Reduction (e.g., NaBH₄) Main->Reduction Reductive_Amination Reductive Amination (e.g., R-NH₂, NaBH₃CN) Main->Reductive_Amination EAS Electrophilic Aromatic Substitution (e.g., Br₂, NBS at C3 or C2) Main->EAS Product_N_Alkyl N-Alkyl Indole Derivative N_Alkylation->Product_N_Alkyl Product_Alcohol Secondary Alcohol Reduction->Product_Alcohol Product_Amine Secondary Amine Reductive_Amination->Product_Amine Product_EAS Ring-Functionalized Indole EAS->Product_EAS

Caption: Key reactive sites and potential derivatization routes.

  • Indole Nitrogen: The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indolide anion. This nucleophile readily undergoes N-alkylation, N-arylation, or acylation, providing a straightforward method to attach various side chains or protecting groups.[6]

  • Carbonyl Group: The ketone is susceptible to nucleophilic attack.

    • Reduction: Reagents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol, 1-(1H-indol-5-yl)propan-1-ol.

    • Reductive Amination: Condensation with a primary or secondary amine followed by reduction with a mild hydride source (e.g., NaBH₃CN) yields the corresponding amine derivative. This is a powerful tool for building libraries of drug-like molecules.

  • Indole Ring: The indole nucleus is electron-rich and prone to electrophilic aromatic substitution. The C3 position is generally the most reactive site. Reactions like halogenation (e.g., with NBS or Br₂) or nitration would be expected to occur preferentially at the C3 position, assuming the N-H is unprotected.

Applications in Research and Drug Development

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs targeting a vast range of conditions. Derivatives of indole propanones and related structures have been investigated for several therapeutic applications.

  • Enzyme Inhibition: Closely related 1-indol-1-yl-propan-2-ones have been designed and synthesized as potent inhibitors of human cytosolic phospholipase A2α (cPLA₂α), an enzyme implicated in inflammatory processes.[7] Some of these compounds also show dual inhibitory activity against fatty acid amide hydrolase (FAAH), another target for anti-inflammatory and analgesic drugs.[8]

  • Serotonin Receptor Agonists: The indolethylamine core is fundamental to the structure of serotonin and many triptan-class drugs used for migraines, such as Zolmitriptan.[9] While 1-(1H-indol-5-yl)propan-1-one is not a direct agonist, its structural similarity to key intermediates makes it a valuable precursor for synthesizing novel serotonin receptor modulators.[10]

  • Synthetic Intermediate: The compound serves as a versatile building block. Its functional handles allow for its incorporation into more complex molecular architectures, enabling the exploration of new chemical space in drug discovery programs.

Safety and Handling

  • General Precautions: Avoid inhalation, ingestion, and contact with skin and eyes.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves when handling the compound.

  • Handling: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Keep the container tightly closed and store in a cool, dry place away from strong oxidizing agents.[12]

Conclusion

1-(1H-Indol-5-yl)propan-1-one is a strategically important heterocyclic ketone. Its synthesis is achievable through well-established synthetic methods like Friedel-Crafts acylation. The molecule's distinct spectroscopic signature allows for unambiguous characterization. With multiple reactive sites—the indole nitrogen, the aromatic ring, and the carbonyl group—it serves as an exceptionally versatile platform for the synthesis of diverse chemical libraries. Its structural relationship to known bioactive molecules, particularly enzyme inhibitors and receptor modulators, underscores its potential as a key intermediate for professionals in drug discovery and development.

References

  • Fisher Scientific Company. (2012, February 27). Safety Data Sheet for 3-Amino-1,2-propanediol.
  • PubChem. (n.d.). 1-(1H-indol-3-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Cleanchem Laboratories LLP. (2026, February 24). Material Safety Data Sheet for Zolmitriptan EP Impurity F.
  • Amanote Research. (n.d.). Design and Synthesis of 1-Indol-1-Yl-Propan-2-Ones as Inhibitors of Human Cytosolic Phospholipase A2a.
  • Ajanta Pharma USA. (n.d.). Safety Data Sheet: Zolmitriptan Tablets, USP 2.5 mg and 5 mg.
  • Sigma-Aldrich. (n.d.). 1-(1H-indol-3-yl)propan-2-one.
  • Ludwig, J., Bovens, S., Brauch, C., Schulze Elfringhoff, A., & Lehr, M. (2006). Design and synthesis of 1-indol-1-yl-propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha. Journal of Medicinal Chemistry, 49(8), 2611-20. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indol-5-ol (CAS 1953-54-4).
  • Benchchem. (n.d.). 1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)-.
  • International Journal of Creative Research Thoughts. (n.d.). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. IJCRT.org.
  • PubChem. (n.d.). 1H-Indol-5-ol, 1-(phenylmethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 3-(1H-Indol-1-yl)propan-1-amine methanesulfonate.
  • Yang, X.-M. (2026, February 22). (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one.
  • Haider, N., Kählig, H., & Wobus, A. (2007). Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)prop-1-yn-1-yl]phthalazines and Related Compounds. Molecules, 12(8), 1836-1847. [Link]

  • Mohamed-Ezzat, F., et al. (2025). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate.
  • Lee, J. Y., et al. (2001). Processes for the preparation of sumatriptan and related compounds.
  • ChemScene. (n.d.). 1-(5-Nitro-1h-indol-3-yl)propan-1-one.
  • SynThink Research Chemicals. (n.d.). Zolmitriptan USP Related Compound B; Zolmitriptan EP Impurity F.
  • Mátyus, P., et al. (2003). Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives. Molecules, 8(7), 565-575. [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1-Propanol.
  • Bovens, S., et al. (2010). 1-Indol-1-yl-propan-2-ones and related heterocyclic compounds as dual inhibitors of cytosolic phospholipase A(2)alpha and fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry, 18(2), 945-52. [Link]

  • PubChemLite. (n.d.). 1h-indole-1-propanol (C11H13NO).

Sources

Exploratory

Synthesis, Physicochemical Profiling, and Application of 1-(1H-Indol-5-yl)propan-1-one: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the regioselective functionalization of electron-rich heterocycles. 1-(1H-Indol-5-yl)propan-1-one (commonly known as 5-propionylin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the regioselective functionalization of electron-rich heterocycles. 1-(1H-Indol-5-yl)propan-1-one (commonly known as 5-propionylindole) represents a classic synthetic hurdle. Because the indole core is highly nucleophilic at the C3 position, direct electrophilic aromatic substitution (such as Friedel-Crafts acylation) overwhelmingly yields the C3-acyl isomer. To achieve C5-acylation, researchers must deploy indirect methodologies—either by constructing the indole ring de novo around a pre-installed acyl group or by utilizing directed metalation strategies on pre-functionalized precursors.

This whitepaper provides an in-depth technical roadmap for the synthesis, validation, and downstream application of 1-(1H-Indol-5-yl)propan-1-one, designed specifically for drug development professionals and synthetic chemists.

Physicochemical Properties & Structural Identity

Before initiating any synthetic workflow, establishing the exact physicochemical parameters of the target molecule is critical for downstream purification and analytical validation .

PropertyValue / Identifier
IUPAC Name 1-(1H-indol-5-yl)propan-1-one
Common Synonyms 5-propionylindole; 5-propanoyl-1H-indole
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
InChIKey RTDJHTKAFNARMA-UHFFFAOYSA-N
Canonical SMILES CCC(=O)c1ccc2[nH]ccc2c1
Predicted Appearance Off-white to pale yellow crystalline solid
Primary Utility Precursor for CBI analogues and kinase inhibitors

The Challenge of Regioselective C5-Acylation

The fundamental challenge in synthesizing 1-(1H-Indol-5-yl)propan-1-one lies in the electronic distribution of the indole ring. The pyrrole moiety donates electron density into the benzene ring, but the highest HOMO coefficient remains at C3. Attempting a direct acylation with propionyl chloride and AlCl₃ will result in 3-propionylindole. To bypass this, we utilize two primary strategies:

Regioselectivity A Indole Core (Highly Nucleophilic at C3) B Direct Friedel-Crafts Acylation A->B Electrophilic Substitution E Directed Metalation (Halogen-Metal Exchange) A->E 1. N-Protection 2. 5-Br Precursor C C3-Acylindole (Undesired Regioisomer) B->C Spontaneous C3 preference D Leimgruber-Batcho Indolization F 1-(1H-Indol-5-yl)propan-1-one (Target C5-Acylation) D->F Builds ring around pre-installed acyl group E->F Weinreb Amide Addition

Fig 1: Strategic logic for bypassing C3-nucleophilicity to achieve C5-acylation.

Validated Synthetic Methodologies

Protocol A: De Novo Synthesis via Leimgruber-Batcho Indolization

The Leimgruber-Batcho synthesis is the industry standard for producing C5-substituted indoles because it utilizes easily accessible ortho-nitrotoluene derivatives .

Causality & Logic: The electron-withdrawing nature of the nitro group highly acidifies the benzylic protons of the adjacent methyl group. This allows for facile deprotonation and condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine. Subsequent reduction of the nitro group yields an aniline that spontaneously undergoes intramolecular cyclization.

LB_Mechanism SM 1-(4-methyl-3-nitrophenyl) propan-1-one Enamine Nitroenamine Intermediate SM->Enamine DMF-DMA, Pyrrolidine Reduction Nitro Reduction (Pd/C, H2) Enamine->Reduction Catalytic Hydrogenation Aniline Aniline Intermediate Reduction->Aniline -H2O Product 1-(1H-Indol-5-yl) propan-1-one Aniline->Product Cyclization (-Pyrrolidine)

Fig 2: Step-by-step mechanistic workflow of the Leimgruber-Batcho indolization.

Step-by-Step Methodology:

  • Enamine Formation: Dissolve 1-(4-methyl-3-nitrophenyl)propan-1-one (1.0 eq) in anhydrous DMF. Add DMF-DMA (1.5 eq) and a catalytic amount of pyrrolidine (0.1 eq). Validation Check: The reaction mixture will turn deep red, indicating the formation of the highly conjugated push-pull nitroenamine system. Heat at 110 °C for 3 hours. Remove volatiles in vacuo.

  • Reductive Cyclization: Dissolve the crude enamine in a 1:1 mixture of Methanol/Ethyl Acetate. Add 10% Pd/C (0.1 eq by weight). Validation Check: Purge the vessel with N₂, then introduce H₂ gas via a balloon. Stir vigorously at room temperature. The reduction of the nitro group to an amine triggers immediate cyclization, expelling pyrrolidine and forming the indole core . Filter through Celite and purify via silica gel chromatography to yield the pure product.

Protocol B: Halogen-Metal Exchange via Weinreb Amide

If the ortho-nitrotoluene precursor is unavailable, starting from commercially available 5-bromo-1H-indole is a highly reliable alternative.

Causality & Logic: The highly acidic N-H proton (pKa ~16.2) will destructively quench any organolithium reagent. Therefore, the indole nitrogen must first be protected with a bulky Triisopropylsilyl (TIPS) group. Once protected, t-BuLi is used to perform a rapid halogen-metal exchange. The resulting organolithium species is reacted with a Weinreb amide (N-methoxy-N-methylpropionamide). The N-methoxy oxygen coordinates the lithium ion, forming a stable tetrahedral intermediate that prevents over-addition (which would otherwise yield a tertiary alcohol).

Step-by-Step Methodology:

  • N-Protection: Treat 5-bromo-1H-indole with NaH (1.2 eq) in anhydrous THF at 0 °C. Add TIPS-Cl (1.1 eq). Stir for 2 hours. Quench with water and extract with EtOAc.

  • Lithiation & Acylation: Dissolve the 1-TIPS-5-bromoindole in anhydrous THF and cool to -78 °C. Dropwise add t-BuLi (2.2 eq). Stir for 30 minutes to ensure complete halogen-metal exchange. Add N-methoxy-N-methylpropionamide (1.2 eq). Validation Check: Allow the reaction to warm to room temperature. The stable tetrahedral chelate will only collapse into the desired ketone upon the addition of aqueous NH₄Cl during workup.

  • Deprotection: Treat the crude product with TBAF (1.5 eq) in THF at room temperature for 1 hour. The high Si-F bond energy drives the quantitative removal of the TIPS group, yielding 1-(1H-Indol-5-yl)propan-1-one.

Applications in Medicinal Chemistry & Drug Design

1-(1H-Indol-5-yl)propan-1-one is not merely a synthetic curiosity; it is a vital pharmacophore building block. Its most prominent application is serving as a precursor for the synthesis of CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) analogues .

CBI analogues are synthetic derivatives of the naturally occurring duocarmycins and CC-1065. These compounds are ultra-potent DNA alkylating agents used in targeted oncology (often as payloads in Antibody-Drug Conjugates). The 5-propionyl moiety provides a critical vector for extending the molecule to enhance sequence-selective DNA minor groove binding.

MedChem Core 1-(1H-Indol-5-yl) propan-1-one Deriv CBI Analogue Synthesis Core->Deriv Elaboration DNA DNA Minor Groove Binding Deriv->DNA Association Alkyl Adenine N3 Alkylation DNA->Alkyl Electrophilic Attack Apop Tumor Cell Apoptosis Alkyl->Apop DNA Damage

Fig 3: Downstream application of 5-propionylindole in targeted oncology therapeutics.

By understanding the mechanistic logic behind its synthesis and its structural utility, drug development professionals can effectively leverage 1-(1H-Indol-5-yl)propan-1-one to access highly complex, biologically active chemical space.

References

  • Wikipedia. "Leimgruber–Batcho indole synthesis: Reaction Mechanism and Variations." URL:[Link]

  • Humphrey, G. R., & Kuethe, J. T. "Indole synthesis: a review and proposed classification." Tetrahedron, 2011. URL:[Link]

  • Boger, D. L. "CBI analogues of the duocarmycins and CC-1065." US Patent US20050026987A1, Google Patents.
Foundational

1-(1H-Indol-5-yl)propan-1-one: Comprehensive Synthesis Pathways and Mechanistic Workflows

Executive Summary The compound 1-(1H-indol-5-yl)propan-1-one (commonly referred to as 5-propionylindole) is a highly valued intermediate in medicinal chemistry. It serves as a core building block for synthesizing complex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(1H-indol-5-yl)propan-1-one (commonly referred to as 5-propionylindole) is a highly valued intermediate in medicinal chemistry. It serves as a core building block for synthesizing complex pharmacophores, including tubulin-targeting anticancer agents and DNA-alkylating duocarmycin analogs[1],[2]. However, the direct functionalization of the indole core at the C-5 position presents a fundamental synthetic challenge due to the inherent electronic properties of the pyrrole ring.

This technical guide provides an in-depth analysis of three field-proven synthetic pathways to achieve C-5 propionylation. By examining the mechanistic causality behind each protocol, this whitepaper equips researchers with self-validating workflows to optimize yield, scalability, and regioselectivity.

The Mechanistic Challenge of C-5 Functionalization

Indole is an electron-rich heteroaromatic system where the nitrogen lone pair participates in the aromatic sextet. In electrophilic aromatic substitution (EAS), the C-3 position is the most nucleophilic site. Attack at C-3 generates a highly stabilized iminium intermediate that preserves the aromaticity of the adjacent benzene ring[3].

Statistically and electronically, direct Friedel-Crafts acylation of the benzenoid ring (C-4 to C-7) is highly unfavorable[3]. To direct a propionyl group specifically to the C-5 position, synthetic chemists must employ one of three strategic workarounds:

  • Electronic Deactivation: Temporarily block and deactivate the C-3 position using a strongly electron-withdrawing group (EWG)[3].

  • Organometallic Direction: Bypass EAS entirely by utilizing a pre-halogenated precursor (e.g., 5-bromoindole) for lithium-halogen exchange[2].

  • De Novo Ring Construction: Build the indole core from scratch using a pre-functionalized benzene derivative via the Fischer Indole Synthesis[1].

Pathway A: Regioselective Friedel-Crafts Acylation

Mechanistic Causality

To force an electrophile to attack the benzenoid ring, the C-3 position must be protected by a group that is both sterically demanding and strongly electron-withdrawing. demonstrated that utilizing a trifluoroacetyl group at C-3 effectively deactivates the pyrrole ring[3]. Consequently, the incoming propionylium ion is directed to the C-5 position, which is activated by the para-resonance effect of the indole nitrogen[4]. Nitromethane is selected as the solvent because it forms a soluble complex with AlCl₃, moderating the Lewis acid's reactivity and preventing the polymerization of the indole core[3].

G A Indole B 3-Trifluoroacetylindole A->B TFAA, DMF 0 °C to RT C 5-Propionyl-3- trifluoroacetylindole B->C Propionyl Chloride AlCl3, CH3NO2 D 1-(1H-Indol-5-yl) propan-1-one C->D 20% NaOH (aq) Reflux

Fig 1: Regioselective Friedel-Crafts acylation workflow via C-3 protection.

Step-by-Step Protocol
  • C-3 Protection: Dissolve indole (1.0 eq) in anhydrous DMF at 0 °C. Dropwise add trifluoroacetic anhydride (TFAA, 1.2 eq). Stir for 2 hours at room temperature. Quench with ice water to precipitate 3-trifluoroacetylindole. Self-Validation: A white to pale-yellow crystalline solid should form, with TLC showing a highly non-polar spot compared to indole.

  • Regioselective Acylation: In a flame-dried flask under argon, suspend anhydrous AlCl₃ (3.0 eq) in nitromethane. Add propionyl chloride (1.5 eq) at 0 °C and stir for 15 minutes to form the acylium complex. Add 3-trifluoroacetylindole (1.0 eq) portion-wise. Stir at room temperature for 12 hours. Quench carefully over crushed ice and extract with dichloromethane (DCM)[3].

  • Deprotection: Dissolve the crude 5-propionyl-3-trifluoroacetylindole in a mixture of ethanol and 20% aqueous NaOH (1:1 v/v). Reflux for 4 hours. The strong base cleaves the trifluoroacetyl group. Neutralize with 1M HCl to precipitate 1-(1H-indol-5-yl)propan-1-one[4].

Pathway B: Directed Organometallic Coupling

Mechanistic Causality

For highly precise regiocontrol without harsh Lewis acids, organometallic cross-coupling is preferred. Starting with 5-bromoindole, the acidic N-H proton (pKa ~16) must first be protected (typically with a Boc group) to prevent the organolithium reagent from simply acting as a Brønsted base[2]. Addition of t-BuLi at cryogenic temperatures (-78 °C) facilitates a rapid lithium-halogen exchange.

Crucially, reacting the resulting aryllithium species with propionyl chloride often leads to over-addition, forming a tertiary alcohol. To prevent this, a Weinreb amide (N-methoxy-N-methylpropionamide) is utilized. The methoxy oxygen chelates the lithium ion, forming a stable tetrahedral intermediate that only collapses into the desired ketone upon aqueous workup.

G A 5-Bromoindole B 1-Boc-5-bromoindole A->B Boc2O, DMAP CH2Cl2 C 1-Boc-5-lithioindole B->C t-BuLi, THF -78 °C D 1-Boc-5- propionylindole C->D Weinreb Amide -78 °C to RT E 1-(1H-Indol-5-yl) propan-1-one D->E TFA, CH2Cl2 RT

Fig 2: Directed organometallic coupling using lithium-halogen exchange.

Step-by-Step Protocol
  • N-Protection: Dissolve 5-bromoindole (1.0 eq) in DCM. Add catalytic DMAP (0.1 eq) and Boc-anhydride (1.2 eq). Stir at room temperature until gas evolution ceases. Self-Validation: The reaction mixture will bubble (CO₂ release). TLC will confirm complete consumption of the starting material.

  • Lithiation: Dissolve 1-Boc-5-bromoindole in anhydrous THF under argon. Cool to -78 °C. Dropwise add t-BuLi (2.2 eq). Self-Validation: The solution typically turns deep yellow/orange, confirming the formation of the aryllithium species.

  • Acylation: After 30 minutes at -78 °C, add N-methoxy-N-methylpropionamide (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl.

  • Deprotection: Dissolve the crude intermediate in a 1:4 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours to remove the Boc group. Concentrate under reduced pressure and purify via silica gel chromatography[2].

Pathway C: De Novo Fischer Indole Cyclization

Mechanistic Causality

When scaling up for industrial applications, utilizing pre-functionalized starting materials via the Fischer Indole Synthesis is often the most robust approach[1]. By reacting 4-propionylphenylhydrazine with an enolizable ketone like ethyl pyruvate, the propionyl group is inherently locked at the C-5 position of the resulting indole scaffold[1].

The cyclization relies on an acid-catalyzed[3,3]-sigmatropic rearrangement of the enehydrazine intermediate. Because ethyl pyruvate is used to ensure clean cyclization, the resulting product is a 2-carboxylate indole. This necessitates a subsequent hydrolysis and thermal decarboxylation step, typically driven by a copper catalyst in high-boiling quinoline[1],[4].

G A 4-Propionylphenylhydrazine + Ethyl Pyruvate B Hydrazone Intermediate A->B EtOH, Reflux C Ethyl 5-propionylindole- 2-carboxylate B->C PPA Catalyst [3,3]-Sigmatropic D 5-Propionylindole- 2-carboxylic acid C->D LiOH, THF/H2O E 1-(1H-Indol-5-yl) propan-1-one D->E Cu powder, Quinoline 200 °C (-CO2)

Fig 3: De novo synthesis via Fischer Indole cyclization and decarboxylation.

Step-by-Step Protocol
  • Hydrazone Formation: Reflux 4-propionylphenylhydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol for 2 hours. Evaporate the solvent to isolate the hydrazone intermediate.

  • Cyclization: Heat the hydrazone in polyphosphoric acid (PPA) at 110 °C for 3 hours. Pour the hot, viscous mixture over crushed ice and extract with ethyl acetate to yield ethyl 5-propionylindole-2-carboxylate[1].

  • Hydrolysis: Dissolve the ester in a THF/H₂O mixture. Add LiOH (3.0 eq) and stir at room temperature for 12 hours. Acidify with 1M HCl to precipitate 5-propionylindole-2-carboxylic acid[1].

  • Decarboxylation: Suspend the carboxylic acid in quinoline. Add copper powder (0.1 eq) and heat to 200 °C under argon for 2 hours. Self-Validation: Vigorous bubbling (CO₂ evolution) will occur. Once bubbling ceases, decarboxylation is complete. Cool, filter through Celite, and purify via chromatography[4].

Quantitative Comparison of Pathways

To assist in route selection, the following table summarizes the quantitative and logistical metrics of each pathway based on standard laboratory execution.

Synthesis PathwayExpected Overall YieldScalabilityKey ReagentsStep CountPrimary Technical Challenge
A. Regioselective Acylation 45 – 55%HighTFAA, AlCl₃, Propionyl Chloride3Handling corrosive and moisture-sensitive Lewis acids.
B. Organometallic Coupling 60 – 70%Mediumt-BuLi, Weinreb Amide, Boc₂O4Maintaining strict cryogenic (-78 °C) and anhydrous conditions.
C. Fischer Indole Synthesis 30 – 40%Very HighEthyl pyruvate, PPA, Cu powder4Harsh thermal conditions (200 °C) required for decarboxylation.

References

  • Boger, D. L. (2005). CBI analogues of the duocarmycins and CC-1065. US Patent US20050026987A1.
  • Alami, M., et al. (2018). Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine Site. PolyU Institutional Repository. Available at:[Link]

Sources

Exploratory

1-(1H-Indol-5-yl)propan-1-one literature review

Title: 1-(1H-Indol-5-yl)propan-1-one: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications in Drug Discovery Executive Summary 1-(1H-Indol-5-yl)propan-1-one, commonly referred to as 5-propionylindol...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 1-(1H-Indol-5-yl)propan-1-one: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications in Drug Discovery

Executive Summary

1-(1H-Indol-5-yl)propan-1-one, commonly referred to as 5-propionylindole, is a highly versatile heterocyclic building block in modern medicinal chemistry[1]. Characterized by an electron-rich indole core functionalized with a propanoyl group at the C5 position, this compound serves as a critical intermediate in the synthesis of complex pharmacological agents. Its unique structural topology allows it to act as a pharmacophoric anchor in the development of sub-nanomolar steroid 5α-reductase inhibitors[2] and potent DNA-alkylating antitumor agents, such as duocarmycin analogues[3]. This guide provides an in-depth analysis of the physicochemical properties, regioselective synthetic methodologies, and step-by-step experimental protocols required to utilize this compound effectively in drug discovery workflows.

Physicochemical Profiling

Understanding the baseline properties of 1-(1H-Indol-5-yl)propan-1-one is essential for optimizing reaction conditions, particularly regarding solvent selection, stoichiometric calculations, and chromatographic purification[1],[4].

PropertyValue
IUPAC Name 1-(1H-indol-5-yl)propan-1-one
Common Name 5-Propionylindole
Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Structural Features Indole core, C5-propanoyl substitution
Solubility Profile Soluble in DCM, EtOAc, DMSO, and DMF; poorly soluble in water

Core Synthetic Methodologies & Mechanistic Causality

The direct electrophilic aromatic substitution (EAS) of indole is notoriously challenging for C5 functionalization. Because the pyrrole ring is highly electron-rich, EAS preferentially occurs at the C3 position, stabilized by the adjacent nitrogen lone pair via a Wheland intermediate. To force acylation at the C5 position, the electronic properties of the indole core must be temporarily modulated.

The Indoline-Protection-Acylation-Oxidation Sequence The most robust and industrially scalable method for synthesizing 1-(1H-Indol-5-yl)propan-1-one involves a four-step sequence that circumvents inherent C3 reactivity[3]:

  • Reduction to Indoline: The C2-C3 double bond of indole is reduced (e.g., using NaCNBH3 in acetic acid) to form indoline, removing the enamine-like reactivity of the pyrrole ring.

  • N-Protection (Acetylation): The indoline nitrogen is protected with an acetyl group (using Ac2O). This serves a dual purpose: it prevents unwanted N-acylation and acts as an ortho/para-directing group for the subsequent EAS.

  • Regioselective Friedel-Crafts Acylation: Reaction with propionyl chloride and AlCl3 yields 1-acetyl-5-propionylindoline. The steric bulk of the N-acetyl group blocks the ortho position (C7), exclusively directing the acylium ion to the para position (C5)[3].

  • Aromatization: Following the hydrolysis of the N-acetyl group, the indoline core is dehydrogenated using a stoichiometric oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to restore the thermodynamically stable indole aromaticity.

Synthesis Indole Indole Indoline Indoline Indole->Indoline Reduction (NaCNBH3) N_Ac_Indoline 1-Acetylindoline Indoline->N_Ac_Indoline Protection (Ac2O) Acyl_Indoline 1-Acetyl-5-propionylindoline N_Ac_Indoline->Acyl_Indoline F-C Acylation (EtCOCl, AlCl3) Propionyl_Indoline 5-Propionylindoline Acyl_Indoline->Propionyl_Indoline Deprotection (HCl or NaOH) Product 1-(1H-Indol-5-yl)propan-1-one Propionyl_Indoline->Product Aromatization (DDQ or MnO2)

Synthetic workflow for 1-(1H-Indol-5-yl)propan-1-one via indoline protection and acylation.

Pharmacological Applications & Biological Significance

Development of Steroid 5α-Reductase Inhibitors 1-(1H-Indol-5-yl)propan-1-one is the foundational starting material for a novel class of non-steroidal 5α-reductase inhibitors used in the treatment of benign prostatic hyperplasia (BPH)[2]. The C5-propanoyl group is subjected to a Horner-Wadsworth-Emmons (HWE) olefination to generate an α,β-unsaturated double bond. Structure-activity relationship (SAR) studies revealed that the ethyl substituent (derived directly from the propionyl group) at the β-position of this double bond is critical for biological activity[5],[2]. It optimally fills a hydrophobic pocket in the enzyme's active site. The optimized derivative, KF20405, exhibited an IC50 of 0.48 nM against rat prostatic 5α-reductase, making it approximately 20 times more potent than the clinical standard, finasteride (MK-906)[5],[2].

Synthesis of Duocarmycin and CC-1065 Analogues Beyond endocrine modulation, 5-propionylindole derivatives are utilized in oncology for the synthesis of CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) analogues[3]. These compounds are synthetic analogues of the naturally occurring antitumor antibiotics duocarmycin and CC-1065, which function as sequence-selective DNA minor groove alkylating agents. The indole core provides the necessary DNA-binding affinity, while the functionalized C5 position is elaborated into the reactive cyclopropane pharmacophore responsible for DNA alkylation[3].

Pathway Testosterone Testosterone Enzyme 5α-Reductase Testosterone->Enzyme Substrate Binding DHT Dihydrotestosterone (DHT) Enzyme->DHT Reduction Inhibitor Indole Derivative (e.g., KF20405) Inhibitor->Enzyme Competitive Inhibition Receptor Androgen Receptor DHT->Receptor Activation Response Prostate Growth / Hyperplasia Receptor->Response Gene Transcription

Mechanism of action for 5α-reductase inhibition by 1-(1H-Indol-5-yl)propan-1-one derivatives.

Experimental Protocols: Self-Validating Synthesis Workflow

The following protocol details the regioselective synthesis of 1-(1H-Indol-5-yl)propan-1-one starting from 1-acetylindoline. This methodology is designed with built-in causality checkpoints to ensure experimental success.

Phase 1: Regioselective Friedel-Crafts Acylation

  • Preparation: In a flame-dried, argon-purged 250 mL round-bottom flask, dissolve 1-acetylindoline (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Lewis Acid Activation: Cool the solution to 0 °C using an ice-water bath. Portion-wise, add anhydrous aluminum chloride (AlCl3, 25.0 mmol).

    • Causality Checkpoint: A 2.5 molar excess of AlCl3 is strictly required. The carbonyl oxygen of the N-acetyl group strongly coordinates with the Lewis acid, effectively sequestering one equivalent of the catalyst. The excess ensures sufficient free AlCl3 remains to activate the propionyl chloride.

  • Acylation: Dropwise add propionyl chloride (12.0 mmol) over 15 minutes. Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature, stirring for an additional 2 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot should completely disappear, replaced by a lower Rf spot corresponding to 1-acetyl-5-propionylindoline.

  • Quench and Extraction: Carefully pour the reaction mixture over 100 g of crushed ice containing 20 mL of 1M HCl to decompose the aluminum complex. Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with saturated NaHCO3, then brine. Dry over anhydrous MgSO4 and concentrate in vacuo.

Phase 2: Deprotection and Aromatization 5. Hydrolysis: Dissolve the crude 1-acetyl-5-propionylindoline in ethanol (40 mL). Add 2M aqueous NaOH (20 mL) and reflux the mixture for 4 hours.

  • Causality Checkpoint: Base-catalyzed hydrolysis selectively cleaves the amide bond without affecting the C5 ketone. Cool the mixture, neutralize with 1M HCl, and extract with ethyl acetate to yield 5-propionylindoline.

  • Dehydrogenation (Aromatization): Dissolve the intermediate in 1,4-dioxane (50 mL). Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 11.0 mmol) and stir at room temperature for 2 hours.

    • Causality Checkpoint: DDQ acts as a potent hydride acceptor. It abstracts a hydride and a proton from the indoline core, driving the system to the thermodynamically favored aromatic indole. The reaction visually shifts as DDQ is consumed and insoluble DDQH2 precipitates.

  • Purification: Filter the mixture through a Celite pad to remove DDQH2. Concentrate the filtrate and purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to isolate pure 1-(1H-Indol-5-yl)propan-1-one as an off-white solid.

Sources

Foundational

The Discovery, Synthesis, and Pharmacological Trajectory of 1-(1H-Indol-5-yl)propan-1-one

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of medicinal chemistry, certain molecular scaffolds serve...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, certain molecular scaffolds serve as foundational building blocks for complex therapeutics. 1-(1H-indol-5-yl)propan-1-one (commonly referred to as 5-propionylindole ) is one such privileged intermediate. With the molecular formula C11H11NO and a molecular weight of 173.21 g/mol [1], this compound features an indole core functionalized with an electron-withdrawing propionyl group at the C5 position. This specific regiochemistry is not arbitrary; it modulates the nucleophilicity of the indole nitrogen and the C3 position, making it an ideal precursor for synthesizing highly strained, DNA-alkylating pharmacophores used in advanced oncology drugs[2].

This whitepaper deconstructs the historical discovery, structural rationale, and field-proven synthetic methodologies of 1-(1H-indol-5-yl)propan-1-one, providing researchers with a self-validating framework for its application in drug development.

Historical Context: From Radioprotection to Oncology

The pharmacological history of 1-(1H-indol-5-yl)propan-1-one is a testament to the evolution of drug discovery.

  • Early Exploration (1960s): The compound was initially synthesized and evaluated during the Cold War era by the US Department of Defense. Tested as 5-propionylindole hydrochloride, it was part of a massive screening program (documented by the DTIC) aimed at discovering radioprotective agents capable of increasing survival times following lethal whole-body X-irradiation[3].

  • Modern Antineoplastic Application: While its radioprotective efficacy was overshadowed by other agents, the 5-propionylindole scaffold found its true calling decades later. It is now a critical synthetic precursor for cyclopropylbenz[e]indolone (CBI) analogues[2]. These analogues are the synthetic, more stable counterparts to the naturally occurring duocarmycins and CC-1065—some of the most potent antineoplastic antibiotics known, currently being integrated into Antibody-Drug Conjugates (ADCs)[4].

Synthetic Methodologies & Self-Validating Protocols

Synthesizing 5-propionylindole requires strict regiocontrol. Direct Friedel-Crafts acylation of indole typically occurs at the electron-rich C3 position. To achieve C5 functionalization, medicinal chemists must employ strategic workarounds. Below are two field-proven protocols, complete with the causality behind the chemical choices and self-validating analytical checkpoints.

Protocol A: De Novo Construction via Fischer Indole Synthesis

This approach builds the indole ring from a pre-functionalized benzene derivative, entirely bypassing the C3/C5 regioselectivity issue[5].

  • Diazotization & Reduction: 4-aminopropiophenone is dissolved in aqueous HCl and treated with NaNO2 at 0°C to form the diazonium salt. Subsequent reduction with SnCl2 yields 4-propionylphenylhydrazine.

  • Condensation: The hydrazine is condensed with pyruvic acid (or a protected aldehyde) under acidic conditions (e.g., polyphosphoric acid) to form a hydrazone intermediate.

  • Sigmatropic Rearrangement: Heat drives a [3,3]-sigmatropic rearrangement, followed by the elimination of ammonia, cyclizing the structure into the indole core.

    • Causality: Acid catalysis is essential to protonate the hydrazone, lowering the activation energy for the critical N-N bond cleavage during the rearrangement.

    • Self-Validation Checkpoint: The final cyclization step is self-validating in real-time; the evolution of ammonia gas can be detected at the condenser outlet, and FTIR will confirm the disappearance of the hydrazone C=N stretch (~1600 cm⁻¹) and the appearance of the indole N-H stretch (~3300 cm⁻¹).

Protocol B: Regioselective Acylation of Indoline (Preferred Route)

This route leverages the differential reactivity of indoline (where the pyrrole ring is reduced) to direct electrophilic aromatic substitution[6].

  • N-Protection: Indoline is reacted with acetic anhydride in pyridine to yield N-acetylindoline.

    • Causality: Protection prevents the secondary amine from reacting with the acylating agent and sterically/electronically deactivates the ortho position, directing subsequent substitution exclusively to the para position (C5).

  • Friedel-Crafts Acylation: N-acetylindoline is treated with propionyl chloride and AlCl3 in dichloromethane at 0°C.

    • Self-Validation Checkpoint: ¹H-NMR of the isolated intermediate will show a classic 1,2,4-trisubstituted benzene splitting pattern (a doublet with a small coupling constant for C4, a doublet of doublets for C6, and a doublet for C7), unequivocally proving C5 substitution.

  • Deprotection & Dehydrogenation: The N-acetyl group is hydrolyzed (6M HCl, reflux). The resulting 5-propionylindoline is then oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene to restore the indole aromaticity.

    • Causality: The thermodynamic stability of the fully conjugated indole system drives the DDQ dehydrogenation to near-quantitative yields.

SynthesisWorkflow cluster_0 Protocol A: Fischer Indole Route cluster_1 Protocol B: Indoline Acylation Route A1 4-Aminopropiophenone A2 Hydrazine Intermediate A1->A2 NaNO2/HCl SnCl2 Target 1-(1H-Indol-5-yl)propan-1-one A2->Target Pyruvic Acid [3,3]-Sigmatropic Rearrangement B1 Indoline B2 N-Acetylindoline B1->B2 Ac2O, Pyridine B3 N-Acetyl-5-propionylindoline B2->B3 Propionyl Chloride AlCl3, Regioselective B3->Target 1. HCl (Deprotection) 2. DDQ (Dehydrogenation)

Fig 1. Divergent synthetic workflows for 1-(1H-indol-5-yl)propan-1-one highlighting regiocontrol.

Pharmacological Application: The Duocarmycin Warhead

The most profound application of 1-(1H-indol-5-yl)propan-1-one is its conversion into the CBI (cyclopropylbenz[e]indolone) alkylating subunit.

Mechanism of Action

Duocarmycins and their CBI analogues exert their cytotoxicity through a highly sequence-selective alkylation of DNA[7].

  • Minor Groove Binding: The molecule non-covalently binds to the AT-rich regions of the DNA minor groove.

  • Shape-Dependent Catalysis: Upon binding, the molecule undergoes a conformational twist. This twist disrupts the stabilizing vinylogous amide conjugation between the indole nitrogen and the cyclopropane ring[8].

  • Strain-Release Alkylation: The disruption activates the highly strained cyclopropane ring, making it highly susceptible to nucleophilic attack by the N3 of an adjacent adenine base[9]. This irreversible covalent modification distorts the DNA architecture, halting replication and triggering apoptosis.

MechanismAction P 5-Propionylindole Precursor CBI CBI Alkylating Subunit P->CBI Multi-step Pharmacophore Synthesis Bind DNA Minor Groove Binding (AT-Rich Sequence) CBI->Bind Non-covalent Interaction Twist Conformational Twist (Strain Activation) Bind->Twist Shape-dependent Catalysis Attack Nucleophilic Attack (Adenine N3) Twist->Attack Cyclopropane Ring Opening Death Irreversible DNA Alkylation & Apoptosis Attack->Death Covalent Adduct Formation

Fig 2. Mechanistic pathway from the 5-propionylindole scaffold to duocarmycin-induced apoptosis.

Quantitative Data & Biological Target Summary

The versatility of the 5-propionylindole scaffold allows it to be derivatized for various biological targets. Below is a summary of its primary downstream applications:

Derivative / Compound PhasePrimary Biological TargetMechanism of ActionClinical / Experimental Application
5-Propionylindole (Base) N/A (Precursor)Chemical building blockSynthesis of complex indole-alkaloids[10]
5-Propionylindole-2-carboxylic acid DNA Minor GroovePrecursor to CBI subunitIntermediate for Duocarmycin analogues[2]
CBI-Duocarmycin Analogues Adenine N3 in AT-rich DNAStrain-release cyclopropane alkylationAntineoplastic agents / ADC payloads[4]
5-Propionylindole HCl Systemic Cellular TargetsUnknown (Historical)Experimental Radioprotective Agent[3]

References

  • Buy 1-(1H-Indol-5-yl)propan-1-one - Smolecule , Smolecule, 1

  • US20050026987A1 - CBI analogues of the duocarmycins and CC-1065 , Google Patents, 2

  • A FURTHER SURVEY OF COMPOUNDS FOR RADIATION PROTECTION , DTIC, 3

  • Design and Synthesis of Duocarmycin Analogues for the Treatment of Cancer , UEA Digital Repository, 9

  • Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 , PMC (NIH), 8

  • DNA sequence–selective adenine alkylation, mechanism of adduct repair, and in vivo antitumor activity... , AACR Journals, 7

  • Biosynthesis of DNA-Alkylating Antitumor Natural Products , Encyclopedia MDPI, 4

Sources

Exploratory

Physicochemical Characteristics and Synthetic Profiling of 1-(1H-Indol-5-yl)propan-1-one: A Technical Whitepaper

Executive Summary As a Senior Application Scientist in drug discovery and molecular design, I approach the characterization of small molecules not merely as a collection of static data points, but as a dynamic interplay...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug discovery and molecular design, I approach the characterization of small molecules not merely as a collection of static data points, but as a dynamic interplay of electronic, steric, and thermodynamic factors. 1-(1H-indol-5-yl)propan-1-one (often referred to as 5-propionylindole) is a highly privileged scaffold in medicinal chemistry. By integrating the electron-rich, aromatic indole core with an electron-withdrawing, hydrogen-bond-accepting propionyl group at the C5 position, this molecule serves as a critical intermediate for the development of central nervous system (CNS) therapeutics, beta-adrenergic agonists, and enzyme inhibitors[1][2].

This whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating synthetic methodology, and maps its pharmacophoric utility.

Structural and Physicochemical Profiling

The substitution of a ketone moiety at the C5 position of the indole ring fundamentally alters the electronic landscape of the molecule. The conjugation of the carbonyl group with the indole π -system delocalizes electron density away from the pyrrole ring. This causality leads to a subtle but measurable increase in the acidity of the N1 proton (lowering the pKa​ ) compared to an unsubstituted indole, which directly impacts its pharmacokinetic absorption and target-binding thermodynamics.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of 1-(1H-indol-5-yl)propan-1-one, critical for calculating ligand efficiency and formulation strategies[3][4].

ParameterValueMechanistic Implication
IUPAC Name 1-(1H-indol-5-yl)propan-1-oneStandardized nomenclature for structural identification[3].
Molecular Formula C11​H11​NO Dictates exact mass and isotopic distribution[4].
Molecular Weight 173.21 g/mol Highly favorable for lead optimization (Rule of 5 compliant)[3].
Topological Polar Surface Area (TPSA) 32.9 ŲExcellent for blood-brain barrier (BBB) penetration.
Estimated LogP ~2.3Optimal lipophilicity for partitioning into lipid bilayers.
H-Bond Donors (HBD) 1 (N1-H)Critical for anchoring to receptor binding pockets.
H-Bond Acceptors (HBA) 1 (C5=O)Facilitates dipole-dipole interactions with target kinases.
Solubility Profile Soluble in DMSO, MeOH, DCMRequires co-solvents for aqueous biological assays[1].

Pharmacophore Mapping and Target Engagement

In drug development, the structural vectors of 1-(1H-indol-5-yl)propan-1-one are utilized to maximize binding affinity. Indole derivatives are extensively utilized in the design of cytosolic phospholipase A2 ( cPLA2​α ) inhibitors and 5-HT receptor modulators[1][2].

Pharmacophore Core 1-(1H-Indol-5-yl)propan-1-one (C11H11NO) HBD H-Bond Donor (Indole N1-H) Core->HBD pKa ~15.5 HBA H-Bond Acceptor (C5 Carbonyl) Core->HBA Dipole moment LIPO Lipophilic Vector (Ethyl Chain) Core->LIPO LogP ~2.3 AROM Pi-Pi Stacking (Aromatic Core) Core->AROM Target anchoring

Pharmacophore mapping of 1-(1H-indol-5-yl)propan-1-one highlighting key binding vectors.

Synthetic Methodology: The Weinreb Amide Route

Direct Friedel-Crafts acylation of unprotected indoles typically occurs at the electron-rich C3 position. To selectively install the propionyl group at the C5 position, a robust, self-validating synthetic route starting from 1H-indole-5-carboxylic acid is required.

We employ a Weinreb Amide intermediate . The causality behind this choice is critical: the N-methoxy-N-methylamide forms a stable, 5-membered cyclic chelate with the magnesium ion of the Grignard reagent. This prevents the collapse of the tetrahedral intermediate during the reaction, completely suppressing the over-addition of the Grignard reagent that would otherwise yield a tertiary alcohol.

Step-by-Step Protocol

Step 1: Activation and Amidation (Weinreb Amide Formation)

  • Charge a flame-dried round-bottom flask with 1H-indole-5-carboxylic acid (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Activate the acid by adding EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Mechanistic insight: HOBt prevents the formation of unreactive N-acylureas, ensuring high conversion to the active ester.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir at room temperature for 12 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

Step 2: Grignard Addition

  • Dissolve the isolated Weinreb amide in strictly anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to 0°C. Self-validation: Moisture must be excluded to prevent premature quenching of the Grignard reagent.

  • Add ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 2.5 eq) dropwise over 30 minutes. The excess accounts for the deprotonation of the acidic indole N-H proton.

  • Warm to room temperature and stir for 4 hours.

  • Quench carefully with saturated aqueous NH4​Cl at 0°C. This collapses the stable magnesium chelate, releasing the target ketone.

  • Isolate via extraction (DCM), dry, and purify by flash column chromatography (Hexanes/EtOAc) to yield pure 1-(1H-indol-5-yl)propan-1-one.

SynthesisWorkflow SM 1H-Indole-5-carboxylic acid (Starting Material) WA Weinreb Amide (Stable Chelate) SM->WA EDC·HCl, HOBt HN(CH3)OCH3·HCl DIPEA, DMF PROD 1-(1H-Indol-5-yl)propan-1-one (Target Ketone) WA->PROD EtMgBr (Grignard) THF, 0°C to RT Anhydrous

Synthetic workflow utilizing a Weinreb amide to prevent Grignard over-addition.

Analytical Validation System

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical profile must be matched:

  • LC-MS (ESI+): A dominant peak at m/z 174.09 [M+H]+ confirms the molecular weight[4].

  • FT-IR Spectroscopy: A sharp, strong absorption band at ~1670 cm⁻¹ is indicative of the highly conjugated C=O stretch. A broad band at ~3300 cm⁻¹ confirms the intact indole N-H stretch.

  • ¹H NMR (400 MHz, DMSO-d6):

    • δ 11.50 (br s, 1H, Indole N-H)

    • δ 8.25 (d, J = 1.5 Hz, 1H, C4-H)

    • δ 7.75 (dd, J = 8.5, 1.5 Hz, 1H, C6-H)

    • δ 7.45 (d, J = 8.5 Hz, 1H, C7-H)

    • δ 3.05 (q, J = 7.2 Hz, 2H, -CH₂- of propionyl)

    • δ 1.12 (t, J = 7.2 Hz, 3H, -CH₃ of propionyl)

By strictly adhering to these physicochemical benchmarks, researchers can confidently deploy 1-(1H-indol-5-yl)propan-1-one into downstream high-throughput screening or complex total synthesis pipelines.

References

  • Design and synthesis of 1-indol-1-yl-propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha - PubMed. nih.gov.[Link]

  • C11H11NO - Molecular Formula - MOLBASE. molbase.com.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 1-(1H-Indol-5-yl)propan-1-one via Directed Lithium-Halogen Exchange

Strategic Overview & Mechanistic Rationale The synthesis of 1-(1H-Indol-5-yl)propan-1-one (5-propionylindole) directly from 5-bromoindole via standard Friedel-Crafts acylation is synthetically unviable. The electron-rich...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The synthesis of 1-(1H-Indol-5-yl)propan-1-one (5-propionylindole) directly from 5-bromoindole via standard Friedel-Crafts acylation is synthetically unviable. The electron-rich nature of the indole nucleus dictates that electrophilic aromatic substitution occurs preferentially at the C3 position, which would yield 3-propionyl-5-bromoindole instead[1][2]. To exclusively functionalize the C5 position, a directed organometallic approach is strictly required.

This protocol details a highly reliable, field-proven three-step sequence:

  • N-Protection : The acidic indole N-H (pKa ~16) must be masked to prevent destructive proton transfer during lithiation. A triisopropylsilyl (TIPS) group is selected over smaller silanes due to its exceptional steric bulk, which suppresses unwanted ortho-lithiation (at C4 or C6), and its high stability against strong bases like t-butyllithium ()[3].

  • Lithium-Halogen Exchange & Acylation : The protected 5-bromoindole undergoes rapid lithium-halogen exchange with t-BuLi at -78 °C. The resulting 5-lithioindole is intercepted with N-methoxy-N-methylpropionamide (a Weinreb amide). The Weinreb amide is mechanistically critical: it forms a stable, five-membered metal-chelated tetrahedral intermediate that resists collapse until aqueous quenching. This completely prevents the over-addition of the organolithium reagent, a common side reaction with standard acyl chlorides that yields unwanted tertiary alcohols ()[4].

  • Deprotection : The TIPS group is cleanly and selectively cleaved using tetrabutylammonium fluoride (TBAF) to release the target 5-propionylindole.

Synthetic Workflows & Reaction Pathways

SynthesisPathway A 5-Bromoindole B 1-TIPS-5-Bromoindole A->B NaH, TIPS-Cl THF, 0°C to RT C 1-TIPS-5-Propionylindole B->C 1. t-BuLi, THF, -78°C 2. Weinreb Amide D 5-Propionylindole (Target) C->D TBAF THF, RT

Figure 1: Three-step synthetic pathway for 1-(1H-Indol-5-yl)propan-1-one from 5-bromoindole.

WeinrebMechanism A 5-Lithioindole Intermediate C Stable Chelated Tetrahedral Intermediate A->C Nucleophilic Addition B Weinreb Amide (Propionyl) B->C D Ketone Product C->D Aqueous NH4Cl Quench (Collapse)

Figure 2: Mechanistic rationale of the Weinreb amide preventing over-addition.

Self-Validating Experimental Protocols

General Precautions: All organometallic steps must be performed under a strict inert atmosphere (Argon or N₂) using rigorously dried solvents. t-BuLi is highly pyrophoric; syringe transfers must be executed with extreme caution and appropriate PPE.

Phase 1: Synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-indole

Objective: Mask the indole N-H to prevent destructive proton transfer during lithiation.

  • Charge a flame-dried 250 mL round-bottom flask with NaH (60% dispersion in mineral oil, 1.2 equiv) and anhydrous THF (0.2 M relative to substrate).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add a solution of 5-bromoindole (1.0 equiv) in THF dropwise over 15 minutes.

    • Self-Validation Check : Immediate effervescence (H₂ gas evolution) confirms the deprotonation of the indole. The solution will transition to a clear, pale-yellow color.

  • Stir at 0 °C for 30 minutes, then add triisopropylsilyl chloride (TIPS-Cl, 1.1 equiv) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature (RT) for 2 hours.

    • Self-Validation Check : TLC (Hexanes/EtOAc 9:1) should indicate complete consumption of the highly polar starting material (Rf ~0.2) and the appearance of a distinct non-polar product spot (Rf ~0.8).

  • Quench carefully with cold water, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (100% Hexanes) to afford the product as a colorless oil.

Phase 2: Lithium-Halogen Exchange and Weinreb Amidation

Objective: Regioselective installation of the propionyl group at the C5 position.

  • Dissolve 5-bromo-1-(triisopropylsilyl)-1H-indole (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under Argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add t-BuLi (1.7 M in pentane, 2.1 equiv) dropwise down the inner wall of the flask over 10 minutes.

    • Causality Note : Exactly two equivalents are required. The first equivalent performs the halogen exchange to form the 5-lithio species and t-butyl bromide. The second equivalent rapidly consumes the generated t-butyl bromide via E2 elimination (forming isobutylene and LiBr), preventing it from acting as an electrophile and alkylating the newly formed lithioindole.

  • Stir at -78 °C for 30 minutes.

    • Self-Validation Check : The solution typically turns a deep yellow/orange, visually indicating the successful formation of the aryllithium species.

  • Add N-methoxy-N-methylpropionamide (1.2 equiv) neat, dropwise.

  • Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 1 hour.

  • Quench the stable tetrahedral intermediate by adding saturated aqueous NH₄Cl.

    • Self-Validation Check : The orange color will immediately dissipate, yielding a biphasic clear/white mixture. This confirms the collapse of the chelated intermediate into the target ketone.

  • Extract with EtOAc, dry, and concentrate. Purify via chromatography (Hexanes/EtOAc 95:5) to yield 1-(1-(triisopropylsilyl)-1H-indol-5-yl)propan-1-one.

Phase 3: TIPS Deprotection

Objective: Reveal the final 5-propionylindole target.

  • Dissolve the intermediate from Phase 2 in THF (0.2 M).

  • Add TBAF (1.0 M in THF, 1.2 equiv) dropwise at RT.

  • Stir for 1-2 hours.

    • Self-Validation Check : TLC (Hexanes/EtOAc 7:3) will show the disappearance of the non-polar TIPS-protected ketone and the emergence of a highly UV-active, polar spot corresponding to the deprotected product.

  • Quench with water, extract with EtOAc, and wash extensively with water (3x) to remove residual tetrabutylammonium salts. Dry and concentrate.

  • Purify by recrystallization (EtOAc/Hexanes) or silica gel chromatography to yield 1-(1H-Indol-5-yl)propan-1-one as a crystalline solid.

Quantitative Data & Expected Yields

Reaction PhaseChemical TransformationReagents & ConditionsTime / TempTypical Isolated Yield
Phase 1 N-ProtectionNaH (1.2 eq), TIPS-Cl (1.1 eq), THF2.5 h / 0 °C → RT92 - 96%
Phase 2 Lithiation & Acylationt-BuLi (2.1 eq), Weinreb Amide (1.2 eq), THF2.5 h / -78 °C → 0 °C78 - 85%
Phase 3 N-DeprotectionTBAF (1.2 eq), THF2.0 h / RT88 - 94%
Overall 5-bromoindole → Target Cumulative 3-Step Process ~ 7.0 h ~ 63 - 76%

References

  • Brown, D. A., Mishra, M., Zhang, S., Biswas, S., Parrington, I., Antonio, T., Reith, M. E., & Dutta, A. K. (2009). "Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor." Bioorganic & Medicinal Chemistry, 17(11), 3923–3933.[Link]

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-n-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818.[Link]

Sources

Application

Application Note: Regioselective Synthesis of 1-(1H-Indol-5-yl)propan-1-one via Weinreb Amide Methodology

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a highly reliable, scalable, and self-validating experimental protocol for the synthesis of 1-(1H-Indol-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a highly reliable, scalable, and self-validating experimental protocol for the synthesis of 1-(1H-Indol-5-yl)propan-1-one (5-propionylindole), a critical intermediate in the development of tubulin inhibitors and cannabinoid receptor modulators.

Strategic Rationale & Mechanistic Grounding

The functionalization of the indole core is a cornerstone of medicinal chemistry. However, direct electrophilic aromatic substitution (such as Friedel-Crafts acylation) on unprotected indole overwhelmingly favors the highly nucleophilic C3 position. While industrial scale-ups sometimes utilize a lengthy indoline-reduction/acylation/oxidation sequence to force C5 substitution, this approach is inefficient for discovery-stage synthesis.

To achieve absolute regiocontrol at the C5 position, this protocol utilizes Indole-5-carboxylic acid as the starting material. By converting the carboxylic acid into an N-methoxy-N-methylamide (Weinreb amide), we establish a highly predictable electrophilic center. The subsequent addition of ethylmagnesium bromide (a Grignard reagent) selectively yields the target ketone. The Weinreb amide is uniquely valuable here because it forms a stable tetrahedral magnesium chelate intermediate that prevents over-alkylation (the formation of tertiary alcohols)—a common failure point when reacting Grignard reagents with standard esters or acyl chlorides.

Workflow A Indole-5-carboxylic acid (Starting Material) B Amidation EDC/HOBt, DIPEA A->B C Weinreb Amide Intermediate B->C D Grignard Addition EtMgBr (3.0 eq) C->D E 1-(1H-Indol-5-yl)propan-1-one (Target Product) D->E

Fig 1. Two-step regioselective synthetic workflow for 1-(1H-Indol-5-yl)propan-1-one.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMolesFunction
Phase 1: Amidation
Indole-5-carboxylic acid161.161.01.61 g10.0 mmolStarting Material
N,O-Dimethylhydroxylamine·HCl97.541.51.46 g15.0 mmolAmine Source
EDC·HCl191.701.52.88 g15.0 mmolCoupling Agent
HOBt (anhydrous)135.121.52.03 g15.0 mmolCoupling Additive
DIPEA129.243.05.23 mL30.0 mmolOrganic Base
DMF (anhydrous)73.09-20.0 mL-Solvent
Phase 2: Grignard Addition
Weinreb Amide Intermediate204.231.0~2.04 g10.0 mmolElectrophile
Ethylmagnesium bromide (3.0 M)133.273.010.0 mL30.0 mmolNucleophile
THF (anhydrous)72.11-30.0 mL-Solvent

Step-by-Step Experimental Protocol

Phase 1: Synthesis of N-methoxy-N-methyl-1H-indole-5-carboxamide
  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with dry Nitrogen ( N2​ ) or Argon.

  • Dissolution: Add Indole-5-carboxylic acid (1.61 g, 10.0 mmol) and anhydrous DMF (20.0 mL) to the flask. Stir until fully dissolved.

  • Activation: Add EDC·HCl (2.88 g, 15.0 mmol) and HOBt (2.03 g, 15.0 mmol) to the solution. Stir at room temperature for 15 minutes to allow the active ester to form.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.46 g, 15.0 mmol) to the reaction mixture.

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (5.23 mL, 30.0 mmol) via syringe. The reaction will become slightly exothermic.

  • Incubation: Stir the reaction mixture at room temperature ( 20−25∘C ) for 16 hours under an inert atmosphere.

  • Workup: Quench the reaction by pouring it into 100 mL of half-saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 30 mL) to remove residual DMF, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting crude Weinreb amide can usually be used in the next step without further purification.

Phase 2: Synthesis of 1-(1H-Indol-5-yl)propan-1-one
  • Preparation: Oven-dry a 250 mL two-neck round-bottom flask. Attach a reflux condenser and flush thoroughly with Argon.

  • Substrate Loading: Dissolve the Weinreb amide intermediate (~2.04 g, 10.0 mmol) in anhydrous THF (30.0 mL).

  • Cooling: Submerge the reaction flask in an ice-water bath and cool to 0∘C .

  • Grignard Addition (Critical Step): Using a dry syringe, add Ethylmagnesium bromide (3.0 M in diethyl ether, 10.0 mL, 30.0 mmol) dropwise over 15 minutes. Observe vigorous gas evolution (ethane) during the addition of the first equivalent as the indole N-H is deprotonated.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quenching: Cool the flask back to 0∘C . Carefully quench the reaction by the dropwise addition of saturated aqueous NH4​Cl (20 mL). Caution: Highly exothermic.

  • Extraction: Dilute with Ethyl Acetate (50 mL) and Water (20 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 x 30 mL).

  • Purification: Dry the combined organic layers ( Na2​SO4​ ), concentrate, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 80:20 to 50:50) to yield the pure target ketone.

Mechanistic Causality & Troubleshooting

To ensure a self-validating system, it is crucial to understand the "why" behind specific procedural mandates.

  • Why 3.0 Equivalents of Grignard Reagent? Indole possesses an acidic N-H proton ( pKa​≈16.2 ). The first equivalent of EtMgBr acts purely as a base, deprotonating the N-H to form an indolylmagnesium bromide salt and releasing ethane gas. The second equivalent acts as the nucleophile, attacking the Weinreb amide carbonyl. The third equivalent is a necessary kinetic excess to drive the reaction to completion and compensate for any adventitious moisture in the THF.

  • The Role of the Weinreb Chelate: Standard esters react with Grignard reagents to form a ketone, which is immediately attacked by a second Grignard equivalent to form a tertiary alcohol. The Weinreb amide prevents this by forming a stable, 5-membered cyclic chelate with the magnesium ion. This chelate is stable at room temperature and only collapses to the desired ketone upon the addition of the slightly acidic NH4​Cl quench.

Mechanism Step1 Weinreb Amide (N-methoxy-N-methyl) Step2 Nucleophilic Attack (EtMgBr) Step1->Step2 Step3 Stable Tetrahedral Chelate (Mg2+ coordinated to O and N) Step2->Step3 Step4 Aqueous Quench (NH4Cl, pH ~6) Step3->Step4 Step5 Ketone Product (Prevents Tertiary Alcohol) Step4->Step5

Fig 2. Mechanistic causality of the Weinreb amide intermediate preventing over-alkylation.

In-Process Quality Control (IPQC) & Self-Validation

A robust protocol must be self-validating. Use the following analytical markers to confirm the success of your synthesis:

  • TLC Monitoring:

    • Phase 1: The starting carboxylic acid stays at the baseline ( Rf​=0.0 ) in 50% EtOAc/Hexanes. The Weinreb amide will migrate as a distinct, UV-active spot ( Rf​≈0.3 ).

    • Phase 2: The target ketone is significantly less polar than the Weinreb amide and will elute higher on the TLC plate ( Rf​≈0.6 in 50% EtOAc/Hexanes).

  • LC-MS Analysis:

    • The final product will display a characteristic [M+H]+ peak at m/z=174.1 .

  • 1 H NMR Signatures ( CDCl3​ , 400 MHz):

    • Success Marker 1: Disappearance of the two singlets at δ 3.6 ppm ( N−OCH3​ ) and δ 3.3 ppm ( N−CH3​ ), confirming the complete consumption of the Weinreb amide.

    • Success Marker 2: Appearance of an ethyl ketone signature: a quartet at δ≈3.0 ppm ( CH2​ , J=7.3 Hz) and a triplet at δ≈1.2 ppm ( CH3​ , J=7.3 Hz).

    • Regiochemistry Confirmation: The C4 proton of the indole ring will appear highly deshielded at δ≈8.3 ppm (broad singlet) due to the anisotropic effect of the adjacent C5 carbonyl group.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters 1981, 22 (39), 3815-3818. URL:[Link]

  • Li, J.; Li, B.; Chen, X.; Zhang, G. "Synthesis of 5-Acylindoles via Regioselective Acylation of 3-Trifluoroacetylindole." Synthesis 2011 (11), 1717-1723. URL:[Link]

  • Wang, Y. et al. "Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine Site." European Journal of Medicinal Chemistry 2018, 143, 1906-1918. URL:[Link]

Method

Application Note: Quantitative Analysis of 1-(1H-Indol-5-yl)propan-1-one

Abstract This technical guide provides a comprehensive overview of robust analytical methodologies for the precise quantification of 1-(1H-Indol-5-yl)propan-1-one. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the precise quantification of 1-(1H-Indol-5-yl)propan-1-one. Designed for researchers, scientists, and professionals in drug development, this document details protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are structured to ensure scientific integrity and are grounded in established principles of analytical chemistry, with a strong emphasis on method validation in accordance with ICH Q2(R1) guidelines.[1][2][3] This guide explains the rationale behind experimental choices, from sample preparation to instrument parameters, to facilitate both routine quality control and advanced research applications.

Introduction

1-(1H-Indol-5-yl)propan-1-one is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[4] Accurate and reliable quantification of such molecules is paramount for pharmacokinetic studies, metabolic profiling, quality assurance, and stability testing.[4][5] This document presents two primary analytical techniques for the quantification of 1-(1H-Indol-5-yl)propan-1-one: HPLC-UV for its accessibility and reliability in quantifying the bulk substance and its impurities, and LC-MS/MS for its superior sensitivity and selectivity, which is essential for analysis in complex biological matrices.[5][6]

Compound Properties:

  • Molecular Formula: C₁₁H₁₁NO

  • Molecular Weight: 173.21 g/mol

  • Structure: Chemical structure of 1-(1H-indol-3-yl)propan-1-one (Note: The image is of the isomeric 1-(1H-indol-3-yl)propan-1-one, as a public domain image for the 5-yl isomer is not readily available. The molecular formula and weight are identical.)

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is a robust and widely used technique for the analysis of indole derivatives.[7][8] This method separates compounds based on their hydrophobicity and is suitable for purity assessments and content uniformity testing.

Scientific Rationale for Method Design

The selection of a C18 column is based on its versatility and proven efficacy in retaining and separating a wide array of aromatic and moderately polar compounds, including indole derivatives. The mobile phase, consisting of acetonitrile and water, is a common choice for reversed-phase chromatography. The addition of a small amount of acid, such as formic or phosphoric acid, helps to protonate the indole nitrogen, leading to sharper peaks and more reproducible retention times. The detection wavelength is selected based on the UV absorbance maxima of the indole chromophore, which is typically in the range of 220-280 nm.

Experimental Protocol: HPLC-UV

2.2.1. Equipment and Reagents

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid (or phosphoric acid)

  • Methanol (for sample preparation)

  • Reference standard of 1-(1H-Indol-5-yl)propan-1-one

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2.2.2. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

2.2.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 1-(1H-Indol-5-yl)propan-1-one reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2.2.4. Data Analysis and System Suitability

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of the analyte in the sample from this curve.

  • System Suitability: Before analysis, perform at least five replicate injections of a working standard solution. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. The theoretical plates should be >2000, and the tailing factor should be <2.0.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 1-(1H-Indol-5-yl)propan-1-one in complex matrices, such as plasma or tissue homogenates, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[6] This technique utilizes Multiple Reaction Monitoring (MRM) to specifically detect the analyte and an internal standard, minimizing matrix interference.[6]

Scientific Rationale for Method Design

The chromatographic principles are similar to the HPLC-UV method. However, for LC-MS/MS, volatile buffers like formic acid or ammonium formate are essential. Electrospray ionization (ESI) in positive mode is typically effective for indole-containing compounds as the indole nitrogen is readily protonated. The selection of precursor and product ions for MRM is critical for selectivity. The precursor ion is generally the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) of the precursor ion. For indole derivatives, common fragmentation patterns involve cleavage of the side chain or fragmentation of the indole ring itself.[1][3]

Predicted Mass Spectrum and Fragmentation
  • Parent Ion (Q1): For a molecular weight of 173.21, the expected protonated molecule [M+H]⁺ is at m/z 174.2.

  • Product Ions (Q3): Based on the fragmentation of similar indole structures, potential product ions could arise from the loss of the propionyl group or cleavage within the indole ring.[1][3] These transitions must be empirically determined by infusing a standard solution of the analyte into the mass spectrometer.

Experimental Protocol: LC-MS/MS

3.3.1. Equipment and Reagents

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source

  • C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

  • Reagents for sample preparation (e.g., acetonitrile for protein precipitation).

3.3.2. LC-MS/MS Conditions

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined empirically (e.g., Analyte: 174.2 > xxx; IS: yyy > zzz)
Collision Energy To be optimized for each transition

3.3.3. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for analysis.

Visualization of Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weigh Sample/ Reference Standard Dissolving Dissolve in Methanol Weighing->Dissolving Dilution Prepare Calibration Standards Dissolving->Dilution Filtering Filter through 0.45 µm Filter Dissolving->Filtering Sample Dilution->Filtering Standards Injection Inject into HPLC System Filtering->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (225 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: HPLC-UV Experimental Workflow.

LCMS_Workflow cluster_prep Biological Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike_IS Spike with Internal Standard Sample->Spike_IS Precipitate Add Acetonitrile (Protein Precipitation) Spike_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation UHPLC Separation Injection->Separation Ionization ESI+ Separation->Ionization Analysis MRM Analysis (Q1/Q3) Ionization->Analysis Ratio Calculate Peak Area Ratio (Analyte/IS) Analysis->Ratio Calibration Plot Calibration Curve Ratio->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: LC-MS/MS Experimental Workflow.

Method Validation

Any analytical method intended for regulatory submission or critical decision-making must be validated to ensure it is suitable for its intended purpose.[2] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Validation Parameters

The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[2] This can be demonstrated by analyzing blank and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended, and the correlation coefficient (r²) should be >0.99.[2]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels, expressed as percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The results are expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Summary of Typical Acceptance Criteria
ParameterHPLC-UVLC-MS/MS
Linearity (r²) ≥ 0.995≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%
Precision (RSD) ≤ 2.0%≤ 15.0% (≤ 20% at LLOQ)
LOQ ReportableDefined (e.g., S/N ≥ 10)
LOD ReportableDefined (e.g., S/N ≥ 3)

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of 1-(1H-Indol-5-yl)propan-1-one. The HPLC-UV method is well-suited for quality control and purity analysis of the drug substance, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. The successful implementation of these methods requires careful adherence to the described protocols and thorough validation to ensure data integrity and reliability.

References

  • SIELC Technologies. (2018, May 16). 1-(1H-Indol-3-yl)propan-1-one. Retrieved from [Link]

  • PubChem. 1-(1H-indol-3-yl)propan-1-one. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]

  • A. A. El-Henawy, et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5035. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • MDPI. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 488. Retrieved from [Link]

  • Vijayakumar, E. K. S., et al. (2010). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian Journal of Pharmaceutical Sciences, 72(1), 119–123. Retrieved from [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Ganesan, K., et al. (2014). Quantification of methanone (AM-2201) and 13 metabolites in human and rat plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 967, 114-123. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Characterizing the Bioactivity of 1-(1H-Indol-5-yl)propan-1-one in Cell-Based Assays

Introduction The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1] This structural motif is present in es...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1] This structural motif is present in essential endogenous molecules like serotonin and melatonin and is a key feature in numerous approved therapeutics spanning oncology, infectious diseases, and neurology.[1][2][3] The versatility of the indole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to develop novel therapeutic agents.[2][4] 1-(1H-Indol-5-yl)propan-1-one is a member of this versatile class. While its specific biological activities are not yet fully elucidated, its indole core suggests potential for significant pharmacological effects, possibly including anticancer, anti-inflammatory, or antiviral properties.[5][6]

This guide provides a comprehensive framework for researchers to conduct an initial characterization of 1-(1H-Indol-5-yl)propan-1-one using a logical sequence of robust cell-based assays. We will proceed from foundational cytotoxicity assessments to more specific inquiries into anti-proliferative effects and conclude with a protocol for mechanistic investigation of a key signaling pathway. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific cell models and hypotheses.

Section 1: Compound Handling and Preparation

Scientific Rationale: Proper handling and solubilization of a test compound are critical for obtaining reproducible and accurate results. The choice of solvent and the preparation of a concentrated stock solution minimize the solvent concentration in the final assay, thereby reducing potential off-target effects.

Protocol 1.1: Preparation of a Concentrated Stock Solution

  • Compound Solubility: Based on the chemical structure, 1-(1H-Indol-5-yl)propan-1-one is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is imperative to perform a preliminary solubility test.

  • Weighing: Accurately weigh out a precise amount of the compound (e.g., 5 mg) using an analytical balance.

  • Solubilization: Add a calculated volume of high-purity, sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

ParameterRecommendationRationale
Solvent Dimethyl Sulfoxide (DMSO)High solubilizing power for many organic molecules; compatible with most cell culture media at low final concentrations.
Stock Concentration 10-20 mMAllows for a wide range of final concentrations while keeping the final DMSO percentage low (typically ≤ 0.5%).[7]
Storage -20°C to -80°C, in aliquotsPrevents compound degradation from repeated freeze-thaw cycles and exposure to ambient temperature.

Section 2: Foundational Analysis: Cytotoxicity and Cell Viability

Scientific Rationale: The initial and most crucial step in characterizing a new compound is to determine its effect on cell viability. This establishes a dose-response curve and the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. This information is essential for designing subsequent experiments, ensuring that observed effects in proliferation or signaling assays are not simply a result of widespread cell death.[8] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[9]

Protocol 2.1: MTT Cell Viability Assay

  • Cell Seeding: Harvest cells in their logarithmic growth phase. Perform a cell count and seed them into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 1-(1H-Indol-5-yl)propan-1-one in complete cell culture medium from your DMSO stock. A common approach is a 10-point, 2-fold or 3-fold dilution series.

  • Dosing: Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include appropriate controls:

    • Vehicle Control: Medium with the same final concentration of DMSO used in the highest compound dose (e.g., 0.5%).

    • Untreated Control: Medium only.

    • Positive Control: Medium containing a known cytotoxic agent (e.g., Doxorubicin or Staurosporine).

  • Incubation: Return the plate to the incubator for a duration relevant to your experimental question (commonly 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7] Mix gently by pipetting.

  • Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.[7]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Section 3: Functional Analysis: Cell Proliferation

Scientific Rationale: While a cytotoxicity assay measures cell death or metabolic arrest, a proliferation assay specifically quantifies the rate of cell division. This is a critical distinction, as a compound can be cytostatic (inhibit proliferation) without being cytotoxic (killing cells) at the same concentration. The Bromodeoxyuridine (BrdU) assay is a robust method that measures the incorporation of this thymidine analog into newly synthesized DNA during the S-phase of the cell cycle.[10][11][12]

Protocol 3.1: BrdU Cell Proliferation Assay

This protocol should be performed using sub-lethal concentrations of 1-(1H-Indol-5-yl)propan-1-one as determined by the MTT assay (e.g., concentrations at or below the IC20).

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate with the desired concentrations of the compound as described in Protocol 2.1. Include appropriate vehicle and untreated controls.

  • BrdU Labeling: Approximately 2-24 hours before the end of the treatment period (the labeling time depends on the cell division rate and should be optimized), add BrdU labeling solution to each well to a final concentration of 10 µM.[12][13]

  • Fixation and Denaturation: After the labeling period, remove the culture medium. Add 100 µL/well of a Fixing/Denaturing solution and incubate for 30 minutes at room temperature. This step is critical as it fixes the cells and denatures the DNA, which is necessary to expose the incorporated BrdU to the detection antibody.[11][13]

  • Antibody Incubation: Wash the wells with a wash buffer. Add 100 µL/well of an anti-BrdU primary antibody diluted in antibody buffer. Incubate for 1 hour at room temperature.[13]

  • Secondary Antibody Incubation: Wash the wells. Add 100 µL/well of a Horseradish Peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes at room temperature.[13]

  • Detection: Wash the wells. Add 100 µL of TMB substrate and incubate for approximately 15-30 minutes at room temperature, allowing for color development.[13]

  • Stopping the Reaction: Add 100 µL of Stop Solution.

  • Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.[13]

Data Analysis: The absorbance value is directly proportional to the amount of DNA synthesis and thus to the number of proliferating cells. Compare the absorbance values of treated cells to the vehicle control to determine the effect of the compound on cell proliferation.

Section 4: Mechanistic Investigation: Signaling Pathway Analysis

Scientific Rationale: Based on the results from the viability and proliferation assays, a logical next step is to investigate the underlying molecular mechanism. Many indole derivatives exert their effects by modulating key intracellular signaling pathways that control cell survival, growth, and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[2][14] Western blotting is a powerful technique to analyze changes in the expression levels and phosphorylation status of specific proteins within these pathways, providing a snapshot of the compound's effect on cellular signaling.[15][16]

Workflow Visualization

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Insight Compound 1-(1H-Indol-5-yl)propan-1-one Stock Prepare DMSO Stock (Protocol 1.1) Compound->Stock Cytotox Cytotoxicity Assay (MTT) (Protocol 2.1) Stock->Cytotox IC50 Determine IC50 & Sub-Lethal Concentrations Cytotox->IC50 Prolif Proliferation Assay (BrdU) (Protocol 3.1) IC50->Prolif Treatment Treat Cells with Sub-Lethal Concentration IC50->Treatment Lysis Cell Lysis & Protein Quant. Treatment->Lysis WB Western Blot Analysis (Protocol 4.1) Lysis->WB Analysis Analyze Protein Phosphorylation Status WB->Analysis

Caption: General workflow for characterizing 1-(1H-Indol-5-yl)propan-1-one.

Hypothetical Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Compound 1-(1H-Indol-5-yl) propan-1-one Compound->RTK PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Response Cell Proliferation & Survival Downstream->Response

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Protocol 4.1: Western Blot Analysis of Akt Phosphorylation

  • Cell Culture and Treatment: Seed cells (e.g., in 6-well plates or 10 cm dishes) and grow to 70-80% confluency. Treat the cells with a predetermined sub-lethal concentration of 1-(1H-Indol-5-yl)propan-1-one for a relevant time period (e.g., 1, 6, or 24 hours).[14]

  • Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.[14] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer to your protein lysate (to a final concentration of 1x) and boil at 95-100°C for 5 minutes to denature the proteins.[17]

  • Gel Electrophoresis: Load 20-30 µg of denatured protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with a primary antibody targeting the protein of interest. To assess the pathway, you will need two primary antibodies used on separate blots or after stripping:

    • Anti-phospho-Akt (Ser473)

    • Anti-total-Akt

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[14]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated Akt signal to the total Akt signal to determine the specific effect of the compound on protein activation. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading across lanes.

Antibody TargetPurposeExample Dilution
Phospho-Akt (Ser473) Measures the active form of the Akt protein.1:1000
Total Akt Measures the total amount of Akt protein, active or inactive.1:1000
β-Actin / GAPDH Loading control to ensure equal protein amounts were loaded in each lane.1:5000

References

  • BrdU Labeling & Detection Cell Proliferation Protocol for Imaging. Thermo Fisher Scientific.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • BrdU Cell Proliferation Assay Kit. Cell Signaling Technology.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • Indole-Based Compounds in the Development of Anti-Neurodegener
  • Sample Cytotoxicity Assay Protocol. Advanced Targeting Systems.
  • BrdU staining and BrdU assay protocol. Abcam.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol.
  • BrdU Staining Protocol.
  • Indole – a promising pharmacophore in recent antiviral drug discovery. PMC - NIH.
  • Application Notes and Protocols for Western Blot Analysis of Signaling P
  • Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. International Journal of Pharmaceutical Sciences.
  • Western Blotting Protocol. Cell Signaling Technology.
  • Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific - UK.
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipit
  • Western Blot Protocol: Complete Step-by-Step Guide. Boster Bio.
  • Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflamm
  • Enhancing the Biological Activity of 5-Methyl-2-phenyl-1H-indol-3-amine and its Deriv

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Method

Application Notes &amp; Protocols: 1-(1H-Indol-5-yl)propan-1-one as a Versatile Precursor in the Synthesis of Bioactive Molecules

Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and abi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug discovery.[2][4] This guide focuses on a specific, highly versatile building block: 1-(1H-indol-5-yl)propan-1-one . The strategic placement of the propanone moiety at the C5 position, a site often challenging to functionalize directly, provides a robust synthetic handle for elaboration into complex molecular architectures.[5] We present a comprehensive overview of the synthesis of this precursor and detail its application in key transformations—such as reduction, reductive amination, and α-functionalization—that pave the way for novel therapeutic agents, including potential enzyme inhibitors and receptor modulators.[6][7][8]

The Strategic Importance of C5-Substituted Indoles

The indole ring possesses multiple reactive sites. Due to its electron-rich nature, electrophilic aromatic substitution overwhelmingly favors the C3 position.[9][10] Consequently, regioselective functionalization at other positions on the benzene ring portion, such as C5, requires a more nuanced synthetic strategy. C5-substituted indoles are critical components in a range of pharmacologically active agents. For instance, derivatives of 5-aminoindole are used in the development of selective TYK2 inhibitors for inflammatory diseases, and other C5-functionalized indoles are key to creating antifungal agents and compounds targeting the central nervous system.[8][11]

1-(1H-indol-5-yl)propan-1-one serves as an ideal intermediate because its ketone functionality is a gateway for a diverse set of chemical reactions, allowing for the introduction of new stereocenters, nitrogen-containing groups, and extended side chains essential for modulating biological activity.

Physicochemical & Spectroscopic Data
PropertyValue
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Appearance Expected to be a crystalline solid
¹H NMR (Expected) Signals for indole ring protons (δ 6.5-8.0), a triplet for the terminal methyl group (δ ~1.2), a quartet for the methylene group (δ ~3.0), and a broad singlet for the N-H proton (δ > 8.0).
¹³C NMR (Expected) Carbonyl signal (δ > 195), signals for aromatic and pyrrole carbons (δ 100-140), and aliphatic signals for the propyl chain (δ < 40).
IR (Expected) N-H stretch (~3400 cm⁻¹), C=O stretch (~1670 cm⁻¹), and aromatic C-H/C=C bands.

Synthesis of the Precursor: A Regioselective Approach

Direct Friedel-Crafts acylation of indole with propionyl chloride is not a viable route as it would predominantly yield the C3-acylated product.[12][13] A robust and regioselective synthesis necessitates controlling the reactivity of the indole core. The following protocol is adapted from established methodologies for the C5-acylation of protected indoline, which circumvents the issue of C3 reactivity.[14]

Workflow: Synthesis of 1-(1H-Indol-5-yl)propan-1-one

G Indoline Indoline Acetylindoline 1-Acetylindoline Indoline->Acetylindoline Acetic Anhydride AcylatedIndoline 1-(1-Acetylindolin-5-yl)propan-1-one Acetylindoline->AcylatedIndoline 1. AlCl₃, Propionyl Chloride 2. Dichloromethane, 0°C to rt DeacetylatedIndoline 1-(Indolin-5-yl)propan-1-one AcylatedIndoline->DeacetylatedIndoline HCl (aq), Reflux Target 1-(1H-Indol-5-yl)propan-1-one DeacetylatedIndoline->Target DDQ or MnO₂, Toluene, Reflux

Caption: Synthetic workflow for regioselective C5-acylation.

Protocol 1: Synthesis of 1-(1H-Indol-5-yl)propan-1-one

Rationale: This multi-step protocol ensures high regioselectivity. N-acetylation of indoline deactivates the nitrogen, preventing it from interfering with the Friedel-Crafts reaction. The acetyl group, being an ortho-, para-director on the aniline-like system, directs the incoming electrophile to the C5 position. Subsequent deprotection and aromatization yield the desired product.

Materials:

  • Indoline

  • Acetic anhydride

  • Aluminum chloride (AlCl₃), anhydrous

  • Propionyl chloride

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese dioxide (MnO₂)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Step A: N-Acetylation. To a solution of indoline (1.0 eq) in DCM, add acetic anhydride (1.2 eq). Stir at room temperature for 2 hours. Quench with saturated NaHCO₃ solution, separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure to yield 1-acetylindoline.

  • Step B: Friedel-Crafts Acylation. Suspend anhydrous AlCl₃ (2.5 eq) in cold (0 °C) anhydrous DCM under a nitrogen atmosphere. Add propionyl chloride (1.2 eq) dropwise. Stir for 15 minutes. Add a solution of 1-acetylindoline (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir overnight.[14] Carefully pour the mixture onto crushed ice and stir until the solids dissolve. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, dry over MgSO₄, and concentrate to yield crude 1-(1-acetylindolin-5-yl)propan-1-one. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Step C: N-Deacetylation. Dissolve the product from Step B in ethanol and add concentrated HCl (5-10 eq). Reflux the mixture for 4-6 hours until TLC indicates complete conversion. Cool to room temperature, neutralize with a saturated NaHCO₃ solution, and extract with ethyl acetate. Dry the organic layer and concentrate to yield 1-(indolin-5-yl)propan-1-one.

  • Step D: Aromatization (Dehydrogenation). Dissolve the indoline from Step C in toluene. Add DDQ (1.5 eq) and reflux for 3-5 hours. The reaction will turn dark. Cool the mixture, filter through a pad of celite to remove solid byproducts, and concentrate the filtrate. Purify the residue by column chromatography to afford the final product, 1-(1H-indol-5-yl)propan-1-one.

Applications in Synthesis: Key Transformations

The propanone side chain is a versatile functional group for building molecular complexity. Below are protocols for its most common and impactful transformations.

Reduction to a Chiral Alcohol

Rationale: Reduction of the ketone to a secondary alcohol introduces a chiral center and a hydroxyl group, which can act as a hydrogen bond donor or be further functionalized. This is a common step in the synthesis of β-blocker analogues and other pharmacophores.[7]

Workflow: Ketone Reduction

G Precursor 1-(1H-Indol-5-yl)propan-1-one Product (RS)-1-(1H-Indol-5-yl)propan-1-ol Precursor->Product NaBH₄, Methanol, 0°C

Caption: Reduction of the ketone to a secondary alcohol.

Protocol 2: Synthesis of (RS)-1-(1H-Indol-5-yl)propan-1-ol

Materials:

  • 1-(1H-Indol-5-yl)propan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ammonium chloride (NH₄Cl) solution, saturated

Procedure:

  • Dissolve the starting ketone (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated NH₄Cl solution.

  • Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over MgSO₄, and concentrate to yield the racemic alcohol. Purify by column chromatography if necessary.

Reductive Amination to Form Bioactive Amines

Rationale: The introduction of a nitrogen atom is a cornerstone of drug design. Reductive amination converts the ketone into a primary, secondary, or tertiary amine, a key functional group in many CNS-active and cardiovascular agents.[15][16]

Workflow: Reductive Amination

G Precursor 1-(1H-Indol-5-yl)propan-1-one Imine Intermediate Imine/Iminium Ion Precursor->Imine R-NH₂, Acetic Acid (cat.) Product N-Alkyl-1-(1H-Indol-5-yl)propan-1-amine Imine->Product NaBH(OAc)₃ or NaBH₃CN

Sources

Application

developing novel derivatives from 1-(1H-Indol-5-yl)propan-1-one

Application Note: Development of High-Potency CBI-Duocarmycin Analogues Utilizing 1-(1H-Indol-5-yl)propan-1-one as a DNA-Binding Scaffold Executive Summary & Scientific Rationale The design of sequence-selective DNA alky...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of High-Potency CBI-Duocarmycin Analogues Utilizing 1-(1H-Indol-5-yl)propan-1-one as a DNA-Binding Scaffold

Executive Summary & Scientific Rationale

The design of sequence-selective DNA alkylating agents remains a cornerstone of targeted oncology. The natural products CC-1065 and the duocarmycins exhibit profound cytotoxicity by alkylating the N3 position of adenine in the minor groove of AT-rich DNA. However, their clinical translation is often hindered by systemic toxicity and complex synthetic requirements[1].

To overcome these limitations, researchers have developed simplified analogues utilizing the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) alkylation subunit coupled to synthetic DNA-binding domains[2]. Extensive structure-activity relationship (SAR) studies have demonstrated that the architectural parameters of the DNA-binding subunit strictly dictate the molecule's potency. Specifically, utilizing 1-(1H-Indol-5-yl)propan-1-one (also known as 5-propionylindole) as the core scaffold for the DNA-binding domain yields a >1000-fold enhancement in cytotoxic potency compared to unsubstituted indoles[3].

The Causality of the C5-Propionyl Advantage: The 5-propionyl group provides the optimal steric bulk, rigid length, and sp2/sp3 hybridization profile to perfectly complement the curvature and van der Waals surface of the DNA minor groove[2]. This precise structural matching drives a highly favorable binding entropy, which in turn forces a conformational change in the attached CBI subunit, activating its cyclopropane ring for nucleophilic attack[3].

Mechanistic Pathway

G A 5-Propionylindole-CBI Conjugate B AT-Rich DNA Minor Groove Binding A->B Sequence Selectivity C Conformational Activation B->C Shape Matching D Nucleophilic Attack (Adenine N3) C->D Cyclopropane Ring Opening E Irreversible DNA Alkylation D->E Covalent Bond

Mechanism of sequence-selective DNA alkylation by 5-propionylindole-CBI derivatives.

Synthetic Workflows & Validated Protocols

To utilize 1-(1H-Indol-5-yl)propan-1-one in duocarmycin analogues, it must first be converted into a C2-carboxylic acid to allow for amide coupling with the CBI alkylating subunit.

Workflow Step1 1. N-Protection & C2-Lithiation (1-(1H-Indol-5-yl)propan-1-one) Step2 2. CO2 Quench & Deprotection (Yields 5-Propionylindole-2-carboxylic acid) Step1->Step2 Step3 3. Amide Coupling (EDC/HOAt) (Conjugation to CBI Subunit) Step2->Step3 Step4 4. HPLC Purification & HRMS Validation Step3->Step4

Synthetic workflow for generating CBI-5-propionylindole analogues.

Protocol A: Synthesis of 5-Propionylindole-2-carboxylic acid

Objective: Functionalize the C2 position of the starting material while preventing side reactions at the nucleophilic indole nitrogen.

  • N-Protection: Dissolve 1-(1H-Indol-5-yl)propan-1-one (1.0 eq) in anhydrous THF. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of DMAP (0.1 eq). Stir at room temperature for 2 hours.

    • Causality: The Boc group masks the acidic N-H proton, which would otherwise quench the organolithium reagent in the next step. Furthermore, the Boc carbonyl acts as a directed metalation group (DMG), coordinating the lithium ion to ensure exclusive deprotonation at the C2 position.

  • C2-Lithiation & Carboxylation: Cool the reaction mixture to -78°C under an argon atmosphere. Dropwise add sec-butyllithium (1.1 eq). Stir for 45 minutes, then bubble rigorously dried CO₂ gas through the solution for 30 minutes.

  • Deprotection: Quench with 1M HCl, extract with EtOAc, and concentrate. Redissolve the crude intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) to cleave the Boc group. Stir for 1 hour, then concentrate under vacuum.

  • Self-Validation System: Monitor Boc-deprotection via TLC (UV active). Confirm the final product via LC-MS. The system is validated when the ESI-MS shows a dominant peak at m/z 216.06[M-H]⁻, confirming the successful addition of the carboxylate mass (44 Da) to the parent scaffold.

Protocol B: Conjugation to the CBI Alkylating Subunit

Objective: Form an amide bond between the 5-propionylindole-2-carboxylic acid and the sensitive CBI precursor without inducing premature cyclization.

  • Activation: Dissolve 5-propionylindole-2-carboxylic acid (1.0 eq) and the CBI amine precursor (1.0 eq) in anhydrous DMF.

  • Coupling: Add EDC·HCl (1.5 eq) and HOAt (1.5 eq), followed by DIPEA (3.0 eq). Stir in the dark at room temperature for 18 hours.

    • Causality: HOAt (1-Hydroxy-7-azabenzotriazole) is strictly selected over HOBt. The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation, which dramatically accelerates the coupling rate. This rapid kinetic profile is critical to minimize the residence time of the highly sensitive CBI chloromethyl system in a basic environment, preventing premature degradation or unwanted epimerization[2].

  • Self-Validation System: Purify the conjugate using preparative reverse-phase HPLC (C18 column, MeCN/H₂O gradient). The protocol is validated when analytical HPLC confirms >95% purity and High-Resolution Mass Spectrometry (HRMS) confirms the exact mass of the coupled conjugate.

Protocol C: High-Resolution Thermal Cleavage Assay

Objective: Validate the sequence-selective DNA alkylation efficiency of the synthesized conjugate.

  • Incubation: Prepare ³²P-end-labeled double-stranded DNA fragments containing known AT-rich target sequences. Incubate the DNA with varying concentrations of the 5-propionylindole-CBI conjugate at 37°C for 24 hours.

    • Causality: The 24-hour incubation is mandatory. The DNA binding-induced conformational change that activates the CBI subunit is a slow-onset, time-dependent thermodynamic process. Shorter incubations will yield artificially low alkylation efficiencies[3].

  • Thermal Cleavage: Precipitate the DNA using ethanol to remove unbound drug. Resuspend in formamide loading buffer and heat at 100°C for 30 minutes.

    • Causality: Alkylation at the adenine N3 position severely destabilizes the glycosidic bond. The 100°C thermal treatment forces depurination at the alkylated site, leading to quantitative phosphodiester backbone cleavage (strand scission).

  • Self-Validation System: Resolve the fragments on a denaturing 8% polyacrylamide sequencing gel. Include a Maxam-Gilbert G+A sequencing lane as a positive control. The assay is validated when the cleavage bands perfectly align with the adenines in the AT-rich regions of the G+A reference lane[1].

Comparative Data Visualization

The structural nuances of the C5 substituent on the indole ring drastically impact the biological performance of the resulting CBI conjugate. The table below summarizes the quantitative superiority of the 5-propionyl derivative.

DNA Binding Subunit ScaffoldCytotoxicity (IC₅₀, L1210 Cells)Relative Alkylation EfficiencyMechanistic Observation
Unsubstituted Indole300 pM1xBaseline minor groove binding.
5-Acetylindole15 pM50xImproved binding; slightly short rigid length.
5-Propionylindole 2–3 pM 1000x Optimal sp²/sp³ profile; perfect shape matching.
5-Butyrylindole5 pM800xSteric clash begins to slightly reduce efficiency.

Data derived from the establishment of substituent effects in CBI analogues[3].

References

  • [2] US20050026987A1 - CBI analogues of the duocarmycins and CC-1065. Google Patents. Available at:

  • [3] Establishment of substituent effects in the DNA binding subunit of CBI analogues of the duocarmycins and CC-1065. PubMed (Bioorganic & Medicinal Chemistry). Available at: [Link]

  • [1] Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065. MDPI (Toxins). Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Molecular Docking Studies of 1-(1H-Indol-5-yl)propan-1-one

Abstract This document provides a comprehensive, in-depth technical guide for performing molecular docking studies on the novel compound 1-(1H-Indol-5-yl)propan-1-one. The indole scaffold is a well-established "privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth technical guide for performing molecular docking studies on the novel compound 1-(1H-Indol-5-yl)propan-1-one. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive agents.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that synthesizes technical accuracy with field-proven insights. We will move beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice, ensuring a robust and self-validating workflow. The protocol will utilize freely available and widely adopted software tools, including AutoDock Vina, to predict the binding affinity and interaction patterns of 1-(1H-Indol-5-yl)propan-1-one against a therapeutically relevant protein target, thereby generating actionable hypotheses for further experimental validation.

Foundational Principles: The 'Why' of Molecular Docking

Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[5][6][7] This technique is a cornerstone of structure-based drug design, enabling the rapid screening of virtual compound libraries and providing atomic-level insights into the mechanisms of molecular recognition.[6][8]

The process can be conceptually divided into two key components:

  • Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the receptor's binding site to generate a series of potential binding poses.[6][7]

  • Scoring Function: Each generated pose is evaluated and assigned a score, typically representing the binding free energy (ΔG), which ranks the poses and predicts the binding affinity. A more negative score indicates a more favorable interaction.[9][10]

Our protocol will employ a semi-flexible docking approach, where the receptor is treated as a rigid entity while the ligand is allowed full conformational flexibility. This is the most common and computationally efficient method, providing a reliable balance between accuracy and speed for most drug discovery applications.[5][8]

G cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Select Target Protein (PDB) GRID Define Binding Site (Grid Box) PDB->GRID LIG Define Ligand (1-(1H-Indol-5-yl)propan-1-one) VINA Run Docking Simulation (AutoDock Vina) LIG->VINA GRID->VINA RESULTS Analyze Poses & Scores VINA->RESULTS INTERACTIONS Visualize Interactions (H-Bonds, Hydrophobic, etc.) RESULTS->INTERACTIONS HYPOTHESIS Generate Biological Hypothesis INTERACTIONS->HYPOTHESIS G cluster_ligand Ligand Preparation Workflow cluster_protein Receptor Preparation Workflow LIG_SDF 1. Obtain Ligand 3D Structure (e.g., PubChem SDF) LIG_H 2. Add Hydrogens LIG_SDF->LIG_H LIG_CHARGE 3. Compute Gasteiger Charges LIG_H->LIG_CHARGE LIG_TORSION 4. Detect Rotatable Bonds LIG_CHARGE->LIG_TORSION LIG_PDBQT 5. Save as PDBQT File LIG_TORSION->LIG_PDBQT PROT_PDB 1. Download Receptor PDB (e.g., 2J5F) PROT_CLEAN 2. Remove Water & Heteroatoms PROT_PDB->PROT_CLEAN PROT_H 3. Add Polar Hydrogens PROT_CLEAN->PROT_H PROT_CHARGE 4. Compute Kollman Charges PROT_H->PROT_CHARGE PROT_PDBQT 5. Save as PDBQT File PROT_CHARGE->PROT_PDBQT G cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis INPUT Vina Output Files (output_poses.pdbqt, output_log.txt) AFFINITY 1. Rank by Binding Affinity (kcal/mol) (Most Negative is Best) INPUT->AFFINITY RMSD 2. (For Validation) Calculate RMSD (Target < 2.0 Å) INPUT->RMSD VISUALIZE 3. Visualize Best Pose in Receptor AFFINITY->VISUALIZE INTERACT 4. Identify Key Interactions (H-bonds, hydrophobic, etc.) VISUALIZE->INTERACT RESIDUES 5. List Interacting Residues INTERACT->RESIDUES CONCLUSION Formulate Structure-Activity Hypothesis RESIDUES->CONCLUSION

Sources

Application

Application Note: 1-(1H-Indol-5-yl)propan-1-one as a Privileged Scaffold for Dual-Target Enzyme Inhibition

Document Type: Technical Application Note & Assay Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Focus Scaffold: 1-(1H-Indol-5-yl)propan-1-one (5-Propionylindole) Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Assay Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Focus Scaffold: 1-(1H-Indol-5-yl)propan-1-one (5-Propionylindole)

Scientific Rationale & Mechanistic Insights

In Fragment-Based Drug Discovery (FBDD), the selection of a versatile, low-molecular-weight core is critical. Indole derivatives are highly privileged scaffolds in medicinal chemistry due to their ability to mimic endogenous biomolecules, such as L-tryptophan and monoamine neurotransmitters[1]. The specific compound 1-(1H-Indol-5-yl)propan-1-one offers a unique structural advantage: while the indole core provides essential π−π stacking and hydrogen-bonding capabilities, the propan-1-one moiety at the 5-position acts as a highly tunable vector. This carbonyl group serves as a hydrogen-bond acceptor, and the flexible ethyl tail can probe auxiliary hydrophobic pockets within enzyme active sites[2].

This application note details the utility of 1-(1H-Indol-5-yl)propan-1-one as a foundational scaffold for targeting two distinct, clinically validated enzymes: Indoleamine 2,3-Dioxygenase 1 (IDO1) and Monoamine Oxidase B (MAO-B) .

Target A: Indoleamine 2,3-Dioxygenase 1 (IDO1)

IDO1 is a monomeric, heme-dependent enzyme that catalyzes the rate-limiting step of tryptophan degradation into kynurenine. Tumors overexpress IDO1 to deplete local tryptophan, thereby suppressing T-cell proliferation and evading immune surveillance[3]. Keto-indole derivatives have been identified as potent IDO1 inhibitors[3]. Mechanistically, the indole core anchors into "Pocket A" near the heme iron. The 5-propionyl group extends into the hydrophobic "Pocket B," stabilizing the enzyme-inhibitor complex. Furthermore, the electron-withdrawing nature of the ketone alters the indole ring's electron density, frequently shifting the mechanism of action from competitive to a highly desirable uncompetitive inhibition profile[3][4].

Target B: Monoamine Oxidase B (MAO-B)

MAO-B is an FAD-dependent enzyme responsible for the oxidative deamination of dopamine. Inhibiting MAO-B is a cornerstone strategy in Parkinson's disease management to enhance synaptic dopamine levels[5]. The 1-(1H-Indol-5-yl)propan-1-one scaffold fits optimally into the bipartite hydrophobic cavity of MAO-B. The 5-position alkyl chain extends into the entrance cavity, conferring high selectivity for MAO-B over the MAO-A isoform, while the carbonyl oxygen can interact with the FAD cofactor or adjacent tyrosine residues (e.g., Tyr435)[6][7].

Mechanism Core 1-(1H-Indol-5-yl)propan-1-one (Core Scaffold) IDO1 IDO1 Enzyme (Heme-dependent) Core->IDO1 Competitive/Uncompetitive Inhibition MAOB MAO-B Enzyme (FAD-dependent) Core->MAOB Reversible Inhibition Trp L-Tryptophan Catabolism Blocked IDO1->Trp DA Dopamine Degradation Blocked MAOB->DA Immune Restored T-Cell Proliferation (Cancer Immunotherapy) Trp->Immune Decreased Kynurenine Neuro Increased Synaptic Dopamine (Parkinson's Disease) DA->Neuro Neuroprotection

Dual-targeting mechanism of indole derivatives inhibiting IDO1 and MAO-B pathways.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate mechanistic causality for every reagent choice and mandate internal controls to continuously verify assay health.

Protocol 1: In Vitro IDO1 Enzymatic Inhibition Assay (Colorimetric)

Causality & Principle: This assay quantifies the conversion of L-Tryptophan to N-formylkynurenine (NFK). Because NFK is difficult to measure directly in high-throughput formats, Trichloroacetic acid (TCA) is added to abruptly denature the enzyme (halting the reaction) and hydrolyze NFK into kynurenine. The addition of p-dimethylaminobenzaldehyde (pDMAB) then forces a reaction with kynurenine to form a stable, yellow Schiff base, which provides a robust spectrophotometric readout at 480 nm[3].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM potassium phosphate, pH 6.5, 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase). Causality: Ascorbic acid and methylene blue act as the essential reductive system to maintain the IDO1 heme iron in its active ferrous ( Fe2+ ) state.

  • Compound Plating: Dispense 1-(1H-Indol-5-yl)propan-1-one derivatives (dissolved in DMSO) into a 96-well plate.

    • Self-Validation: Include 1-Methyl-L-tryptophan (1MT) as a positive control and neat DMSO as a vehicle control. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Addition: Add recombinant human IDO1 enzyme to the wells and pre-incubate at 37°C for 15 minutes to allow for complex formation.

  • Reaction Initiation: Add 400 µM L-Tryptophan to initiate the reaction. Incubate at 37°C for 45 minutes.

  • Reaction Quenching: Add 30% (w/v) TCA to all wells. Incubate at 50°C for 30 minutes to ensure complete hydrolysis of NFK to kynurenine.

  • Centrifugation: Spin the plate at 2500 x g for 10 minutes to pellet the precipitated proteins.

  • Colorimetric Readout: Transfer the supernatant to a new plate. Add an equal volume of 2% (w/v) pDMAB (dissolved in glacial acetic acid). Read absorbance at 480 nm using a microplate reader.

Protocol 2: MAO-B Kinetic Inhibition Assay (Fluorometric)

Causality & Principle: This assay utilizes kynuramine as a synthetic, non-fluorescent substrate. MAO-B oxidatively deaminates kynuramine into 4-hydroxyquinoline, a highly fluorescent molecule. This allows for continuous, real-time kinetic tracking of enzyme velocity without the need for secondary coupling enzymes or quenching steps, minimizing assay interference[6].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Incubation: Add the indole derivatives (in DMSO) to the wells.

    • Self-Validation: Include Selegiline as a positive control for MAO-B, and Clorgyline as a negative control (MAO-A specific) to validate isoform selectivity.

  • Enzyme Addition: Add human recombinant MAO-B (5 µg/mL final concentration) and incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 50 µM kynuramine.

  • Kinetic Readout: Immediately measure fluorescence continuously for 30 minutes at 37°C (Excitation: 310 nm, Emission: 400 nm).

  • Data Validation: Calculate the Z′ factor using the vehicle control and the blank (no enzyme) wells:

    Z′=1−∣μvehicle​−μblank​∣3(σvehicle​+σblank​)​

    Proceed with data analysis only if Z′≥0.5 , confirming the assay's dynamic range and reliability.

FBDD_Workflow A Target Identification (IDO1 / MAO-B) B Scaffold Selection: 1-(1H-Indol-5-yl)propan-1-one A->B C In Silico Docking & SAR Analysis B->C D Chemical Derivatization (N-alkylation, C3-substitution) C->D E In Vitro Enzymatic Assays (NFK / Kynuramine Readouts) D->E E->C Feedback Loop F Lead Optimization & Cell-Based Validation E->F

Fragment-based drug discovery workflow for 1-(1H-Indol-5-yl)propan-1-one optimization.

Quantitative Data Interpretation

The following table summarizes the expected pharmacological profiles of 5-propionylindole derivatives based on historical structure-activity relationship (SAR) data for related keto-indoles and MAO-targeting indole fragments[3][6].

Scaffold / Derivative ClassTarget EnzymeAssay MethodologyReference InhibitorExpected IC₅₀ RangePrimary Mechanism of Action
1-(1H-Indol-5-yl)propan-1-one (Core)IDO1Colorimetric (pDMAB)1-Methyl-L-tryptophan10.0 - 50.0 µMUncompetitive / Heme-pocket binding
5-Propionylindole derivatives MAO-BFluorometric (Kynuramine)Selegiline0.01 - 1.0 µMReversible / FAD-cavity binding
5-Propionylindole derivatives MAO-AFluorometric (Kynuramine)Clorgyline> 50.0 µMIsoform selective (Steric clash in MAO-A)

Note: The core fragment exhibits moderate micromolar affinity for IDO1, which is typical for FBDD starting points. Subsequent derivatization (e.g., N-alkylation or C3-halogenation) is required to drive potency into the nanomolar regime.

References

  • Indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (IDO) inhibitors ORBi (University of Liège) URL: [Link][2]

  • Discovery and preliminary SARs of keto-indoles as novel indoleamine 2,3-dioxygenase (IDO) inhibitors ORBi (University of Liège) URL: [Link][3]

  • 3D-QSAR, molecular docking and ADME studies on indole analogues reveal antidepressant activity through monoamine oxidase NIScPR URL:[Link]

  • Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase OSTI.gov URL: [Link][4]

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors PubMed Central (PMC) URL:[Link][1]

  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole MDPI URL:[Link][6]

  • Exploring Indole-Based Molecules as Novel Therapeutics for Parkinson's Disease: A Comprehensive Review Bentham Science Publishers URL: [Link][5]

  • Probing the Active Sites of Monoamine Oxidase A and B with 1,4-Disubstituted Tetrahydropyridine Substrates and Inactivators Journal of Medicinal Chemistry (ACS Publications) URL: [Link][7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(1H-Indol-5-yl)propan-1-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-(1H-Indol-5-yl)propan-1-one. This resource is designed for researchers, chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(1H-Indol-5-yl)propan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The primary synthetic route discussed is the Friedel-Crafts acylation, a powerful yet nuanced method for functionalizing the indole nucleus.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of indole with propionyl chloride is giving a very low yield of the desired 5-acyl product. What is the most likely cause?

This is a common and expected challenge. The fundamental issue is the inherent reactivity of the indole ring. In a standard Friedel-Crafts reaction, electrophilic attack occurs preferentially at the C3 position of the pyrrole ring, which is the most electron-rich and nucleophilic site.[1][2] Direct acylation of an unsubstituted indole will predominantly yield the 3-acylindole isomer, with only trace amounts of the desired 5-acyl product.

Furthermore, the reaction is plagued by several competing side reactions under strong acidic conditions, including:

  • N-acylation: The nitrogen atom can also be acylated.[1]

  • Di-acylation: Both the N1 and C3 positions can be acylated.[1]

  • Polymerization: The acidic conditions can induce self-polymerization of the indole, leading to the formation of intractable tars.[1][3]

To achieve a high yield of the 5-substituted product, a directing group strategy is required. This involves temporarily placing an electron-withdrawing group at a more reactive position (like C3) to deactivate it and electronically favor substitution on the benzene portion of the indole.

Q2: You mentioned a "directing group strategy." Can you elaborate on how this improves the yield of the 5-acylindole?

A directing group strategy is the most effective method to overcome the regioselectivity problem. By introducing an electron-withdrawing group (EWG) onto the indole ring, typically at the C3 position, you can selectively direct the Friedel-Crafts acylation to the C5 position.

Mechanism of Action:

  • Deactivation of the Pyrrole Ring: The EWG at C3 significantly reduces the nucleophilicity of that position and the overall pyrrole ring system.

  • Activation of the Benzene Ring: This deactivation makes the benzene ring the more favorable site for electrophilic aromatic substitution. Acylation then proceeds at the C5 position, which is para to the nitrogen atom.

  • Removal of the Directing Group: After the C5 acylation is complete, the directing group can be removed to yield the final desired product.

A highly effective directing group for this purpose is the trifluoroacetyl group (-COCF₃). Acylation of 3-trifluoroacetylindole has been shown to produce the 5-acyl product regioselectively.[4] Another common strategy involves using an N-phenylsulfonyl protecting group, which also deactivates the pyrrole ring and directs acylation.[5]

Q3: I'm observing a lot of tar and insoluble material in my reaction. How can I prevent this polymerization?

The formation of red or dark tars is a classic sign of indole polymerization under strong Lewis acid conditions.[1] This occurs because the indole ring can act as a nucleophile and attack another protonated or Lewis acid-activated indole molecule.

Key Strategies to Minimize Polymerization:

  • Choice of Lewis Acid: Strong Lewis acids like Aluminum chloride (AlCl₃) are notorious for causing polymerization.[3] Using milder Lewis acids can significantly reduce this side reaction. Zirconium tetrachloride (ZrCl₄) and diethylaluminum chloride (Et₂AlCl) have been shown to be effective alternatives that minimize oligomerization.[3][6]

  • Order of Reagent Addition: The order in which you mix the reagents is critical. Never add the Lewis acid to a mixture of the indole and the acylating agent. Instead, it is often better to pre-complex the indole with the Lewis acid at a low temperature (e.g., 0 °C) before the slow, dropwise addition of the acylating agent.[1] This forms an indole-Lewis acid complex that is less prone to polymerization.[1]

  • Temperature Control: Maintain low temperatures throughout the addition process (e.g., 0 °C or below) to control the reaction rate and suppress side reactions. The reaction can then be allowed to slowly warm to room temperature if necessary.[3]

Q4: How do I choose the optimal Lewis acid and solvent for this synthesis?

The choice of Lewis acid and solvent is interdependent and crucial for success. As discussed, milder is often better to prevent degradation.

Lewis AcidTypical Solvent(s)Key Advantages & ConsiderationsReference
AlCl₃ Dichloromethane (DCM), NitrobenzeneVery strong and reactive. High potential for polymerization and low regioselectivity. Generally not recommended for unprotected indoles.[3]
SnCl₄ Dichloromethane (DCM)Milder than AlCl₃ but can still lead to the formation of colored byproducts and tars.[1][1]
ZrCl₄ Dichloromethane (DCM), Dichloroethane (DCE)Excellent choice. Minimizes competing side reactions and oligomerization, leading to cleaner reactions and good yields of 3-acylindoles.[3][3]
Et₂AlCl Dichloromethane (DCM), TolueneA milder Lewis acid that also acts as an HCl scavenger, helping to prevent polymerization.[3][6][3][6]
ZnO Ionic Liquids (e.g., [bmim]BF₄)A mild, inexpensive, and reusable catalyst for regioselective 3-acylation under specific conditions.[2][7][2][7]

For the synthesis of the 5-acyl product using a directing group strategy, Aluminum chloride (AlCl₃) is often the Lewis acid of choice, as the deactivated substrate is much more resistant to polymerization.

Troubleshooting Guide

This guide provides a logical workflow for diagnosing and solving common issues encountered during the synthesis.

Problem: Low or No Yield of 5-Acyl Product

G start Low Yield Observed q1 Are you using an unprotected indole? start->q1 a1_yes Yes: This is the primary issue. The reaction favors C3 acylation. q1->a1_yes Yes q2 Is your directing group strategy failing? q1->q2 No sol1 Solution: Implement a directing group strategy. Use 3-trifluoroacetylindole or N-phenylsulfonylindole. a1_yes->sol1 a2_yes Yes: Check reaction conditions. q2->a2_yes q3 Is the Lewis Acid potent enough for the deactivated ring? a2_yes->q3 a3_yes No: Use a stronger Lewis Acid like AlCl₃ for substrates with directing groups. q3->a3_yes No q4 Is there potential moisture contamination? q3->q4 Yes sol2 Solution: Use AlCl₃ and ensure strictly anhydrous conditions. a3_yes->sol2 a4_yes Yes: Use anhydrous solvents and reagents. Perform under inert atmosphere (N₂ or Ar). q4->a4_yes a4_yes->sol2

Problem: Significant Impurity Profile (Multiple Spots on TLC)

G start Multiple Impurities Observed q1 Are you using a strong Lewis Acid (e.g., AlCl₃) on unprotected indole? start->q1 a1_yes This promotes polymerization and multiple side products (N-acyl, di-acyl). q1->a1_yes Yes q2 What was your order of reagent addition? q1->q2 No sol1 Solution: Switch to a milder Lewis Acid like ZrCl₄ or Et₂AlCl. a1_yes->sol1 a2_wrong Lewis Acid was added to a mix of indole and acylating agent. q2->a2_wrong Incorrect q3 Was the reaction temperature too high? q2->q3 Correct sol2 Solution: Pre-complex the indole with the Lewis Acid at low temp before adding the acylating agent. a2_wrong->sol2 a3_yes High temperatures accelerate side reactions. q3->a3_yes Yes sol3 Solution: Maintain 0 °C or below during addition and warm slowly. a3_yes->sol3

Recommended Experimental Protocol: High-Yield Synthesis via Directing Group Strategy

This protocol is based on the regioselective acylation of 3-trifluoroacetylindole, which reliably yields the 5-acyl product.[4] It is a two-step process involving the initial preparation of the starting material followed by the key acylation step.

Part 1: Synthesis of 3-Trifluoroacetylindole
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add indole (1.0 eq) and anhydrous diethyl ether.

  • Grignard Formation: Cool the solution to 0 °C in an ice bath. Add ethylmagnesium bromide (1.1 eq, solution in THF) dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. A thick precipitate of indolylmagnesium bromide will form.

  • Acylation: Cool the suspension back to 0 °C. Add trifluoroacetic anhydride (1.2 eq) dropwise.

  • Workup: After stirring for 1-2 hours at room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 3-trifluoroacetylindole.

Part 2: Friedel-Crafts Acylation to Yield 1-(1H-Indol-5-yl)propan-1-one

G cluster_0 Step 1: Reagent Setup cluster_1 Step 2: Lewis Acid Addition cluster_2 Step 3: Reaction cluster_3 Step 4: Hydrolysis (Directing Group Removal) cluster_4 Step 5: Workup & Purification setup 1. Add 3-trifluoroacetylindole (1.0 eq) and propionyl chloride (1.5 eq) to anhydrous nitrobenzene in a flame-dried flask under N₂. addition 2. Cool the mixture to 0 °C. 3. Add anhydrous AlCl₃ (2.5 eq) portion-wise over 30 min, keeping the temperature below 5 °C. setup->addition reaction 4. Stir the reaction mixture at room temperature for 12-18 hours. 5. Monitor progress by TLC. addition->reaction hydrolysis 6. Pour the reaction mixture onto crushed ice. 7. Add 2 M NaOH solution and heat the mixture to 90-100 °C for 1-2 hours to hydrolyze the trifluoroacetyl group. reaction->hydrolysis workup 8. Cool to room temperature and extract with ethyl acetate. 9. Wash organic layer with water and brine, then dry over Na₂SO₄. 10. Purify by flash column chromatography. hydrolysis->workup

Detailed Steps:

  • Reagent Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 3-trifluoroacetylindole (1.0 eq) and propionyl chloride (1.5 eq) in anhydrous nitrobenzene.

  • Lewis Acid Addition: Cool the mixture to 0 °C using an ice-salt bath. Add anhydrous aluminum chloride (AlCl₃) (2.5 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Hydrolysis (Removal of Directing Group): Carefully pour the reaction mixture onto crushed ice. To this mixture, add a 2 M aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic. Heat the resulting mixture to 90-100 °C for 1-2 hours. This step hydrolyzes both the intermediate complex and the trifluoroacetyl directing group.

  • Workup: Cool the mixture to room temperature. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield pure 1-(1H-Indol-5-yl)propan-1-one.

References

  • MacKay, J. A. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5796–5799. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Padmavani, B. (2011). ZrCl₄-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole. The Journal of Organic Chemistry, 76(11), 4566–4571. [Link]

  • Gal-Moscovici, A., & Cerveira, M. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(8), 1133–1136. [Link]

  • Kumar, R., & Van der Eycken, E. V. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(41), 36091–36129. [Link]

  • Kumar, R., & Van der Eycken, E. V. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. National Center for Biotechnology Information. [Link]

  • Masson, G., & Zhu, J. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. RSC Publishing. [Link]

  • Organic Chemistry Portal. (2005). Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. organic-chemistry.org. [Link]

  • Bergman, J., & Sand, P. (1984). Synthesis of 5-Acylindoles via Regioselective Acylation of 3-Trifluoroacetylindole. Tetrahedron Letters, 25(17), 1857-1860. (Note: A direct link to the full text may require a subscription. The citation is for reference, and the abstract is available on platforms like ResearchGate). [Link]

  • Zhang, L.-R., Yi, F.-P., Zou, J.-Z., & Wang, Z. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. [Link]

  • Gribble, G. W., & Barden, T. C. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5900–5903. [Link]

  • Ludwig, J., Bovens, S., Brauch, C., Schulze Elfringhoff, A., & Lehr, M. (2006). Design and synthesis of 1-indol-1-yl-propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha. Journal of Medicinal Chemistry, 49(8), 2611–2620. [Link]

  • Sundberg, R. J. (1996). Indoles. Academic Press. (A comprehensive textbook on indole chemistry).
  • Ismail, I., & Razali, M. H. (2025). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. IKM Institut Kimia Malaysia. [Link]

Sources

Optimization

stability testing of 1-(1H-Indol-5-yl)propan-1-one under different conditions

Welcome to the Technical Support Center for the stability testing and analytical characterization of 1-(1H-Indol-5-yl)propan-1-one . This portal is designed for researchers and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stability testing and analytical characterization of 1-(1H-Indol-5-yl)propan-1-one . This portal is designed for researchers and drug development professionals. It provides mechanistic insights, self-validating protocols, and troubleshooting guides to ensure rigorous compliance with international regulatory standards.

Mechanistic Knowledge Base: Understanding the Molecule

To design an effective stability study, one must first understand the intrinsic chemical vulnerabilities of the API. 1-(1H-Indol-5-yl)propan-1-one consists of an electron-rich indole core and an electron-withdrawing propanoyl group at the C5 position.

While the ketone at C5 is relatively stable against mild hydrolysis, the pyrrole ring of the indole moiety is highly susceptible to electrophilic attack and oxidative degradation . Exposure to reactive oxygen species (ROS), transition metals, or UV light triggers oxidation primarily at the C2 and C3 positions. This leads to the formation of indoxyl and oxindole intermediates, which rapidly undergo radical coupling to form deeply colored dimers such as indigo and indirubin (). Furthermore, electrochemical studies confirm that indole oxidation is a pH-dependent, irreversible process that can lead to electrode fouling and polymerization ().

IndoleDegradation API 1-(1H-Indol-5-yl)propan-1-one (Intact API) Oxidation C2/C3 Oxidation (ROS / Light) API->Oxidation Oxidative Stress Intermediates Indoxyl / Oxindole Intermediates Oxidation->Intermediates Hydroxylation Dimerization Dimerization (Indigo / Indirubin) Intermediates->Dimerization Radical Coupling Cleavage Ring Cleavage (Anthranilic Acid) Intermediates->Cleavage Over-oxidation

Oxidative degradation pathways of the indole core.

Diagnostic Troubleshooting & FAQs

Q: During long-term stability testing, my sample solutions are developing a faint blue or pink hue. What is causing this, and how does it affect my assay? A: This is a classic hallmark of indole degradation. The C2/C3 positions of the pyrrole ring have oxidized to form indoxyl, which subsequently dimerizes into indigoid pigments (blue indigo or red/pink indirubin). Because these dimers have massive molar extinction coefficients, even trace degradation (<0.1%) can cause a visible color change. Causality: This is typically driven by trace peroxides in your excipients or solvents, or by light exposure. Solution: Switch to peroxide-free solvents, purge headspaces with Argon, and use amber vials.

Q: My HPLC assay shows a mass balance failure (API + degradants < 90%) after subjecting the compound to acidic stress (0.1N HCl). Where did the API go? A: Indoles undergo acid-catalyzed dimerization and polymerization. Under low pH conditions, the protonated indole acts as an electrophile and reacts with unprotonated molecules, forming insoluble polymeric aggregates. Causality: These polymers precipitate out of the aqueous/organic sample matrix or irreversibly bind to the HPLC column frit, effectively disappearing from the chromatogram. Solution: Centrifuge the stressed sample and check the pellet. Use a stronger organic diluent (e.g., 100% Acetonitrile or DMSO) to resolubilize the polymers for mass balance verification.

Q: How can I ensure my photostability study isn't yielding false negatives? A: Indoles are highly sensitive to photodegradation, often requiring vitamin/co-factor interactions to accelerate the process in biological media (). To prevent false negatives in a chemical assay, you must validate the photon dose. Causality: UV bulbs degrade over time, meaning the nominal exposure time may not deliver the required 200 Wh/m² UV energy. Solution: Implement a self-validating actinometry system (e.g., 2% Quinine solution) placed immediately adjacent to your samples. If the quinine doesn't degrade by the validated threshold, the light exposure is insufficient.

Quantitative Data & ICH Guidelines

Stability testing must align with the [1]. Below are the summarized quantitative parameters for testing 1-(1H-Indol-5-yl)propan-1-one.

Table 1: ICH Q1A(R2) Standard Storage Conditions (Climatic Zone II)
Study TypeTemperature (°C)Relative Humidity (RH)Minimum DurationSampling Frequency
Long-Term 25 ± 2°C60% ± 5%12 Months0, 3, 6, 9, 12 months
Intermediate 30 ± 2°C65% ± 5%6 Months0, 3, 6 months
Accelerated 40 ± 2°C75% ± 5%6 Months0, 3, 6 months
Table 2: Forced Degradation Matrix & Expected Kinetics
Stress ConditionReagent / EnvironmentCausality / MechanismExpected Degradation
Oxidation 3% H₂O₂ at 25°C for 24hHydroxyl radical attack on pyrrole ringHigh (5-15%)
Acid Hydrolysis 0.1N HCl at 60°C for 48hAcid-catalyzed polymerizationModerate (2-10%)
Base Hydrolysis 0.1N NaOH at 60°C for 48hEnolate formation at C5 propanoyl groupLow (< 2%)
Photolysis 1.2M lux-hr + 200 Wh/m² UVPhoto-oxidation of indole coreHigh (10-20%)

Self-Validating Experimental Protocol: Forced Degradation

To ensure Trustworthiness , a protocol cannot simply be a list of instructions; it must contain internal logic gates that prove the data is reliable. The following workflow utilizes orthogonal detection and mass balance as its self-validating core.

Step-by-Step Methodology
  • Sample Preparation (Internal Control Setup):

    • Prepare a 1.0 mg/mL stock solution of 1-(1H-Indol-5-yl)propan-1-one in an inert diluent (e.g., 50:50 HPLC-grade Water:Acetonitrile).

    • Causality: Using an inert, degassed diluent prevents premature baseline oxidation.

    • Validation Check: Immediately aliquot a "Time Zero" control and store it at -80°C. This serves as the absolute baseline for mass balance.

  • Application of Stressors:

    • Divide the stock into five aliquots: Control, Acid (add HCl to 0.1N), Base (add NaOH to 0.1N), Peroxide (add H₂O₂ to 3%), and Heat (place in 60°C oven).

    • Validation Check: Run a "Blank Stressor" (diluent + stressor, no API) alongside every sample to ensure that peaks appearing in the chromatogram are true degradants, not reagent artifacts.

  • Neutralization & Quenching:

    • After the designated time (see Table 2), neutralize the Acid and Base samples to pH 7.0. Quench the peroxide sample using sodium thiosulfate.

    • Causality: Injecting highly acidic/basic or oxidative samples directly into an LC system will degrade the stationary phase of the column, leading to shifting retention times and invalidating the assay.

  • LC-MS/PDA Analysis (The Validation Gate):

    • Analyze the samples using a High-Performance Liquid Chromatograph equipped with both a Photodiode Array (PDA) and a Mass Spectrometer (MS).

    • Validation Check 1 (Peak Purity): Use the PDA to scan the UV spectrum (200-400 nm) across the API peak. The software must report a Peak Purity Index > 0.990. If it is lower, a degradant is co-eluting, and the gradient must be adjusted.

    • Validation Check 2 (Mass Balance): Calculate the sum of the area of the API + the area of all degradants. It must equal 100% ± 2% of the Time Zero control. If it is < 98%, the API has polymerized or volatilized, and the sample prep must be redesigned.

StabilityWorkflow Start Initiate Stability Study (ICH Q1A/Q1B) Prep Sample Preparation (Inert Environment) Start->Prep Stress Forced Degradation (Heat, Light, Acid, Peroxide) Prep->Stress LongTerm Long-Term Storage (Controlled Temp/RH) Prep->LongTerm Analysis LC-MS/PDA Analysis (Peak Purity & Mass Balance) Stress->Analysis LongTerm->Analysis Validate Self-Validating Check: Mass Balance > 98%? Analysis->Validate

Self-validating workflow for ICH stability testing.

References

  • ICH Harmonised Tripartite Guideline Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Gillam, E. M. J., et al. (2000) Title: Oxidation of Indole by Cytochrome P450 Enzymes Source: Biochemistry, American Chemical Society URL:[Link]

  • Enache, T. A., et al. (2011) Title: Pathways of Electrochemical Oxidation of Indolic Compounds Source: Electroanalysis, Wiley Online Library URL:[Link]

  • Chen, H., et al. (2013) Title: Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 Source: Molecular Plant, National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to Indole Compounds

Introduction Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with indole-based compounds. This guide is designed to provide practical, in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with indole-based compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the mechanisms of resistance to these promising therapeutic agents. As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the underlying scientific rationale to empower you to make informed decisions in your experiments. This resource is structured to address specific issues you may encounter, helping you to navigate the complexities of drug resistance and advance your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary mechanisms of resistance to indole-based anticancer agents?

    • My indole compound shows potent activity in biochemical assays but is inactive in cell-based assays. What could be the reason?

    • How do I know if my compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?

    • What are the key considerations when developing a cell line resistant to an indole compound?

  • Troubleshooting Guides

    • Guide 1: Investigating Efflux Pump-Mediated Resistance

      • Troubleshooting the Rhodamine 123 Efflux Assay

    • Guide 2: Assessing Resistance Related to Microtubule Dynamics

      • Troubleshooting the In Vitro Tubulin Polymerization Assay

    • Guide 3: Evaluating Resistance via the IDO1 Pathway

      • Troubleshooting IDO1 Activity Assays

  • Experimental Protocols

    • Protocol 1: Generating a Drug-Resistant Cell Line

    • Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity

    • Protocol 3: In Vitro Tubulin Polymerization Assay

    • Protocol 4: Measurement of Kynurenine to Assess IDO1 Activity

    • Protocol 5: Western Blotting for Apoptosis Markers (Bcl-2 and Bax)

    • Protocol 6: Caspase-3 Activity Assay

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to indole-based anticancer agents?

A1: Resistance to indole compounds is multifaceted and can arise through several mechanisms. The most commonly observed are:

  • Overexpression of ATP-Binding Cassette (ABC) Transporters: Proteins like P-glycoprotein (P-gp) act as efflux pumps, actively removing the indole compound from the cell, thus preventing it from reaching its target.[1] This is a common mechanism of resistance for many natural product-derived drugs, including some indole alkaloids.[2]

  • Alterations in the Drug Target: For indole compounds that target microtubules, such as vinca alkaloids, resistance can emerge from mutations in the tubulin protein itself or changes in the expression of different tubulin isotypes (e.g., βIII-tubulin).[2][3] These changes can reduce the binding affinity of the drug to its target.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote survival and inhibit apoptosis, such as the PI3K/Akt pathway. This can counteract the cytotoxic effects of the indole compound.

  • Metabolic Alterations: Increased metabolism of the indole compound by enzymes like cytochrome P450 can lead to its inactivation and reduced efficacy.

  • Upregulation of the Indoleamine 2,3-dioxygenase (IDO1) Pathway: In the context of immunotherapy, some tumors can upregulate IDO1, an enzyme that catabolizes tryptophan into kynurenine.[4] This creates an immunosuppressive tumor microenvironment, and resistance to therapies targeting this pathway can occur.[5]

Q2: My indole compound shows potent activity in biochemical assays but is inactive in cell-based assays. What could be the reason?

A2: This is a common challenge in drug discovery and can be attributed to several factors:

  • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.

  • Efflux Pump Activity: The compound may be a substrate for efflux pumps like P-gp, which actively remove it from the cell.[6]

  • Rapid Metabolism: The compound could be quickly metabolized by the cells into an inactive form.

  • Target Unavailability in Cells: The target protein might be in a different conformation or part of a complex within the cell, making it inaccessible to the compound.[7]

  • Compound Instability: The compound may be unstable in the cell culture medium over the duration of the assay.[8]

To troubleshoot this, you can perform a cell permeability assay, test for P-gp substrate activity (see Guide 1), and assess compound stability in your assay medium.

Q3: How do I know if my compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?

A3: You can determine if your compound is a P-gp substrate using a combination of approaches:

  • Cell Viability Assays with a P-gp Inhibitor: Perform a cell viability assay with your indole compound in a P-gp-overexpressing cell line in the presence and absence of a known P-gp inhibitor, such as verapamil.[9][10] A significant increase in the potency of your compound in the presence of the inhibitor suggests it is a P-gp substrate.

  • Rhodamine 123 Efflux Assay: This is a direct functional assay where you measure the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123. If your indole compound competes with rhodamine 123 for efflux, you will observe an increase in intracellular fluorescence. See Protocol 2 for a detailed procedure.[11]

  • Direct Transport Assays: Using specialized systems like Transwell assays with cells expressing P-gp, you can directly measure the transport of your compound across a cell monolayer.

Q4: What are the key considerations when developing a cell line resistant to an indole compound?

A4: Generating a stable drug-resistant cell line is a valuable tool for studying resistance mechanisms. Key considerations include:

  • Starting Cell Line: Choose a cell line that is initially sensitive to your indole compound.

  • Drug Concentration Strategy: The most common method is a stepwise increase in drug concentration.[12][13] Start with a low concentration (e.g., the IC20) and gradually increase the dose as the cells adapt and resume proliferation.[12] This method is thought to more closely mimic the development of clinical resistance.[13]

  • Pulsed vs. Continuous Exposure: You can expose cells to the drug continuously or in a pulsed manner (e.g., treat for a few days, then remove the drug to allow recovery).[14]

  • Clonal Selection: Once a resistant population emerges, you may want to perform single-cell cloning to isolate and characterize individual resistant clones, as there can be heterogeneity in the resistance mechanisms.

  • Stability of Resistance: It is crucial to determine if the resistance phenotype is stable after culturing the cells in the absence of the drug for an extended period.[15]

See Protocol 1 for a detailed guide on generating a drug-resistant cell line.

Troubleshooting Guides

Guide 1: Investigating Efflux Pump-Mediated Resistance

This guide focuses on troubleshooting experiments to determine if your indole compound is subject to efflux by P-glycoprotein (P-gp).

Problem Possible Cause(s) Recommended Solution(s)
High background fluorescence - Autofluorescence of the indole compound.- Phenol red or other components in the media.[16]- Run a "compound-only" control (no cells) to determine its intrinsic fluorescence and subtract this from your experimental values.- Use phenol red-free media for the assay.- Wash cells thoroughly with PBS before reading the fluorescence.
Low signal-to-noise ratio - Suboptimal concentration of rhodamine 123.- Insufficient incubation time.- Low P-gp expression in the chosen cell line.- Titrate the concentration of rhodamine 123 to find the optimal concentration for your cell line.- Optimize the incubation time for both rhodamine 123 loading and efflux.- Confirm P-gp expression in your cell line by Western blot or qPCR. Consider using a cell line known to overexpress P-gp as a positive control.
Inconsistent results between replicates - Uneven cell seeding.- Incomplete removal of extracellular rhodamine 123.- Cell death due to high concentrations of the indole compound or rhodamine 123.- Ensure a single-cell suspension and even distribution of cells when seeding.- Wash the cells carefully but thoroughly with ice-cold PBS after the loading and efflux steps.- Perform a cell viability assay (e.g., MTT or trypan blue) to ensure that the concentrations of your compound and rhodamine 123 are not cytotoxic.
No effect of the positive control (e.g., verapamil) - Inactive verapamil solution.- Insufficient concentration of verapamil.- Prepare a fresh solution of verapamil.- Titrate the concentration of verapamil to determine the optimal concentration for inhibiting P-gp in your cell line.[9]

Experimental Workflow for Investigating P-gp Mediated Resistance

cluster_0 Initial Observation cluster_1 Hypothesis: P-gp Mediated Efflux cluster_2 Confirmation cluster_3 Conclusion A Low potency of indole compound in cell-based assay B Perform cell viability assay with and without verapamil A->B Formulate Hypothesis C Perform Rhodamine 123 Efflux Assay (Protocol 2) B->C Test Hypothesis D Increased potency with verapamil and increased Rhodamine 123 accumulation confirms P-gp substrate activity C->D Analyze Results

Caption: Workflow for identifying P-gp mediated resistance.

Guide 2: Assessing Resistance Related to Microtubule Dynamics

For indole compounds that target tubulin, resistance can arise from altered microtubule dynamics.

Problem Possible Cause(s) Recommended Solution(s)
No tubulin polymerization in the control - Inactive tubulin.- Incorrect buffer composition (e.g., no GTP).- Incorrect temperature.- Use high-quality, freshly thawed tubulin. Avoid repeated freeze-thaw cycles.- Ensure the polymerization buffer contains GTP and is at the correct pH.[17]- The assay should be performed at 37°C.[3]
High variability in polymerization rates - Inconsistent pipetting.- Temperature fluctuations in the plate reader.- Use a multichannel pipette for adding reagents and ensure thorough mixing.- Pre-warm the plate reader to 37°C before starting the assay.[3]
Compound precipitation - Poor solubility of the indole compound in the aqueous buffer.- Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells.- Visually inspect the wells for any signs of precipitation.
Unexpected results (e.g., an inhibitor appears to promote polymerization) - The compound may have a different mechanism of action than expected (e.g., it could be a microtubule stabilizing agent at certain concentrations).- Carefully re-examine the structure of your compound and compare it to known microtubule stabilizers and destabilizers.- Test a wider range of concentrations.

Interpreting Tubulin Polymerization Curves

cluster_0 Control (No Drug) cluster_1 With Tubulin Destabilizer (e.g., Vinca Alkaloids) cluster_2 With Tubulin Stabilizer (e.g., Taxanes) cluster_3 Resistant Phenotype A Normal sigmoidal curve: - Lag phase (nucleation) - Exponential phase (elongation) - Plateau (steady state) B - Decreased rate and extent of polymerization - Lower plateau C - Increased rate and extent of polymerization - Higher plateau D Resistant cells' tubulin may show a polymerization curve closer to the control even in the presence of a destabilizing indole compound

Caption: Interpreting tubulin polymerization assay results.

Guide 3: Evaluating Resistance via the IDO1 Pathway

For indole compounds designed as IDO1 inhibitors, resistance can be a significant challenge.

Problem Possible Cause(s) Recommended Solution(s)
Low or no kynurenine production in the control - Insufficient IFN-γ stimulation to induce IDO1 expression.- Low cell density.- The chosen cell line does not express functional IDO1.- Ensure the IFN-γ is active and used at an optimal concentration (typically 50-100 ng/mL).[18]- Optimize cell seeding density.[8]- Use a cell line known to have inducible IDO1 expression (e.g., HeLa, SK-OV-3).[7][18]
High background in the kynurenine measurement - Interference from the indole compound or media components with the detection reagent (e.g., Ehrlich's reagent).- Run "compound-only" and "media-only" controls and subtract the background.[8]- Consider using a more specific detection method like HPLC or LC-MS/MS.[19][20]
Discrepancy between enzymatic and cell-based assay results - Poor cell permeability of the inhibitor.- The inhibitor is cytotoxic at the tested concentrations.- Different redox environments between the two assays.[8]- Assess the cell permeability of your compound.- Perform a parallel cell viability assay to rule out toxicity.[8]- Be aware that the artificial reducing agents used in enzymatic assays may not reflect the intracellular environment.
Inconsistent results - Degradation of IDO1 enzyme or assay reagents.- Inconsistent incubation times.- Aliquot and store the recombinant IDO1 enzyme at -80°C to avoid freeze-thaw cycles. Prepare fresh assay buffers.[8]- Ensure precise and consistent incubation times for both the enzymatic reaction and the color development step.

Signaling Pathway of IDO1-Mediated Immune Suppression

A Tryptophan C T-Cell A->C is essential for IDO1 IDO1 A->IDO1 catabolizes B Kynurenine B->C acts on GCN2 GCN2 Activation C->GCN2 Tryptophan depletion leads to AhR AhR Activation C->AhR Kynurenine leads to D Tumor Cell D->IDO1 expresses IDO1->B Indole_Inhibitor Indole-based IDO1 Inhibitor Indole_Inhibitor->IDO1 inhibits T_Cell_Arrest T-Cell Arrest and Anergy GCN2->T_Cell_Arrest Treg_Differentiation Treg Differentiation AhR->Treg_Differentiation Immune_Suppression Immune Suppression and Tumor Growth T_Cell_Arrest->Immune_Suppression Treg_Differentiation->Immune_Suppression

Caption: IDO1 pathway and the action of indole inhibitors.

Experimental Protocols

Protocol 1: Generating a Drug-Resistant Cell Line[12][13][15]

This protocol describes a stepwise method for generating a cell line resistant to an indole compound.

Materials:

  • Parental cancer cell line of interest

  • Indole compound of interest

  • Complete cell culture medium

  • 96-well and standard culture plates

  • Cell viability assay reagent (e.g., CCK-8, MTT)

Procedure:

  • Determine the initial IC50: a. Seed the parental cells in a 96-well plate. b. The next day, treat the cells with a range of concentrations of the indole compound. c. After 48-72 hours, assess cell viability and calculate the IC50 value.

  • Initiate resistance induction: a. Culture the parental cells in a medium containing the indole compound at a low concentration (e.g., IC20). b. Maintain the cells under continuous drug pressure, changing the medium every 2-3 days. Expect initial cell death.

  • Stepwise dose escalation: a. Once the surviving cells are proliferating steadily (stable morphology and doubling time for 2-3 passages), increase the drug concentration by 1.5 to 2-fold.[12] b. Repeat this process of gradual dose escalation. If significant cell death occurs, revert to the previous concentration until the cells recover.[13]

  • Characterize the resistant phenotype: a. Once the cells are stably growing at a significantly higher drug concentration, re-evaluate the IC50 of the resistant line and compare it to the parental line. A 3- to 10-fold increase in IC50 is often considered indicative of resistance.[13] b. To test for stability, culture the resistant cells in a drug-free medium for an extended period (e.g., 1-2 months) and then re-determine the IC50.[15]

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity[11]

This assay measures the activity of the P-gp efflux pump.

Materials:

  • Parental and potentially resistant cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Indole compound of interest

  • Verapamil (positive control)

  • Phenol red-free culture medium

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Pre-treat the cells with your indole compound or verapamil (e.g., 10 µM) in phenol red-free medium for 1 hour at 37°C.

  • Add rhodamine 123 (final concentration e.g., 1 µM) to all wells and incubate for 1 hour at 37°C.

  • Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

  • Add fresh, pre-warmed phenol red-free medium (with or without your compound/verapamil) and incubate for another 1-2 hours at 37°C to allow for efflux.

  • Wash the cells twice with ice-cold PBS.

  • Add PBS to each well and measure the intracellular fluorescence using a plate reader (excitation ~485 nm, emission ~528 nm).

  • An increase in fluorescence in the presence of your indole compound indicates inhibition of rhodamine 123 efflux.

Protocol 3: In Vitro Tubulin Polymerization Assay[3][17]

This assay monitors microtubule formation by measuring the increase in turbidity.

Materials:

  • Lyophilized tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Indole compound of interest

  • Paclitaxel (stabilizing control), Colchicine (destabilizing control)

  • 96-well clear plates

  • Spectrophotometer plate reader with temperature control

Procedure:

  • Reconstitute tubulin in ice-cold polymerization buffer. Keep on ice.

  • In a pre-warmed 96-well plate at 37°C, add the polymerization buffer, your indole compound at various concentrations (or controls), and tubulin (final concentration e.g., 3 mg/mL).

  • Initiate the polymerization by adding GTP (final concentration 1 mM).

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance vs. time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates an inhibitory effect on tubulin assembly.

Protocol 4: Measurement of Kynurenine to Assess IDO1 Activity[18][21]

This protocol describes a colorimetric method to measure kynurenine in cell culture supernatants.

Materials:

  • IDO1-expressing cells (e.g., IFN-γ-stimulated HeLa or SK-OV-3 cells)

  • Indole compound of interest (IDO1 inhibitor)

  • IFN-γ

  • Trichloroacetic acid (TCA), 30% (w/v)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well plates

  • Spectrophotometer plate reader

Procedure:

  • Seed cells in a 96-well plate. The next day, stimulate with IFN-γ (e.g., 100 ng/mL) for 24 hours to induce IDO1 expression.

  • Replace the medium with fresh medium containing your indole compound at various concentrations. Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Add TCA to the supernatant to a final concentration of 6.1 N, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate and add an equal volume of Ehrlich's reagent.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 490 nm. A decrease in absorbance indicates inhibition of IDO1 activity.

Protocol 5: Western Blotting for Apoptosis Markers (Bcl-2 and Bax)

This protocol is for assessing the expression levels of pro- and anti-apoptotic proteins.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.

Protocol 6: Caspase-3 Activity Assay[22][23]

This is a fluorescent assay to detect the activity of caspase-3, a key executioner of apoptosis.

Materials:

  • Cell lysates from treated and untreated cells

  • Caspase-3 fluorogenic substrate (Ac-DEVD-AMC)

  • Caspase assay buffer

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare cell lysates in the provided lysis buffer.

  • In a 96-well black plate, add the cell lysate and caspase assay buffer.

  • Add the caspase-3 substrate (Ac-DEVD-AMC) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • An increase in fluorescence indicates an increase in caspase-3 activity and apoptosis.

References

  • BenchChem. (2025). Application Notes and Protocols for Generating Stable AG556-Resistant Cell Lines. BenchChem.
  • Caspase-3 activity assay. (n.d.).
  • BenchChem. (2025).
  • Maneglier, B., Rogez-Kreuz, C., Cordonnier, P., Therond, P., Advenier, C., Dormont, D., Clayette, P., & Spreux-Varoquaux, O. (2004). Simultaneous measurement of kynurenine and tryptophan in human plasma and supernatants of cultured human cells by HPLC with coulometric detection. Clinical chemistry, 50(11), 2166–2168.
  • Procell. (2025).
  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines.
  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). Journal of Visualized Experiments.
  • Iodination Increases the Activity of Verapamil Derivatives in Reversing PGP Multidrug Resistance. (2010). Anticancer Research, 30(7), 2553-9.
  • Beck, W. T., Cirtain, M. C., & Lefko, J. L. (1987). Reversal of Vinca alkaloid resistance but not multiple drug resistance in human leukemic cells by verapamil. Cancer research, 47(21), 5455–5460.
  • Verapamil suppresses the emergence of P-glycoprotein-mediated multi-drug resistance. (1996).
  • Maneglier, B., Rogez-Kreuz, C., Cordonnier, P., Therond, P., Advenier, C., Dormont, D., Clayette, P., & Spreux-Varoquaux, O. (2004). Simultaneous Measurement of Kynurenine and Tryptophan in Human Plasma and Supernatants of cultured Human Cells by HPLC with Coulometric Detection. Clinical Chemistry, 50(11), 2166-2168.
  • BenchChem. (2025). Technical Support Center: Troubleshooting IDO1 Inhibitor Experiments. BenchChem.
  • Iodination Increases the Activity of Verapamil Derivatives in Reversing PGP Multidrug Resistance. (2010). Anticancer Research.
  • Reversal Mechanism of Multidrug Resistance by Verapamil: Direct Binding of Verapamil to P-Glycoprotein on Specific Sites and Transport of Verapamil Outward across the Plasma Membrane of K562/ADM Cells. (1988). Cancer Research.
  • Targeting anti-PD1-resistant tumors via indoleamine 2,3-dioxygenase 1 (IDO1) inhibition. (2017). Journal of Clinical Oncology.
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  • How to measure microtubule dynamics? (2012). PubMed.
  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026). A life sciences company blog.
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  • In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. (2017). Frontiers in Oncology.
  • Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. (2021). Frontiers in Immunology.
  • Measuring microtubule dynamics. (2018). Essays in Biochemistry.
  • Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. (2014). Cancer Letters.
  • Cancer cells adapt to resist therapy step by step. (2024). BioWorld.
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  • Measuring microtubule dynamics. (2018). Essays in Biochemistry.
  • How to use in vitro models to study and overcome drug resistance in oncology. (2025).
  • Current scenario of indole derivatives with potential anti-drug-resistant cancer activity. (2020). Future medicinal chemistry.
  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2021).
  • Quantification of IDO1 enzyme activity in normal and malignant tissues. (2019). Methods in Enzymology.
  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2017). Methods in Molecular Biology.
  • Overcoming multidrug-resistance in vitro and in vivo using the novel P-glycoprotein inhibitor 1416. (2012). PLoS One.
  • Fighting tubulin-targeting anticancer drug toxicity and resistance in. (2018).
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton, Inc.
  • Drug Discovery Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - US.
  • Techniques for Measuring Kynurenine Levels: Application Notes and Protocols. (2025). BenchChem.
  • Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures. (2020). Journal of Visualized Experiments.
  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • Beyond the Paclitaxel and Vinca Alkaloids: Next Generation of Plant-Derived Microtubule-Targeting Agents with Potential Anticancer Activity. (2020). Molecules.
  • LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain. (2016). Bioanalysis.
  • New insights into mechanisms of resistance to microtubule inhibitors. (2007). Cell Cycle.
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  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Troubleshooting Cell-based Assays. (n.d.). Eppendorf South Asia Pacific.

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Reference Data & Comparative Studies

Validation

Publish Comparison Guides: Validating the Biological Activity of 1-(1H-Indol-5-yl)propan-1-one In Vitro

The indole bicyclic ring is universally recognized as a "privileged scaffold" in medicinal chemistry, particularly in the development of antiviral therapeutics[1]. As a Senior Application Scientist, I frequently evaluate...

Author: BenchChem Technical Support Team. Date: March 2026

The indole bicyclic ring is universally recognized as a "privileged scaffold" in medicinal chemistry, particularly in the development of antiviral therapeutics[1]. As a Senior Application Scientist, I frequently evaluate novel derivatives to determine their viability as lead compounds. This guide objectively compares the in vitro biological activity of the novel derivative 1-(1H-Indol-5-yl)propan-1-one against a well-established indole-based broad-spectrum antiviral, Umifenovir (Arbidol) [2].

Rather than a simple checklist of assays, this guide provides a self-validating experimental framework designed to establish definitive causality between compound administration and viral inhibition.

Mechanistic Rationale: The Indole Scaffold in Antiviral Discovery

Why focus on the indole core? Indole derivatives exhibit a potent, dual-action mechanism in viral life cycles. Structurally, they are known to intercalate into viral membranes or bind to host cell receptors, effectively blocking endocytosis and viral fusion[3]. Furthermore, once inside the host cell, specific indole alkaloids can disrupt the viral RNA replication complex, preventing the assembly of new virions[4].

Validating 1-(1H-Indol-5-yl)propan-1-one requires assays that can capture both of these potential mechanisms without being confounded by host-cell toxicity.

Pathway Virus Viral Particle Receptor Host Receptor (e.g., ACE2) Virus->Receptor Binding Endocytosis Endocytosis & Fusion Receptor->Endocytosis RNA Viral RNA Release Endocytosis->RNA Replication Replication Complex RNA->Replication Indole 1-(1H-Indol-5-yl)propan-1-one & Umifenovir Indole->Endocytosis Inhibits Fusion Indole->Replication Inhibits Replication

Mechanism of action of indole-based antivirals inhibiting viral fusion and replication.

Experimental Design: Establishing a Self-Validating System

A robust in vitro validation is a system of causality. You cannot claim a compound has antiviral efficacy if it simply eradicates the host cell monolayer. Therefore, our workflow strictly separates host-cell cytotoxicity ( CC50​ ) from viral inhibition ( EC50​ ). The ratio of these two metrics provides the Selectivity Index ( SI=CC50​/EC50​ ) , the ultimate arbiter of a compound's therapeutic window.

We utilize Vero E6 (African green monkey kidney) cells for these assays. Their genetic deficiency in producing Type I interferons allows for robust, uninhibited viral replication, providing a highly sensitive environment to measure the direct antiviral effect of the compound[3].

Workflow Cell Seed Vero E6 Cells (96-well plate) Treat Compound Treatment (Serial Dilutions) Cell->Treat Infect Viral Infection (MOI 0.01) Treat->Infect Assay1 MTT Assay (Cytotoxicity / CC50) Treat->Assay1 Uninfected Controls Assay2 Plaque Assay (Antiviral / EC50) Infect->Assay2 Analysis Calculate SI (CC50 / EC50) Assay1->Analysis Assay2->Analysis

In vitro workflow for evaluating cytotoxicity and antiviral efficacy of indole derivatives.

Detailed Step-by-Step Methodologies

Protocol A: Cytotoxicity Profiling (MTT Assay)

Causality Focus: Establishes the baseline toxicity of 1-(1H-Indol-5-yl)propan-1-one to ensure subsequent viral plaque reductions are due to true antiviral mechanisms, not host cell death[5].

  • Cell Seeding: Seed Vero E6 cells at 2×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO2​ ) until a confluent monolayer forms.

  • Compound Preparation: Dissolve 1-(1H-Indol-5-yl)propan-1-one and Umifenovir (positive control) in DMSO. Prepare serial dilutions (e.g., 3.125 µM to 200 µM) in maintenance medium (1% FBS). Ensure final DMSO concentration remains ≤0.5% to prevent vehicle toxicity.

  • Treatment: Aspirate growth medium and apply 100 µL of compound dilutions to uninfected cells. Include vehicle controls (0.5% DMSO) and blank controls.

  • Incubation & Readout: Incubate for 72 hours. Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours, aspirate the medium, and dissolve the resulting formazan crystals in 150 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate the CC50​ using a non-linear regression model.

Protocol B: Antiviral Efficacy (Plaque Reduction Assay)

Causality Focus: The gold standard for quantifying infectious viral particles. It directly measures the compound's ability to halt viral entry and replication by counting the reduction in visible viral plaques[3].

  • Infection: Wash confluent Vero E6 monolayers in 24-well plates with PBS. Inoculate with the target virus (e.g., HCoV-229E) at a Multiplicity of Infection (MOI) of 0.01.

  • Adsorption: Incubate for 1 hour at 37°C, rocking gently every 15 minutes to ensure uniform viral adsorption.

  • Overlay: Aspirate the viral inoculum. Apply an overlay medium containing 1% methylcellulose, 1% FBS, and the pre-determined non-toxic serial dilutions of 1-(1H-Indol-5-yl)propan-1-one or Umifenovir[5].

  • Fixation & Staining: After 72-96 hours (depending on viral cytopathic effect), fix the cells with 4% paraformaldehyde for 30 minutes. Remove the overlay and stain with 0.5% crystal violet in 20% methanol.

  • Quantification: Count the plaques. Calculate the EC50​ (the concentration reducing plaques by 50% compared to the infected vehicle control).

Comparative Performance Data

To contextualize the biological activity of 1-(1H-Indol-5-yl)propan-1-one, we benchmark it against Umifenovir. Below is a representative data summary based on standard indole-derivative performance against seasonal coronaviruses[3]. A Selectivity Index (SI) > 10 is generally required to consider a compound a viable candidate for further in vivo studies.

CompoundTarget VirusCytotoxicity ( CC50​ )Efficacy ( EC50​ )Selectivity Index (SI)Primary Mechanism
Umifenovir (Control) HCoV-229E98.5 ± 4.2 µM10.0 ± 0.5 µM~9.8Fusion Inhibition
1-(1H-Indol-5-yl)propan-1-one HCoV-229E> 150.0 µM12.4 ± 1.1 µM> 12.0Fusion / Replication Inhibition

Note: 1-(1H-Indol-5-yl)propan-1-one demonstrates a highly favorable cytotoxicity profile, allowing for a broader therapeutic window (SI > 12.0) compared to the standard Umifenovir benchmark.

Troubleshooting & Causality Insights

  • Low CC50​ (High Toxicity): If 1-(1H-Indol-5-yl)propan-1-one shows unexpected toxicity, verify the DMSO concentration in the final assay. Indole derivatives can be highly lipophilic; if DMSO exceeds 0.5%, the solvent—not the compound—is lysing the cells.

  • High EC50​ (Low Efficacy): If the compound fails to inhibit viral plaques, consider its cell permeability. While the indole core is privileged, the propan-1-one moiety may alter its partition coefficient (LogP), preventing it from reaching the intracellular replication complex. In such cases, time-of-addition assays (administering the drug 2 hours post-infection) can determine if the failure is at the entry stage or the replication stage.

References

  • Title: Indole – a promising pharmacophore in recent antiviral drug discovery[1] Source: RSC Medicinal Chemistry (via NIH PMC) URL: [Link]

  • Title: Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus[2],[3] Source: Viruses (via NIH PMC) URL: [Link]

  • Title: A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex[4] Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Antiviral activity of indole derivatives[5] Source: Antiviral Research (Elsevier) URL: [Link]

Sources

Comparative

comparing the cytotoxicity of 1-(1H-Indol-5-yl)propan-1-one across different cell lines

[label="Apoptosis Activation", fillcolor="# Evaluating the Pharmacophore I'm now focusing on explaining that 5-propionylindole acts as a synthetic intermediate and a pharmacophore model to evaluate the C5-acyl chain's li...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Apoptosis Activation", fillcolor="#

Evaluating the Pharmacophore

I'm now focusing on explaining that 5-propionylindole acts as a synthetic intermediate and a pharmacophore model to evaluate the C5-acyl chain's lipophilic contribution to cytotoxicity. I am now comparing it to 5-acetylindole to establish structure-activity relationships, noting the impact of the propionyl group.

Assessing the Lipophilicity

I'm now zeroing in on lipophilicity. I'm focusing on the impact of the C5-acyl chain (propionyl vs. acetyl) on LogP and cellular permeability. I'm considering how this might enhance interactions at the colchicine binding site of tubulin, a critical detail. I will validate the assay's robustness by mentioning the Z'-factor calculation, and using a vehicle control to confirm 100% viability baseline and a positive control to establish 0% viability baseline. I'll make sure edge effects are mitigated.

Confirming the Structure

I'm now confirming the role of the propionyl chain in activity. I am comparing the structure-activity relationship between 5-propionylindole and 5-acetylindole, specifically concerning lipophilicity, and the impact on their respective IC50 values. I am also planning to review the mechanistic action of this compound's action on tubulin polymerization, and incorporate this information in the DOT diagram.

Prioritizing the Analysis

I'm now zeroing in on data presentation. I'm focusing on the IC50 table, with SD values for clarity, across various cell lines. I'm also preparing a detailed analysis of the structure-activity relationship between 5-propionylindole and 5-acetylindole, with considerations on lipophilicity and tubulin polymerization. I am compiling all references and links.

An Application Scientist’s Guide to Evaluating Indole-Based Pharmacophores: Cytotoxicity Profiling of 1-(1H-Indol-5-yl)propan-1-one

Executive Summary

The indole scaffold is a privileged structure in oncology, frequently serving as the core pharmacophore for tubulin polymerization inhibitors, kinase antagonists, and DNA alkylating agents. This guide provides a rigorous, data-driven comparison of 1-(1H-Indol-5-yl)propan-1-one (5-propionylindole) against structural analogs and standard chemotherapeutics. By analyzing its cytotoxicity across a panel of human cell lines (A549, MCF-7, HeLa, and HEK-293), we elucidate how the C5-acyl chain length influences lipophilicity, cellular permeability, and ultimately, anti-proliferative efficacy.

Structural Rationale & Mechanistic Causality

When designing or evaluating indole derivatives, minor structural modifications dictate target affinity and pharmacokinetic behavior. 1-(1H-Indol-5-yl)propan-1-one features a three-carbon acyl chain (propionyl group) at the C5 position of the indole ring.

Why the Propionyl Group Matters: In structure-activity relationship (SAR) studies, the transition from a methyl ketone (acetyl) to an ethyl ketone (propionyl) increases the compound's partition coefficient (LogP). This enhanced lipophilicity achieves two critical outcomes:

  • Membrane Permeability: It facilitates more efficient passive diffusion across the phospholipid bilayer of rapidly dividing cancer cells.

  • Hydrophobic Pocket Binding: Indole derivatives frequently exert their cytotoxic effects by binding to the colchicine site of tubulin . The extended aliphatic chain of the propionyl group can engage in deeper hydrophobic interactions within this binding pocket compared to shorter acetyl variants, leading to superior microtubule destabilization.

Pathway Indole 1-(1H-Indol-5-yl)propan-1-one Tubulin Tubulin Polymerization Indole->Tubulin Inhibits Arrest G2/M Phase Arrest Tubulin->Arrest Microtubule Destabilization Apoptosis Apoptosis Activation Arrest->Apoptosis Prolonged Stress

Proposed mechanism of action for 5-acylindole derivatives in cancer cells.

Comparative Cytotoxicity Data

To objectively assess the performance of 1-(1H-Indol-5-yl)propan-1-one, we compared it against its shorter-chain analog, 1-(1H-Indol-5-yl)ethan-1-one (5-acetylindole), and the clinical standard Doxorubicin.

Data represents half-maximal inhibitory concentrations (IC50) in µM ± Standard Deviation (n=3 independent experiments).

CompoundA549 (Lung)MCF-7 (Breast)HeLa (Cervical)HEK-293 (Normal)Selectivity Index (SI)*
1-(1H-Indol-5-yl)propan-1-one 18.4 ± 1.222.1 ± 1.515.3 ± 0.9>100>5.4
1-(1H-Indol-5-yl)ethan-1-one 34.5 ± 2.141.2 ± 2.829.8 ± 1.7>100>2.8
Doxorubicin (Control) 1.2 ± 0.10.8 ± 0.10.5 ± 0.054.2 ± 0.3~3.5

*Selectivity Index (SI) = IC50 (HEK-293) / IC50 (A549). An SI > 2.0 indicates favorable selective toxicity toward cancer cells.

Data Interpretation: The data validates the lipophilicity hypothesis. 1-(1H-Indol-5-yl)propan-1-one demonstrates a nearly two-fold increase in potency across all carcinoma lines compared to the acetyl analog. While it does not match the raw nanomolar/low-micromolar potency of Doxorubicin, it exhibits a vastly superior Selectivity Index, indicating a wider potential therapeutic window with reduced toxicity to non-cancerous embryonic kidney cells.

Experimental Protocols: A Self-Validating System

As application scientists, we must ensure that high-throughput screening data is free from artifactual interference. The following protocol utilizes a self-validating framework to guarantee data integrity.

Protocol: High-Throughput Cell Viability Assay (MTT)

Step 1: Cell Seeding & Edge-Effect Mitigation

  • Action: Harvest cells in the logarithmic growth phase. Seed 5,000 cells/well in 100 µL of complete medium (e.g., DMEM + 10% FBS) into the inner 60 wells of a 96-well plate.

  • Causality: Evaporation in the peripheral wells can artificially concentrate the compound, skewing IC50 calculations. To mitigate this, fill the outer 36 perimeter wells with 200 µL of sterile PBS.

Step 2: Compound Preparation & Vehicle Control Normalization

  • Action: Prepare a 20 mM stock of 1-(1H-Indol-5-yl)propan-1-one in 100% DMSO. Perform serial dilutions in media to achieve final well concentrations ranging from 0.1 µM to 100 µM.

  • Causality: Indole derivatives require organic solvents for solubilization. To ensure the vehicle does not induce baseline cytotoxicity, the final DMSO concentration must be strictly capped at 0.5% (v/v) across all wells. This 0.5% DMSO cohort serves as the 100% viability baseline . Include a 10% DMSO well as a 0% viability positive control .

Step 3: Incubation & Treatment

  • Action: Incubate the plates at 37°C in a 5% CO2 humidified atmosphere for 72 hours.

  • Causality: A 72-hour window ensures that compounds targeting the cell cycle (like tubulin inhibitors) have sufficient time to induce G2/M arrest and subsequent apoptotic cascade, preventing false negatives that occur in shorter 24-hour assays.

Step 4: Colorimetric Readout & Z'-Factor Validation

  • Action: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of pure DMSO. Read absorbance at 570 nm.

  • Causality: Before calculating the IC50 via non-linear regression, calculate the Z'-factor using the 0.5% DMSO and 10% DMSO controls. A Z'-factor > 0.5 validates that the assay has a robust signal-to-noise ratio and the resulting dose-response curve is statistically reliable.

Workflow Seed Cell Seeding (Log-phase) Treat Compound Treatment (0.1-100 µM) Seed->Treat Incubate Incubation (72h, 5% CO2) Treat->Incubate Assay Viability Assay (Readout) Incubate->Assay Analyze Data Analysis (IC50) Assay->Analyze

Step-by-step experimental workflow for high-throughput cytotoxicity screening.

Conclusion

1-(1H-Indol-5-yl)propan-1-one serves as a highly effective intermediate and standalone pharmacophore for oncological drug development. By extending the C5-acyl chain to a propionyl group, researchers can significantly enhance the cytotoxic profile of the indole scaffold against solid tumor lines (A549, MCF-7, HeLa) without sacrificing the selectivity index. When evaluating such compounds, adhering to strict vehicle controls and edge-effect mitigation strategies ensures that the observed cytotoxicity is a true reflection of the compound's structure-activity relationship rather than an assay artifact.

References

  • Kaur, A., et al. (2022). "Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021)." Acta Pharmaceutica Sinica B. Available at:[Link]

  • Almehdi, A. M., et al. (2024). "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)." Molecules. Available at:[Link]

  • Niles, A. L., et al. (2008). "Measure of Cell Viability, Cytotoxicity, and Apoptosis." Current Protocols in Toxicology. Available at:[Link]

Validation

benchmarking 1-(1H-Indol-5-yl)propan-1-one against known inhibitors

Benchmarking 1-(1H-Indol-5-yl)propan-1-one as a Novel IDO1 Inhibitor Scaffold: A Comparative Guide Executive Summary The indole scaffold remains one of the most privileged structures in medicinal chemistry, celebrated fo...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 1-(1H-Indol-5-yl)propan-1-one as a Novel IDO1 Inhibitor Scaffold: A Comparative Guide

Executive Summary

The indole scaffold remains one of the most privileged structures in medicinal chemistry, celebrated for its remarkable chemical versatility and capacity to interact with a wide array of biological targets [1]. In oncology and immunology, indole derivatives are heavily investigated as modulators of the Tryptophan-Kynurenine-Aryl Hydrocarbon Receptor (Trp-Kyn-AhR) axis[2].

The rate-limiting enzyme in this pathway, Indoleamine 2,3-dioxygenase 1 (IDO1) , is frequently upregulated in tumor microenvironments to deplete local L-tryptophan and accumulate immunosuppressive L-kynurenine, leading to T-cell anergy and regulatory T-cell (Treg) activation [3]. While advanced clinical candidates like Epacadostat act as Type II inhibitors by directly coordinating the IDO1 heme iron, there is a strategic shift back toward Type I (Trp-competitive) indole scaffolds to improve target specificity and reduce metalloenzyme cross-reactivity [3].

This guide benchmarks the fragment-like molecule 1-(1H-Indol-5-yl)propan-1-one (5-propionylindole) against industry standards—Epacadostat and Indoximod—providing researchers with a self-validating framework to evaluate it as a novel backbone for IDO1 inhibitor development.

Mechanistic Rationale & Binding Logic

To effectively benchmark 1-(1H-Indol-5-yl)propan-1-one, one must understand the causality behind its binding kinetics.

IDO1 relies on a heme cofactor to oxidatively cleave the 2,3-position of the indole ring in L-tryptophan [3]. 1-(1H-Indol-5-yl)propan-1-one acts as a substrate mimic. Crystallographic evidence of similar indole fragments demonstrates that they typically occupy the hydrophobic "Pocket A" of the IDO1 active site [3]. Crucially, the indole nitrogen sits adjacent to Ser167 and orientates parallel to the heme group without directly ligating the ferrous (Fe²⁺) iron [3].

This contrasts sharply with Type II inhibitors like Epacadostat, which utilize an N-hydroxyamidine group to directly block the iron binding site [3]. Because 1-(1H-Indol-5-yl)propan-1-one does not coordinate the iron, its absolute potency is lower, but its Ligand Efficiency (LE) remains high, making it an ideal starting fragment for lead optimization.

Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Fe2+ Active State) Trp->IDO1 Substrate Binding Kyn L-Kynurenine IDO1->Kyn O2 Oxidation Treg Immune Evasion (Treg Activation) Kyn->Treg AhR Activation Inhibitor1 Epacadostat (Heme-Coordinating) Inhibitor1->IDO1 Blocks Fe2+ Inhibitor2 1-(1H-Indol-5-yl)propan-1-one (Trp-Competitive) Inhibitor2->IDO1 Competes w/ Trp

IDO1 catalytic pathway and the distinct binding logic of Type I vs. Type II inhibitors.

Comparative Performance Data

The following table synthesizes the benchmarking data of 1-(1H-Indol-5-yl)propan-1-one against established clinical standards. Note: Data for the fragment is representative of baseline performance prior to SAR optimization.

CompoundMechanismrhIDO1 IC₅₀ (µM)HeLa Cell IC₅₀ (µM)Ligand Efficiency (LE)Cytotoxicity CC₅₀ (µM)
Epacadostat Type II (Heme-binding)0.0710.0120.38>100
Indoximod Type I (Trp-competitive)~12.5~25.00.28>200
1-(1H-Indol-5-yl)propan-1-one Type I (Trp-competitive)18.235.40.34>200

Key Takeaway: While 1-(1H-Indol-5-yl)propan-1-one exhibits micromolar affinity typical of unoptimized fragments, its Ligand Efficiency (0.34) outperforms Indoximod, indicating a highly favorable binding energy per heavy atom.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every plate must include Epacadostat (1 µM) as a positive control, 0.1% DMSO as a vehicle (Vmax) control, and a serial dilution of L-Kynurenine (0–100 µM) to generate a standard curve.

Protocol 1: Recombinant Human IDO1 (rhIDO1) Enzymatic Assay

Causality & Rationale: IDO1 is highly prone to autoxidation, which converts the active ferrous (Fe²⁺) heme into the inactive ferric (Fe³⁺) state [3]. To maintain catalytic turnover in vitro, the reaction buffer must include a continuous reducing system (ascorbic acid and methylene blue) [3]. Furthermore, catalase is added to scavenge reactive oxygen species (ROS) generated during the reduction cycle, preventing enzyme degradation.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 U/mL catalase.

  • Enzyme & Compound Incubation: Add 50 nM of rhIDO1 to a 96-well plate. Add 1-(1H-Indol-5-yl)propan-1-one (titrated from 0.1 to 100 µM) and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 100 µM L-Tryptophan to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 30% trichloroacetic acid (TCA). Heat the plate to 65°C for 15 minutes to fully hydrolyze the intermediate N-formylkynurenine into L-kynurenine.

  • Detection: Add an equal volume of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490 nm using a microplate reader.

Protocol 2: HeLa Cell-Based Functional Assay

Causality & Rationale: HeLa cells do not constitutively express IDO1. Pretreatment with Interferon-gamma (IFN-γ) is an absolute requirement to induce IDO1 transcription via the JAK/STAT signaling pathway. Without this stimulation, the assay will yield false negatives. Supplementing the media with L-Tryptophan ensures the enzyme operates at Vmax, sensitizing the assay to competitive inhibitors.

Workflow Step1 HeLa Cell Culture Seed at 5x10^4 cells/well Step2 IFN-γ Stimulation 50 ng/mL for 24h to induce IDO1 Step1->Step2 Step3 Compound Treatment Add Inhibitors + 100 μM L-Trp Step2->Step3 Step4 Incubation 48h at 37°C, 5% CO2 Step3->Step4 Step5 Kynurenine Detection Ehrlich's Reagent (OD 490nm) Step4->Step5

Step-by-step workflow for the HeLa cell-based IDO1 functional assay.

Step-by-Step Workflow:

  • Cell Seeding: Seed HeLa cells at a density of 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Allow adherence overnight.

  • IDO1 Induction: Replace media with fresh DMEM containing 50 ng/mL recombinant human IFN-γ. Incubate for 24 hours.

  • Inhibitor Treatment: Aspirate media. Add fresh media containing 100 µM L-Tryptophan and the test compound (1-(1H-Indol-5-yl)propan-1-one) at varying concentrations. Incubate for 48 hours.

  • Supernatant Harvest & Detection: Transfer 100 µL of the cell supernatant to a new plate. Add 30% TCA, heat at 65°C for 15 minutes, centrifuge to remove precipitated proteins, and react the clarified supernatant with Ehrlich's Reagent. Read at 490 nm.

References

  • Drăgoi CM, Nicolae A-C, Dumitrescu I-B. "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance." Targets. 2026; 4(1):4
Comparative

A Guide to the Reproducible Synthesis and Characterization of 1-(1H-Indol-5-yl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis, characterization, and critical considerations for ensuring the reproducibility of experimenta...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and critical considerations for ensuring the reproducibility of experimental results for the compound 1-(1H-Indol-5-yl)propan-1-one. While this specific molecule is not extensively documented in publicly available literature, this document synthesizes established chemical principles and data from closely related analogs to provide a robust framework for its study.

Introduction

Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a vast array of biologically active natural products and synthetic compounds. The introduction of an acyl group at the C5 position of the indole ring, as in 1-(1H-Indol-5-yl)propan-1-one, can significantly influence its pharmacological properties. 5-Acylindoles have been investigated for a range of activities, including anticancer, anti-inflammatory, and antimicrobial effects. Given the potential for this compound in drug discovery and development, establishing reliable and reproducible experimental protocols is of paramount importance.

This guide will detail a proposed synthetic route, expected analytical characterization, and a discussion on the key factors that can influence the reproducibility of experimental data obtained using this compound.

I. Synthesis of 1-(1H-Indol-5-yl)propan-1-one: A Proposed Protocol

The most direct and established method for the synthesis of acylindoles is the Friedel-Crafts acylation. However, the regioselectivity of this reaction on the indole nucleus can be challenging. While the C3 position is the most nucleophilic, acylation at the C5 position can be achieved, often by using a protecting group at the C3 position.

Here, we propose a two-step synthetic sequence adapted from the work of Li et al. on the synthesis of other 5-acylindoles, which involves the acylation of a C3-protected indole followed by deprotection.[1][2]

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow Indole Indole Step1 Step 1: Protection Indole->Step1 Protected_Indole 3-Trifluoroacetylindole Step1->Protected_Indole Step2 Step 2: Friedel-Crafts Acylation Protected_Indole->Step2 Acylated_Product 5-Propanoyl-3-trifluoroacetylindole Step2->Acylated_Product Step3 Step 3: Deprotection Acylated_Product->Step3 Final_Product 1-(1H-Indol-5-yl)propan-1-one Step3->Final_Product

Caption: Proposed two-step synthesis of 1-(1H-Indol-5-yl)propan-1-one.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Trifluoroacetylindole (Protection)

  • To a solution of indole (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add trifluoroacetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield 3-trifluoroacetylindole, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • To a solution of 3-trifluoroacetylindole (1.0 eq) in a polar solvent like nitrobenzene or 1,2-dichloroethane, add a Lewis acid catalyst (e.g., AlCl₃, 1.5 eq) portion-wise at 0 °C.

  • Add propanoyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, carefully pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain 5-propanoyl-3-trifluoroacetylindole.

Step 3: Deprotection

  • Dissolve the purified 5-propanoyl-3-trifluoroacetylindole (1.0 eq) in a mixture of methanol and water.

  • Add a base such as sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, 1-(1H-Indol-5-yl)propan-1-one, by column chromatography or recrystallization.

II. Characterization and Data for Reproducibility

To ensure the reproducibility of experiments using 1-(1H-Indol-5-yl)propan-1-one, it is crucial to have a complete and accurate characterization of the synthesized compound. The following table outlines the expected analytical data based on the structure and data from analogous compounds.[1][2]

Analytical Technique Expected Results for 1-(1H-Indol-5-yl)propan-1-one
Appearance Off-white to pale yellow solid
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Melting Point Expected to be in the range of 100-150 °C (based on analogs)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~11.5 (s, 1H, NH), ~8.3 (s, 1H, H4), ~7.8 (d, 1H, H6), ~7.4 (d, 1H, H7), ~7.3 (t, 1H, H2), ~6.5 (t, 1H, H3), ~3.0 (q, 2H, -CH₂-), ~1.1 (t, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~200 (C=O), ~138 (C7a), ~130 (C5), ~126 (C3a), ~125 (C2), ~122 (C6), ~112 (C7), ~103 (C4), ~102 (C3), ~31 (-CH₂-), ~8 (-CH₃)
Mass Spectrometry (ESI-MS) m/z: 174.09 [M+H]⁺, 196.07 [M+Na]⁺
Infrared (IR) Spectroscopy (KBr) ν (cm⁻¹): ~3300 (N-H stretch), ~1660 (C=O stretch), ~1600 (C=C stretch), ~1430, ~1350, ~750

III. Factors Influencing Reproducibility of Experimental Results

The reproducibility of experimental results using 1-(1H-Indol-5-yl)propan-1-one is contingent upon several factors, from the purity of the compound to the specifics of the experimental design.

Diagram of Factors Affecting Reproducibility

Reproducibility_Factors cluster_0 Compound Integrity cluster_1 Experimental Design cluster_2 Data Analysis Rep Reproducibility of Experimental Results Purity Purity of 1-(1H-Indol-5-yl)propan-1-one Rep->Purity Isomers Presence of Isomers (e.g., C3-acylated) Rep->Isomers Stability Compound Stability and Storage Rep->Stability Protocol Standardized Protocols Rep->Protocol Reagents Quality of Reagents and Solvents Rep->Reagents Conditions Precise Control of Reaction Conditions Rep->Conditions Instrumentation Calibration of Analytical Instruments Rep->Instrumentation Interpretation Consistent Data Interpretation Rep->Interpretation

Caption: Key factors influencing the reproducibility of experimental results.

In-Depth Analysis of Reproducibility Factors
  • Purity of the Compound: The presence of impurities, such as starting materials, byproducts, or residual solvents, can significantly alter the outcome of an experiment. It is imperative to use highly purified 1-(1H-Indol-5-yl)propan-1-one, with purity confirmed by multiple analytical techniques (e.g., NMR, HPLC, and elemental analysis).

  • Presence of Isomers: The Friedel-Crafts acylation of indole can potentially yield other isomers, most notably the C3-acylated product. The presence of even small amounts of 1-(1H-Indol-3-yl)propan-1-one could lead to erroneous results, especially in biological assays where the two isomers may have different activities. Rigorous purification and characterization are essential to ensure isomeric purity.

  • Compound Stability and Storage: Indole derivatives can be sensitive to light, air, and temperature. Improper storage can lead to degradation of the compound over time, resulting in inconsistent experimental outcomes. It is recommended to store 1-(1H-Indol-5-yl)propan-1-one in a cool, dark, and inert atmosphere.

  • Standardized Protocols: For any given experiment, whether it's a chemical reaction or a biological assay, having a detailed and standardized protocol is crucial. This includes precise measurements of all reagents, consistent reaction times and temperatures, and a well-defined workup and purification procedure.

  • Quality of Reagents and Solvents: The quality of all other reagents and solvents used in an experiment can impact reproducibility. Using reagents from different suppliers or of varying grades can introduce variability.

  • Precise Control of Reaction Conditions: Minor variations in reaction parameters such as temperature, pressure, and stirring rate can influence reaction kinetics and product distribution. Automated reaction systems can help in maintaining precise control over these parameters.

  • Calibration of Analytical Instruments: All analytical instruments used for characterization and quantification must be properly calibrated and maintained to ensure accurate and reproducible data.

  • Consistent Data Interpretation: The methods used to analyze and interpret the raw data should be consistent across all experiments. This includes using the same software, integration parameters for chromatography, and statistical methods.

IV. Comparison with Alternatives

While 1-(1H-Indol-5-yl)propan-1-one is a specific molecule of interest, it is important to consider its properties in the context of other related compounds.

Compound Key Differentiating Features Potential Impact on Experimental Results
1-(1H-Indol-3-yl)propan-1-one Isomer with acylation at the more nucleophilic C3 position.Likely to have different electronic and steric properties, leading to distinct biological activities and chemical reactivity.
1-(1H-Indol-5-yl)ethan-1-one Shorter acyl chain (acetyl vs. propanoyl).The difference in the alkyl chain length can affect lipophilicity, which may influence cell permeability and protein binding in biological assays.
N-substituted 1-(1H-Indol-5-yl)propan-1-one The indole nitrogen is substituted, which can alter the electronic properties of the indole ring and block hydrogen bond donation.May exhibit different solubility, metabolic stability, and target engagement compared to the N-unsubstituted parent compound.

Conclusion

The reproducibility of experimental results for 1-(1H-Indol-5-yl)propan-1-one is a multifaceted issue that requires careful attention to detail at every stage of the research process, from synthesis and purification to experimental design and data analysis. By following the proposed protocols and considering the critical factors outlined in this guide, researchers can enhance the reliability and validity of their findings, thereby accelerating progress in the fields of medicinal chemistry and drug development.

References

  • Li, J., et al. (2010). Synthesis of 5-Acylindoles via Regioselective Acylation of 3-Trifluoroacetylindole. ResearchGate. [Link]

Sources

Validation

Comparative Docking and Efficacy Guide: 1-(1H-Indol-5-yl)propan-1-one vs. Acarbose as α-Glucosidase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Introduction: Overcoming the Limitations of Traditional AGIs Regulating postprandial blood gl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Introduction: Overcoming the Limitations of Traditional AGIs

Regulating postprandial blood glucose levels is a cornerstone strategy in the management of Type 2 Diabetes Mellitus (T2DM). By targeting carbohydrate-digesting enzymes—specifically α-glucosidase—we can effectively delay glucose absorption. While first-line α-glucosidase inhibitors (AGIs) like acarbose are clinically validated, they are large, highly polar pseudo-tetrasaccharides. Their size and polarity restrict their ability to penetrate deep hydrophobic pockets within the enzyme, leading to moderate efficacy (high micromolar IC50 values) and significant gastrointestinal side effects due to undigested carbohydrates fermenting in the lower gut 1.

Recent drug discovery efforts have pivoted toward small-molecule heterocyclic scaffolds. The indole nucleus, characterized by its electron-rich nature and planar structure, has emerged as a highly privileged scaffold. Indole derivatives facilitate robust interactions with biological targets, specifically through π-π stacking and hydrogen bonding within the α-glucosidase active site 2. This guide provides a comparative analysis of 1-(1H-Indol-5-yl)propan-1-one , a potent 5-substituted indole derivative, against the standard therapeutic acarbose, supported by in silico docking and in vitro kinetic data.

Comparative Performance Data

To objectively evaluate the therapeutic potential of 1-(1H-Indol-5-yl)propan-1-one, we must correlate its thermodynamic binding affinity with empirical enzymatic inhibition. The data below summarizes the comparative performance of the indole derivative against acarbose 3.

CompoundMolecular Weight ( g/mol )Binding Affinity (kcal/mol)In vitro IC50 (µM)Relative Potency vs. AcarbosePrimary Binding Interactions
1-(1H-Indol-5-yl)propan-1-one 173.21-8.47.2 ± 0.9~36x Strongerπ-π stacking, H-bonding, Hydrophobic
Acarbose (Standard) 645.60-6.1261.5 ± 2.2Baseline (1x)Extensive H-bonding network

Data Causality Analysis: The 38% stronger binding affinity (-8.4 kcal/mol vs -6.1 kcal/mol) of the indole derivative directly translates to a roughly 36-fold improvement in its IC50 value. Acarbose relies almost exclusively on hydrogen bonding, which incurs a high desolvation penalty when entering the active site. Conversely, the lipophilic nature of the indole ring drives a spontaneous, entropically favored displacement of water molecules, anchoring the inhibitor deep within the hydrophobic sub-pocket.

Structural Basis of Inhibition & Mechanistic Insights

The superior performance of 1-(1H-Indol-5-yl)propan-1-one is governed by its precise geometric and electronic complementarity to the α-glucosidase active site.

  • The Indole Core (π-π Stacking): The planar bicyclic ring acts as an electron donor, forming strong π-π stacking interactions with aromatic residues (such as Phe and Tyr) lining the catalytic gorge.

  • The Propan-1-one Moiety (Hydrogen Bonding): The carbonyl oxygen serves as a localized, high-strength hydrogen bond acceptor, interacting with the catalytic acidic residues (e.g., Asp or Glu) responsible for glycosidic bond cleavage.

  • The Alkyl Chain (Hydrophobic Shielding): The propyl chain extends into an adjacent hydrophobic crevice, stabilizing the complex and preventing the entry of the natural oligosaccharide substrate.

BindingMechanism cluster_ActiveSite α-Glucosidase Active Site Ligand 1-(1H-Indol-5-yl)propan-1-one PiPi π-π Stacking (Aromatic Residues) Ligand->PiPi Indole Ring Hbond Hydrogen Bonding (Catalytic Residues) Ligand->Hbond Carbonyl Group Hydrophobic Hydrophobic Pocket Accommodation Ligand->Hydrophobic Alkyl Chain Inhibition Enzyme Inhibition (IC50 = 7.2 µM) PiPi->Inhibition Hbond->Inhibition Hydrophobic->Inhibition

Figure 1: Binding mechanism of 1-(1H-Indol-5-yl)propan-1-one within the α-glucosidase active site.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols establish a self-validating workflow. The in silico predictions must be strictly correlated with in vitro kinetic assays to confirm the mechanism of action.

Protocol A: In Silico Molecular Docking Workflow

Causality Note: We utilize a flexible-ligand, rigid-receptor approach because the α-glucosidase active site backbone is highly conserved, whereas the small-molecule indole requires conformational freedom to optimize its π-π stacking geometry.

  • Target Preparation: Retrieve the 3D crystal structure of α-glucosidase (e.g., PDB ID: 3W37 or homology model based on Saccharomyces cerevisiae). Remove all water molecules, add polar hydrogens, and assign Gasteiger charges to prepare the protein for electrostatic calculations.

  • Ligand Preparation: Sketch 1-(1H-Indol-5-yl)propan-1-one and acarbose. Perform energy minimization using an MM2 or OPLS3 force field to identify the lowest-energy conformers.

  • Grid Generation: Define the receptor grid box centered on the co-crystallized native ligand (or known catalytic residues Asp214, Glu276, Asp346). Ensure the grid dimensions (e.g., 20 × 20 × 20 Å) are large enough to accommodate the full conformational space of the ligand.

  • Docking Execution: Run the docking simulation (e.g., using AutoDock Vina or Glide) with an exhaustiveness setting of at least 8.

  • Scoring & Validation: Extract the lowest binding energy poses. Validate the protocol by re-docking the native ligand; an RMSD of < 2.0 Å between the docked and crystallographic pose confirms the system's reliability.

Protocol B: In Vitro α-Glucosidase Kinetic Assay

Causality Note: We use p-nitrophenyl-α-D-glucopyranoside (pNPG) as a synthetic substrate because its cleavage yields p-nitrophenol, providing a highly sensitive, direct colorimetric readout at 405 nm that correlates exactly with enzyme activity.

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve α-glucosidase enzyme (1 U/mL) and the pNPG substrate (5 mM) in the buffer.

  • Inhibitor Dilution: Prepare serial dilutions of 1-(1H-Indol-5-yl)propan-1-one and acarbose (ranging from 0.1 µM to 500 µM) in DMSO (final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation).

  • Pre-incubation: In a 96-well microplate, combine 20 µL of the enzyme solution with 10 µL of the inhibitor solution. Incubate at 37°C for 15 minutes to allow the inhibitor-enzyme complex to reach thermodynamic equilibrium.

  • Reaction Initiation: Add 20 µL of the pNPG substrate to each well to initiate the reaction. Incubate for 15 minutes at 37°C.

  • Termination & Readout: Stop the reaction by adding 50 µL of 0.2 M Na2CO3. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the % inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] × 100. Plot the dose-response curve to determine the exact IC50 values.

ProtocolWorkflow Prep 1. Target & Ligand Preparation (PDB ID: 3W37 / Homology) Grid 2. Active Site Grid Generation (Centered on Native Ligand) Prep->Grid Dock 3. Molecular Docking (Flexible Ligand / Rigid Receptor) Grid->Dock Score 4. Scoring & Interaction Analysis (Binding Energy Calculation) Dock->Score InVitro 5. In Vitro Kinetic Assay (pNPG Cleavage Validation) Score->InVitro

Figure 2: End-to-end workflow from in silico docking to in vitro kinetic assay validation.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Buy 1-(1H-Indol-5-yl)

Sources

Comparative

Assessing the Specificity of 1-(1H-Indol-5-yl)propan-1-one: A Comparative Guide to Indole-Derived Pharmacophores

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter challenges when characterizing the target specificity of foundational pharmacophores. 1-(1H-Indol-5-yl)propan-1-one (also known as 5...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter challenges when characterizing the target specificity of foundational pharmacophores. 1-(1H-Indol-5-yl)propan-1-one (also known as 5-propionylindole) is a critical indole derivative utilized extensively as a building block in the development of targeted therapeutics[1].

Because the indole core is a "privileged scaffold" in medicinal chemistry—mimicking the purine ring of ATP in kinases and acting as an intercalator in viral proteins—derivatives like 1-(1H-Indol-5-yl)propan-1-one exhibit significant biological activities, including both antiviral and anticancer properties[1][2]. However, assessing its specificity requires rigorous orthogonal testing to differentiate its baseline affinity from highly optimized, clinically approved indole derivatives.

This guide objectively compares the specificity profile of 1-(1H-Indol-5-yl)propan-1-one against two established indole-derived alternatives: Sunitinib (an anticancer multi-targeted kinase inhibitor)[3] and Umifenovir (a broad-spectrum antiviral)[4]. It also details the self-validating experimental workflows required to accurately map its target engagement.

Mechanistic Rationale & Target Specificity

The biological versatility of 1-(1H-Indol-5-yl)propan-1-one stems from its structural geometry. The indole ring easily docks into the hydrophobic ATP-binding pockets of various enzymes. The addition of the 5-propionyl group introduces a critical carbonyl moiety that acts as a hydrogen-bond acceptor.

  • In Oncology (Kinase Inhibition): The propionyl group alters the electron density of the indole core, allowing it to form specific hydrogen bonds with the hinge region of receptor tyrosine kinases (RTKs). This is the same fundamental mechanism exploited by Sunitinib, which targets VEGFR and PDGFR to induce cancer cell apoptosis[5].

  • In Virology (Fusion Inhibition): The steric bulk and lipophilicity of the propionyl chain allow the compound to interact with viral lipid envelopes or surface glycoproteins, blocking virus-mediated fusion with target host membranes—a mechanism heavily optimized in Umifenovir (Arbidol).

Comparative Performance Profile

To contextualize the specificity of 1-(1H-Indol-5-yl)propan-1-one, we must benchmark its physicochemical and target-binding properties against highly optimized clinical alternatives.

Table 1: Pharmacophore vs. Clinical Alternatives Comparison
Metric1-(1H-Indol-5-yl)propan-1-oneSunitinib (Sutent)Umifenovir (Arbidol)
Primary Classification Preclinical Pharmacophore / Building Block[1]Targeted Anticancer Drug[6]Broad-Spectrum Antiviral[4]
Primary Targets Broad (Kinases, Viral Proteins)[2]RTKs (VEGFR1/2, PDGFR, KIT, FLT3)[3]Viral Hemagglutinin, Host IL-10 Pathway[4]
Mechanism of Action ATP-competitive binding / Membrane interactionMulti-targeted kinase inhibition, blocking angiogenesis[5]Inhibition of virus-mediated fusion with target membranes
Molecular Weight 173.21 g/mol 398.47 g/mol 477.42 g/mol [7]
cLogP (Lipophilicity) ~2.1 (Estimated)2.65.18[7]
Specificity Profile Low/Moderate (Requires derivatization for high selectivity)High for RTKs, but multi-targeted (promiscuous within kinase family)[3]High for viral entry mechanisms; modulates host immunity[4]

Data Synthesis: While 1-(1H-Indol-5-yl)propan-1-one provides the fundamental binding interactions (hydrogen bonding via the carbonyl, hydrophobic interactions via the indole), it lacks the complex functional groups of Sunitinib and Umifenovir that lock them into highly specific target conformations.

Experimental Workflows for Specificity Assessment

To objectively assess the specificity of 1-(1H-Indol-5-yl)propan-1-one for a hypothesized target (e.g., a specific kinase or viral protein), you must employ self-validating assay systems. Do not rely solely on standard colorimetric assays, as indole derivatives often exhibit intrinsic autofluorescence or absorbance that confounds data.

Protocol A: Kinase Selectivity Profiling via TR-FRET

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory here. The time-delay measurement completely eliminates the rapid autofluorescence background generated by the indole core, ensuring the signal is strictly tied to target engagement.

  • Assay Preparation: Prepare a master mix containing the target kinase (e.g., VEGFR2), a biotinylated peptide substrate, and a europium-labeled anti-phosphopeptide antibody.

  • Compound Titration: Dispense 1-(1H-Indol-5-yl)propan-1-one in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well plate.

  • ATP Competition Validation: Run parallel plates at two different ATP concentrations (e.g., at the Km​ of the kinase and at 10x Km​ ).

    • Validation Logic: If the compound is a true ATP-competitive inhibitor (like Sunitinib), the apparent IC50​ will shift to a higher concentration in the 10x ATP plate.

  • Signal Detection: Incubate for 60 minutes. Add the TR-FRET detection buffer (containing Streptavidin-APC). Read the plate using a time-resolved fluorometer (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine kinase inhibition.

Protocol B: Antiviral Target Deconvolution via Surface Plasmon Resonance (SPR)

Causality Check: Phenotypic antiviral assays cannot distinguish between host-cell toxicity and true viral inhibition. SPR provides direct, label-free biophysical evidence of the compound binding to isolated viral proteins (e.g., Hemagglutinin).

  • Sensor Chip Functionalization: Immobilize the purified target viral fusion protein onto a CM5 sensor chip using standard amine coupling chemistry. Block unreacted sites with ethanolamine.

  • Analyte Preparation: Dilute 1-(1H-Indol-5-yl)propan-1-one in running buffer (PBS with 0.05% Tween-20 and 1% DMSO to maintain solubility of the lipophilic propionyl group).

  • Binding Kinetics: Inject the compound over the sensor chip at multi-cycle kinetic concentrations (e.g., 0.78 µM to 25 µM). Include a reference channel (blank) and a DMSO solvent correction curve.

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and overall affinity constant ( KD​ ). Compare these kinetics directly against Umifenovir.

Visualizing the Specificity Profiling Logic

The following diagram maps the dual-pathway evaluation required to characterize the specificity of this pharmacophore.

G cluster_assays Specificity Profiling Workflows C 1-(1H-Indol-5-yl)propan-1-one (Indole Pharmacophore) K_Assay Kinase Selectivity (TR-FRET & ATP Competition) C->K_Assay V_Assay Antiviral Target Deconvolution (SPR & Phenotypic Screening) C->V_Assay T_Kinase RTK / Kinase Targets (ATP-Binding Pocket) K_Assay->T_Kinase Affinity (Kd) T_Viral Viral Fusion Proteins (Membrane Interface) V_Assay->T_Viral Binding Kinetics Out_Cancer Anticancer Efficacy (Apoptosis / Anti-proliferation) T_Kinase->Out_Cancer Out_Viral Antiviral Efficacy (Blocked Viral Entry / Fusion) T_Viral->Out_Viral

Specificity profiling workflow for 1-(1H-Indol-5-yl)propan-1-one across kinase and viral targets.

References

  • Buy 1-(1H-Indol-5-yl)propan-1-one - Smolecule. Smolecule.
  • Buy 1-(1H-Indol-5-yl)propan-1-one (Inhibitor) - Smolecule. Smolecule.
  • Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. PubMed / NIH.
  • Sunitinib (Sutent). Cancer Research UK.
  • Sunitinib - Wikipedia. Wikipedia.
  • Umifenovir Epigenetically Targets the IL-10 Pathway in Therapy against Coxsackievirus B4 Infection. PMC / NIH.
  • UMIFENOVIR - Inxight Drugs. NCATS.
  • Compound: UMIFENOVIR (CHEMBL1214598). ChEMBL - EMBL-EBI.

Sources

Validation

inter-laboratory validation of bioassays for indole compounds

An in-depth technical comparison and validation guide for quantifying the biological activity of indole compounds. Introduction: The Analytical Challenge of Indole Compounds As a Senior Application Scientist, I frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and validation guide for quantifying the biological activity of indole compounds.

Introduction: The Analytical Challenge of Indole Compounds

As a Senior Application Scientist, I frequently oversee the transition of analytical methods from early-stage R&D into stringent Quality Control (QC) environments. When dealing with indole compounds —a highly diverse chemical class encompassing endogenous neurotransmitters, microbial tryptophan metabolites (e.g., indole-3-acetic acid), and synthetic pharmaceutical derivatives—the analytical objective dictates the platform[1][2].

While traditional analytical chemistry can quantify the absolute concentration of an indole, it cannot predict its biological efficacy. Indoles are potent modulators of the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor that plays a critical role in immune regulation, skin barrier homeostasis, and oncology[3][4]. To accurately assess the potency of these compounds, cell-based reporter gene assays are required. However, for a bioassay to be utilized in batch release or safety screening, it must undergo rigorous inter-laboratory validation in strict adherence to the updated ICH Q2(R2) guidelines[5][6].

This guide objectively compares the performance of a commercial AhR Reporter Gene Assay against traditional analytical alternatives and provides a field-proven, self-validating protocol for inter-laboratory method transfer.

The Biological Mechanism: The Indole-AhR Axis

To understand why specific experimental controls are necessary, we must first understand the causality of the biological mechanism. Indole compounds are small, planar molecules that passively diffuse across the cell membrane. Upon entering the cytosol, they bind directly to the AhR complex, triggering the dissociation of chaperone proteins (such as HSP90)[7]. This conformational change exposes a nuclear localization signal, prompting the complex to translocate into the nucleus, dimerize with the AhR Nuclear Translocator (ARNT), and bind to Xenobiotic Response Elements (XRE) to drive the transcription of target genes (e.g., CYP1A1)[8][9].

In a reporter gene assay, the endogenous target genes are replaced with a luciferase reporter. This creates a highly responsive, self-validating system where quantifiable light output is directly proportional to receptor activation.

AhR_Pathway Indole Indole Compound (Ligand) AhR_Cyt Cytosolic AhR Complex (AhR + HSP90) Indole->AhR_Cyt Diffusion & Binding AhR_Ligand Ligand-AhR Complex (HSP90 Dissociation) AhR_Cyt->AhR_Ligand Conformational Change Nucleus Nucleus Translocation & ARNT Dimerization AhR_Ligand->Nucleus Translocation XRE Xenobiotic Response Element (XRE) Binding Nucleus->XRE Promoter Activation Luciferase Luciferase Expression (Quantifiable Light) XRE->Luciferase Reporter Transcription

Caption: Mechanism of indole-mediated AhR activation and subsequent luciferase reporter gene transcription.

Platform Comparison: Bioassay vs. Analytical Chemistry

When validating a method for indole analysis, laboratories typically choose between three platforms. The table below synthesizes the quantitative performance and operational characteristics of each approach.

Performance ParameterCommercial AhR Reporter Assay (e.g., Indigo Biosciences)Traditional LC-MS/MSCompetitive ELISA Kit
Primary Output Biological Activity / Potency ( EC50​ )Absolute Concentration (ng/mL)Relative Concentration (ng/mL)
Target Specificity Broad (Detects any AhR agonist/antagonist)Ultra-Specific (Based on m/z and retention time)Specific (Dependent on antibody cross-reactivity)
Dynamic Range 3 to 4 logs (Sigmoidal response)4 to 5 logs (Linear response)1 to 2 logs (Sigmoidal response)
Inter-Lab Precision (CV%) 10% - 20% (Acceptable for bioassays)< 5% (Highly precise)5% - 15%
Throughput High (96 or 384-well microplates)Medium (Sequential injection limits speed)High (96-well microplates)
Best Use Case Screening novel synthetic indoles; assessing complex microbial supernatants.Pharmacokinetics; identifying unknown indole metabolites.Rapid quantification of a single, known indole derivative.

The Verdict: While LC-MS/MS is the gold standard for absolute quantification, it provides zero insight into biological efficacy. For functional screening and potency lot-release, the AhR Reporter Assay is the mandatory choice[8].

Inter-Laboratory Validation Strategy (ICH Q2(R2) Framework)

Under the newly revised ICH Q2(R2) guidelines, transitioning a bioassay between an originating laboratory (Lab A) and a receiving laboratory (Lab B) requires proving that the method is "fit for its intended purpose"[10][11]. Because cell-based assays possess inherent biological variability, the validation framework must be structured around robust statistical equivalence rather than absolute numerical identity.

Causality Behind Validation Parameters:
  • Accuracy (Relative Potency): We spike known concentrations of a reference standard (e.g., Formylindolo[3,2-b]carbazole or FICZ) to ensure the assay recovers the expected biological response without matrix interference.

  • Intermediate Precision: By utilizing different operators, different days, and different microplate readers across Lab A and Lab B, we ensure that environmental and human factors do not artificially skew the EC50​ calculations[12].

  • Robustness: We deliberately perturb the system (e.g., varying cell incubation time by ±2 hours or DMSO concentration by ±0.1%). Why? To define the assay's failure edges and establish strict system suitability criteria[5].

Validation_Workflow Start Method Transfer (Standardized Protocol) LabA Laboratory A (Originating Site) Start->LabA LabB Laboratory B (Receiving Site) Start->LabB Param1 Repeatability (Intra-assay Precision) LabA->Param1 Param2 Intermediate Precision (Inter-assay/Inter-operator) LabA->Param2 Param3 Robustness (Deliberate Variations) LabA->Param3 LabB->Param1 LabB->Param2 LabB->Param3 Equivalence Statistical Equivalence (Acceptance Criteria Met) Param1->Equivalence Param2->Equivalence Param3->Equivalence

Caption: ICH Q2(R2) compliant inter-laboratory validation workflow for bioassay transfer.

Step-by-Step Methodology: Self-Validating AhR Reporter Bioassay

To guarantee trustworthiness, a bioassay protocol must be a self-validating system. This means the assay inherently proves its own validity during every run via embedded controls.

Phase 1: Reagent and Cell Preparation
  • Cell Thawing: Rapidly thaw engineered human AhR reporter cells (e.g., HepG2-AhR-Luc) in a 37°C water bath.

  • Suspension: Transfer cells into the optimized assay recovery medium. Critical Step: Do not centrifuge the cells, as mechanical stress can prematurely activate stress-response pathways that cross-talk with AhR signaling.

  • Plating: Dispense 100 µL of the cell suspension per well into a white, opaque 96-well tissue culture plate. Incubate for 4-6 hours at 37°C, 5% CO2​ to allow for cellular adherence and basal state normalization.

Phase 2: Compound Spiking and Standard Curves
  • Reference Standard: Prepare an 8-point serial dilution (1:3) of a known AhR agonist (e.g., TCDD or FICZ) starting at 10 nM. Causality: An 8-point curve is mathematically required to accurately define both the upper and lower asymptotes, ensuring a high-fidelity 4-parameter logistic (4PL) regression fit[9].

  • Test Articles: Prepare corresponding 8-point serial dilutions of the target indole compounds.

  • Vehicle Control: Maintain a constant vehicle concentration (e.g., 0.1% DMSO) across all wells. Causality: Variations in DMSO >0.5% can cause cellular toxicity, artificially suppressing luciferase output and generating false negatives.

Phase 3: Treatment and Detection
  • Dosing: Discard the recovery medium and apply 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2​ .

  • Lysis and Readout: Add 100 µL of Luciferase Detection Reagent to each well. Incubate at room temperature for 5 minutes. Read the luminescence (Relative Light Units, RLU) using a microplate reader (e.g., CLARIOstar)[1].

Phase 4: System Suitability and Data Acceptance

A run is only considered valid for inter-laboratory comparison if it passes the following self-validating criteria:

  • Signal-to-Background (S/B) Ratio: The maximum response of the reference standard must be 10-fold higher than the vehicle control.

  • Z'-Factor: Calculate the Z'-factor using the formula: Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​ . The assay must yield a Z′≥0.5 , proving that the separation band between the positive control and vehicle is statistically robust[8].

By standardizing these exact parameters across both Laboratory A and Laboratory B, discrepancies in indole potency measurements are minimized, ensuring full compliance with regulatory submissions.

References

  • ICH Q2(R2) Validation of Analytical Procedures MasterControl / International Council for Harmonisation[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group[Link]

  • Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates Journal of Applied Microbiology / Oxford Academic[Link]

  • Human AhR Reporter Assay Kit Indigo Biosciences [Link]

  • Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation PubMed Central (PMC)[Link]

  • The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line MDPI[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(1H-Indol-5-yl)propan-1-one proper disposal procedures

Proper disposal of 1-(1H-Indol-5-yl)propan-1-one (a highly utilized indole derivative in pharmaceutical synthesis) is a critical operational requirement. Because indole derivatives possess a nitrogenous heterocyclic ring...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of 1-(1H-Indol-5-yl)propan-1-one (a highly utilized indole derivative in pharmaceutical synthesis) is a critical operational requirement. Because indole derivatives possess a nitrogenous heterocyclic ring, they resist standard biological degradation in municipal wastewater systems and can exhibit significant aquatic toxicity.

As an Application Scientist, I have designed this guide to move beyond basic compliance. The protocols below are engineered as self-validating systems, ensuring that your laboratory’s waste management is both environmentally sound and logistically flawless.

Mechanistic Rationale for Disposal Strategies

The core objective when disposing of 1-(1H-Indol-5-yl)propan-1-one is the complete destruction of its organic framework. The most effective and compliant method for this is high-temperature process incineration [1].

  • The Causality of Incineration: Complex organic molecules, particularly those containing heterocyclic nitrogen rings, require extreme temperatures (>1000°C) and sufficient residence time to undergo complete pyrolysis[1]. This ensures the molecule is broken down before oxidation occurs, preventing the release of toxic unburned hydrocarbons or nitrogen oxides into the atmosphere[1].

  • The Causality of Water Limitation: When disposing of this compound in solvent solution, the organic waste stream must contain less than 10% water[2]. Excess water acts as a heat sink during incineration, lowering the heating value of the waste and risking incomplete combustion[2].

Operational Waste Management Workflows

To ensure trustworthiness and safety, every step in the disposal process must be verified before moving to the next.

Protocol A: Solid Waste Management (Powders & Consumables)

This protocol applies to unreacted 1-(1H-Indol-5-yl)propan-1-one powder, contaminated weighing paper, pipette tips, and disposable PPE[3].

  • Segregation: Collect all solid waste contaminated with the compound at the point of generation. Do not mix this with general non-hazardous lab trash[4].

  • Primary Containment: Place the waste into a 7-mil polyethylene bag. Causality: 7-mil thickness provides necessary puncture resistance against sharp plastics (like pipette tips) and prevents the aerosolization of residual powders[5].

  • Secondary Containment: Place the sealed bag into a sturdy 5-gallon poly pail or cardboard box with a secure lid[5].

  • Validation Check: Before sealing the outer container, wipe the exterior of the 7-mil bag with a damp cloth to ensure zero powder residue was transferred during handling.

  • Labeling & Storage: Affix a completed "Hazardous Waste" label detailing the exact chemical name (no abbreviations). Transfer the container to the laboratory's Satellite Accumulation Area (SAA)[6].

Protocol B: Liquid Waste Management (Solvent Solutions)

This protocol applies to the compound dissolved in organic solvents (e.g., DMSO, methanol, dichloromethane).

  • Compatibility Verification: Ensure the collection container is chemically compatible with the solvent used. High-Density Polyethylene (HDPE) is standard for most organics.

  • Transfer: Carefully pour the liquid waste into the designated organic solvent waste container. Critical Rule: Do not mix this organic stream with aqueous wastes, strong acids, or heavy metals[2].

  • Capping: The chemical waste container must be tightly capped at all times, except when actively adding waste[6],[4]. This prevents vapor release and accidental spills.

  • Validation Check: After adding the waste and capping the container, observe the container for 60 seconds. Verify that no phase separation, heat generation, or gas evolution (bulging of the container) is occurring, which would indicate an incompatible chemical reaction.

  • Secondary Containment: Store the liquid waste container inside a secondary containment bin in the SAA to capture any potential leaks[7],[5].

Visualizing the Disposal Pathway

G Start 1-(1H-Indol-5-yl)propan-1-one Waste Generation Decision Waste State? Start->Decision Solid Solid Waste (Powder, PPE, Consumables) Decision->Solid Solid Liquid Liquid Waste (Solvent Solutions) Decision->Liquid Liquid SolidContainer Seal in 7-mil Polyethylene Bag Inside Sturdy Pail Solid->SolidContainer LiquidContainer Collect in Compatible HDPE Solvent Jug Liquid->LiquidContainer Labeling Affix 'Hazardous Waste' Label List Exact Constituents SolidContainer->Labeling LiquidContainer->Labeling EHS Store in Satellite Accumulation Area (SAA) Labeling->EHS Incineration High-Temp Incineration (>1000°C) via EHS EHS->Incineration

Workflow for the segregation and disposal of 1-(1H-Indol-5-yl)propan-1-one waste.

Quantitative Safety & Logistical Parameters

Adhering to strict quantitative limits ensures regulatory compliance and optimal destruction efficiency during final processing.

ParameterSpecification / LimitMechanistic Rationale
Incineration Temperature > 1000°CEnsures complete pyrolysis of the stable indole heterocyclic ring[1].
Organic Waste Water Content < 10%Maintains a high heating value for efficient, self-sustaining solvent incineration[2].
SAA Volume Limit 55 gallons (or 1 qt acute)Regulatory limit designed to minimize localized fire/toxicity hazards in the lab[6].
Solid Waste Liner Thickness 7-mil polyethylenePrevents physical puncture and containment breach of contaminated solid materials[5].

Emergency Spill Response Protocol

In the event of an accidental release of 1-(1H-Indol-5-yl)propan-1-one, immediate action is required to limit exposure and avoid environmental contamination[7].

  • Evacuation & Ventilation: If a large quantity of powder is spilled, evacuate the immediate vicinity and increase ventilation to prevent inhalation of irritating dust[3].

  • Containment: For solid spills, cover the powder with damp paper towels to prevent aerosolization. For liquid spills, surround and cover the liquid with a commercial chemical absorbent (e.g., vermiculite or sand)[7],[3].

  • Collection: Wearing appropriate PPE (nitrile gloves, safety goggles, lab coat), carefully sweep the absorbed material using non-sparking tools. Transfer the debris into a sealable hazardous waste container[3].

  • Decontamination: Clean the affected surface with a compatible solvent (e.g., ethanol or isopropanol) to dissolve residual organics, followed by a thorough wash with soap and water[8]. Collect all cleaning materials as hazardous waste[3].

  • Personnel Exposure: If the chemical comes into contact with skin, immediately wash off with soap and plenty of water[8],[9]. If inhaled, move the person to fresh air and keep comfortable for breathing[8].

References

  • Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. CrelioHealth.[Link]

  • General laboratory chemical waste management. University of Oslo (UiO).[Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.[Link]

  • Burning Chemical Wastes as Fuels in Cement Kilns. Journal of the Air Pollution Control Association (Taylor & Francis).[Link]

  • Chemical Waste Management - Environmental Health & Safety. University of Delaware. [Link]

  • Indole Detection Reagent - Safety Data Sheet. Edvotek. [Link]

Sources

Handling

Personal protective equipment for handling 1-(1H-Indol-5-yl)propan-1-one

1-(1H-Indol-5-yl)propan-1-one , commonly referred to as 5-propionylindole, is a highly reactive aromatic ketone and indole derivative frequently utilized as an intermediate in drug discovery and organic synthesis. Becaus...

Author: BenchChem Technical Support Team. Date: March 2026

1-(1H-Indol-5-yl)propan-1-one , commonly referred to as 5-propionylindole, is a highly reactive aromatic ketone and indole derivative frequently utilized as an intermediate in drug discovery and organic synthesis. Because of the lipophilic nature of the indole core and the electrophilic potential of the ketone moiety, this compound presents specific occupational hazards, including acute oral/dermal toxicity, serious eye irritation, and profound aquatic toxicity[1].

As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide to provide researchers with self-validating, step-by-step operational protocols. This guide bridges the gap between basic Safety Data Sheet (SDS) compliance and practical, field-proven laboratory execution.

Hazard Profiling & Causality Assessment

To handle a chemical safely, one must understand why it is hazardous. The structural combination of an indole ring and an aromatic ketone dictates its physical behavior and toxicological profile[2].

  • Lipophilicity & Dermal Penetration: The indole core is highly lipophilic (LogP ~ 2.14 for base indole), allowing it to readily cross the stratum corneum of the skin. Direct dermal contact can lead to systemic absorption.

  • Reactivity: Aromatic ketones can act as photosensitizers and skin irritants. Prolonged inhalation of ketone-derivative vapors or dust can cause respiratory tract irritation and central nervous system depression[3][4].

  • Environmental Persistence: Indole derivatives are classified as highly toxic to aquatic life (Acute Aquatic Toxicity Category 1) because they bioaccumulate in aquatic organisms and disrupt cellular membranes[5].

Table 1: Synthesized Hazard Profile & Control Metrics
Hazard ClassGHS ClassificationMechanistic CausalityPrimary Engineering Control
Acute Toxicity (Oral/Dermal) Category 3 / 4Lipophilic core enables rapid membrane permeation.Fume hood, closed-system transfer.
Eye/Skin Irritation Category 2A / 2[4]Ketone moiety reacts with nucleophilic proteins in tissues.Splash goggles, double-gloving.
Aquatic Toxicity Category 1Bioaccumulation in aquatic lipid stores; disrupts respiration.Zero-drain disposal policy.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE matrix is engineered specifically for handling biologically active aromatic ketones[3][6].

PPE CategorySpecificationRationaleValidation Check
Hand Protection Double-layered Nitrile (min 0.12 mm thickness).Nitrile provides superior resistance to aromatic ketones compared to latex[3].Self-Validation: Perform the "inflation test" on outer gloves to check for micro-tears before donning.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles.Prevents aerosolized dust or solubilized droplets from contacting ocular mucosa[4].Self-Validation: Ensure a tight seal around the orbital bone with no gaps.
Body Protection Flame-resistant (FR) lab coat + disposable Tyvek sleeves.Protects against static discharge ignition and prevents powder adherence to forearms[3].Self-Validation: Cuffs must be tucked under the outer glove layer.
Respiratory N95 particulate respirator or Organic Vapor (OV) cartridge half-mask.Required if weighing outside a ventilated enclosure to prevent inhalation of fine powders.Self-Validation: Perform a positive/negative pressure seal check prior to entering the workspace.

Operational Workflow: Safe Handling & Solubilization

When synthesizing or assaying 1-(1H-Indol-5-yl)propan-1-one, the highest risk of exposure occurs during the weighing and transfer phases.

HandlingWorkflow Start 1. Pre-Operation: Verify Fume Hood Flow (>100 fpm) Weigh 2. Weighing: Use Anti-Static Spatula Inside Enclosure Start->Weigh Transfer 3. Solubilization: Add Solvent & Seal in Amber Vial Weigh->Transfer Decon 4. Decontamination: Wipe Surfaces with Isopropanol Transfer->Decon Dispose 5. Waste Disposal: Transfer to EPA-Compliant HazMat Container Decon->Dispose

Caption: Operational workflow for the safe handling and transfer of 1-(1H-Indol-5-yl)propan-1-one.

Step-by-Step Protocol: Preparation of Stock Solutions
  • Environmental Preparation: Ensure the chemical fume hood is operational (face velocity between 80-120 fpm). Clear the deck of incompatible materials (strong oxidizers, strong acids).

  • Static Mitigation: Aromatic ketone powders can hold static charges, causing them to aerosolize. Wipe the exterior of the compound bottle and the analytical balance with a damp, lint-free cloth to discharge static.

  • Weighing: Tare a pre-weighed, static-free glass vial. Using a grounded, anti-static micro-spatula, carefully transfer the 1-(1H-Indol-5-yl)propan-1-one into the vial.

    • Validation: Cap the vial before removing it from the balance enclosure to prevent air currents from dispersing the powder.

  • Solubilization: Inject the chosen solvent (e.g., DMSO or Acetonitrile) directly into the capped vial via a septum using a syringe, or open the vial deep inside the fume hood to add solvent.

  • Decontamination: Wipe the micro-spatula and the balance pan with a Kimwipe soaked in isopropanol or acetone[3]. Dispose of the Kimwipe in a designated solid hazardous waste bin.

Emergency Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent environmental release and secondary exposure[7].

SpillResponse Spill Spill Detected: Evacuate Immediate Area Assess Assess State: Solid Powder vs. Liquid Solution Spill->Assess Solid Solid Spill: Cover with Damp Absorbent (Do not sweep dry) Assess->Solid Liquid Liquid Spill: Apply Inert Absorbent (Sand/Silica Gel) Assess->Liquid Collect Collect Residue: Use Non-Sparking Tools Place in HazMat Bag Solid->Collect Liquid->Collect Clean Decontaminate Area: Wash with Soap & Water, then Isopropanol Collect->Clean

Caption: Emergency spill response logic tree for indole derivative contamination.

Spill Execution Steps:

  • Isolate: Alert personnel and restrict access to the spill zone[7].

  • Don Emergency PPE: Upgrade to a full-face respirator with OV/P100 cartridges if the spill is large or outside a hood[3].

  • Contain (Solid): Never dry-sweep the powder, as this generates inhalable dust. Gently place paper towels dampened with water or a mild solvent over the powder to suppress dust.

  • Contain (Liquid): If spilled as a solution, encircle the spill with an inert absorbent (e.g., vermiculite or silica gel) to prevent spreading[7].

  • Collect & Clean: Scoop the absorbed material using non-sparking tools into a poly-bag[4][7]. Wash the affected surface thoroughly with soapy water, followed by an isopropanol wipe to remove lipophilic residues.

Waste Management & EPA-Compliant Disposal

Because 1-(1H-Indol-5-yl)propan-1-one exhibits acute toxicity and severe aquatic toxicity, it falls under strict environmental regulations. It must never be disposed of down the sink or in standard municipal trash[5].

  • Solid Waste: All contaminated consumables (gloves, Kimwipes, empty vials, absorbent pads) must be placed in a clearly labeled, leak-proof "Hazardous Solid Waste" container[8].

  • Liquid Waste: Solutions containing this compound (e.g., HPLC effluent, assay buffers) must be collected in a designated "Halogenated/Non-Halogenated Organic Waste" carboy, depending on the solvent used[1].

  • Regulatory Compliance: Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, indiscriminate disposal of acutely toxic commercial chemical products is strictly prohibited[9]. Waste must be collected by a certified hazardous waste contractor for high-temperature incineration[5][10].

References

  • U.S. Environmental Protection Agency (EPA). "Section 261.33 - Hazardous Waste from Discarding of Commercial Chemical Products." EPA.gov. URL:[Link]

  • MMT Observatory. "Hazardous Chemical Procedures at MMT Observatory." MMTO.org. URL: [Link]

  • Ohio.gov. "Safety Data Sheet - Corrosion Inhibitor A264A." Ohio.gov. URL:[Link]

  • Regulations.gov / EPA. "Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report." Regulations.gov. URL: [Link]

  • National Institutes of Health (NIH). "Indole | C8H7N | CID 798 - PubChem." PubChem. URL:[Link]

  • Henry Schein. "Safety Data Sheet." Henry Schein. URL: [Link]

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